N-benzoyl-D-glucosamine
Description
The exact mass of the compound N-((2R,3R,4S,5R)-3,4,5,6-Tetrahydroxy-1-oxohexan-2-yl)benzamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 231847. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO6/c15-6-9(11(18)12(19)10(17)7-16)14-13(20)8-4-2-1-3-5-8/h1-6,9-12,16-19H,7H2,(H,14,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCYHKZRHOGVACA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(C=O)C(C(C(CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80984096 | |
| Record name | 2-Deoxy-2-{[hydroxy(phenyl)methylidene]amino}hexose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80984096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
655-42-5 | |
| Record name | N-Benzoyl-D-glucosamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000655425 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC231847 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231847 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Deoxy-2-{[hydroxy(phenyl)methylidene]amino}hexose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80984096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Structural Elucidation of N-benzoyl-D-glucosamine: A Technical Guide
Abstract
N-benzoyl-D-glucosamine, a derivative of the naturally occurring amino sugar D-glucosamine, is a compound of significant interest in biochemical research and synthetic chemistry. Its structure, characterized by a D-glucosamine core N-acylated with a benzoyl group, provides a unique combination of hydrophilicity from the sugar moiety and hydrophobicity from the aromatic ring. This guide provides an in-depth analysis of the structure of this compound, including its physicochemical properties, relevant experimental protocols for its synthesis and characterization, and its potential role in modulating cellular signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development and carbohydrate chemistry.
Introduction
N-acyl-D-glucosamine derivatives are a class of compounds with diverse biological activities and applications, ranging from serving as precursors in the synthesis of complex glycans to exhibiting intrinsic therapeutic properties. This compound (2-Benzamido-2-deoxy-D-glucose) is a prominent member of this class, where the amino group at the C-2 position of the glucose ring is functionalized with a benzoyl group. This modification significantly influences the molecule's chemical properties and biological interactions. Understanding the precise three-dimensional structure and physicochemical characteristics of this compound is crucial for its application in glycoscience and medicinal chemistry.
Physicochemical and Structural Properties
This compound is typically a white to off-white crystalline powder.[1] Its fundamental properties are summarized in the table below. The structure consists of a pyranose ring, which is the most stable conformation for hexoses in solution, with a benzamido substituent at the C-2 position.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₃H₁₇NO₆ | [2] |
| Molecular Weight | 283.28 g/mol | [2] |
| CAS Number | 655-42-5 / 61949-16-4 (anomers) | [1][2] |
| Appearance | White to off-white crystalline powder | [1] |
| Water Solubility | Almost transparent in hot water | [1] |
| Storage Temperature | Room Temperature (Sealed in dry) | [1] |
Structural Analysis
2D Structure and Connectivity
The fundamental structure of this compound is depicted below. It comprises a D-glucose backbone where the hydroxyl group at the C-2 position is replaced by a benzoylamino group. The molecule exists as an equilibrium of α and β anomers in solution, differing in the stereochemistry at the anomeric carbon (C-1).
Crystallographic Data
Table 2: Selected Crystallographic Data for N-acetyl-α-D-glucosamine [3] (Representative data for the N-acyl-D-glucosamine scaffold)
| Parameter | Value (Å or °) |
| Unit Cell a | 11.25 Å |
| Unit Cell b | 4.82 Å |
| Unit Cell c | 9.72 Å |
| Unit Cell β | 113.7° |
| Space Group | P2₁ |
| Ring Conformation | Chair |
Experimental Protocols
Synthesis of this compound
A general method for the N-acylation of D-glucosamine can be adapted for the synthesis of this compound. The following protocol is based on established procedures for synthesizing N-acyl-glucosamine derivatives.[4][5]
Objective: To synthesize this compound via N-acylation of D-glucosamine hydrochloride.
Materials:
-
D-glucosamine hydrochloride
-
Anhydrous Methanol (B129727)
-
Sodium metal
-
Benzoyl chloride
-
Pyridine (B92270) (optional, as base and solvent)
-
Diethyl ether
-
Ice-water bath
-
Magnetic stirrer and stir bar
-
Filtration apparatus
-
Desiccator with P₂O₅
Procedure:
-
Preparation of Sodium Methoxide (B1231860) Solution: In a flask, dissolve an equimolar amount of sodium metal in anhydrous methanol under a dry atmosphere to prepare a sodium methoxide solution.
-
Liberation of Free Glucosamine (B1671600): Add D-glucosamine hydrochloride to the sodium methoxide solution with gentle swirling. Sodium chloride will precipitate.
-
Isolation of Free Glucosamine: Remove the precipitated sodium chloride by filtration. The filtrate now contains the free D-glucosamine base in methanol.
-
N-benzoylation: Cool the glucosamine solution in an ice-water bath. Slowly add a slight molar excess (e.g., 1.2 equivalents) of benzoyl chloride to the stirred solution. Alternatively, the reaction can be performed in pyridine, where pyridine acts as both the solvent and the acid scavenger.
-
Reaction Monitoring: Allow the reaction to proceed for several hours at room temperature. Monitor the progress of the reaction using thin-layer chromatography (TLC) with a suitable eluent system (e.g., chloroform:methanol, 1:3 v/v).
-
Isolation of Crude Product: Upon completion, the this compound product will often precipitate as a white solid. Collect the crude product by filtration.
-
Purification: Wash the collected solid with cold methanol to remove unreacted starting materials and then with diethyl ether to remove any excess benzoyl chloride and benzoic acid.
-
Drying: Dry the purified white precipitate in a desiccator over phosphorus pentoxide (P₂O₅) to obtain the final product.
Spectroscopic Characterization (NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary method for confirming the structure of this compound. While a fully assigned spectrum for this compound is not available in the provided search results, the expected chemical shifts can be inferred from the known spectra of D-glucose and related derivatives.
-
¹H NMR: The proton spectrum would show characteristic signals for the anomeric proton (H-1), typically in the range of 5.0-5.5 ppm, with its coupling constant (J-value) indicating the α or β configuration. The protons of the pyranose ring would appear between 3.0 and 4.5 ppm. The aromatic protons of the benzoyl group would be observed further downfield, typically between 7.4 and 8.0 ppm.
-
¹³C NMR: The carbon spectrum would show the anomeric carbon (C-1) signal around 90-100 ppm. The other sugar carbons would resonate between 60 and 80 ppm. The carbonyl carbon of the benzoyl group would appear around 165-170 ppm, and the aromatic carbons would be in the 125-135 ppm region.
Biological Activity and Signaling Pathways
Direct evidence for the involvement of this compound in specific signaling pathways is limited. However, studies on structurally related N-acyl-D-glucosamine derivatives provide compelling evidence for their potential to modulate immune responses.
Inhibition of Toll-Like Receptor 4 (TLR4) Signaling
N-palmitoyl-D-glucosamine, which shares the N-acyl-D-glucosamine core structure, has been identified as an antagonist of the Toll-like Receptor 4 (TLR4) signaling pathway.[6][7][8] TLR4 is a key pattern recognition receptor in the innate immune system that recognizes lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.[5][9][10]
The activation of TLR4 by LPS initiates a signaling cascade that leads to the production of pro-inflammatory cytokines.[9] This pathway involves the adaptor protein MD-2, which directly binds to the lipid A portion of LPS.[4] N-acyl-D-glucosamine derivatives, due to their structural similarity to the glucosamine core of lipid A, can act as competitive inhibitors, binding to the MD-2/TLR4 complex and preventing its activation by LPS.[6][7] This inhibitory action blocks the downstream signaling cascade, which proceeds through MyD88-dependent and TRIF-dependent pathways, ultimately preventing the activation of the transcription factor NF-κB and the subsequent expression of inflammatory genes.[5]
References
- 1. Nuclear Magnetic Resonance (NMR) Analysis of D - (+) - Glucose: A Guide to Spectrometric Structural Elucidation of Sugars | Semantic Scholar [semanticscholar.org]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. journals.iucr.org [journals.iucr.org]
- 4. Lipid A Variants Activate Human TLR4 and the Noncanonical Inflammasome Differently and Require the Core Oligosaccharide for Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Recognition of lipid A variants by the TLR4-MD-2 receptor complex [frontiersin.org]
- 6. N-palmitoyl-D-glucosamine, A Natural Monosaccharide-Based Glycolipid, Inhibits TLR4 and Prevents LPS-Induced Inflammation and Neuropathic Pain in Mice [mdpi.com]
- 7. N-palmitoyl-D-glucosamine, a Natural Monosaccharide-Based Glycolipid, Inhibits TLR4 and Prevents LPS-Induced Inflammation and Neuropathic Pain in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-Palmitoyl-D-Glucosamine Inhibits TLR-4/NLRP3 and Improves DNBS-Induced Colon Inflammation through a PPAR-α-Dependent Mechanism [mdpi.com]
- 9. Lipid A receptor TLR4-mediated signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of Differences in Lipid A Structure on TLR4 Pro-Inflammatory Signaling and Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]
N-Benzoyl-D-Glucosamine: A Comprehensive Technical Review of its Chemical Properties and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, physical state, and key biological activities of N-benzoyl-D-glucosamine. The information is curated for professionals in research and development, offering detailed experimental protocols and visual representations of its molecular interactions.
Chemical and Physical Properties
This compound is a derivative of the naturally occurring amino sugar D-glucosamine. It is characterized as a white to almost white crystalline powder at room temperature. The key quantitative chemical and physical properties are summarized in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₇NO₆ | [1] |
| Molecular Weight | 283.28 g/mol | [1] |
| Melting Point | 196-200 °C (decomposes) | |
| Boiling Point (Predicted) | 682.4 ± 55.0 °C | |
| Density (Predicted) | 1.408 ± 0.06 g/cm³ | |
| Solubility in Water (25 °C) | 34 g/L | [1] |
| pKa (Predicted) | 12.78 ± 0.46 | |
| Appearance | White to off-white crystalline powder |
Experimental Protocols
Detailed methodologies for key experiments related to the synthesis and characterization of this compound are provided below.
Synthesis of this compound
Principle: This protocol outlines the synthesis of this compound from D-glucosamine hydrochloride and benzoic acid. The reaction involves the acylation of the amino group of glucosamine (B1671600) with a benzoyl group.
Materials:
-
D-glucosamine hydrochloride
-
Benzoic acid
-
Triethylamine (B128534) (TEA)
-
Diphenyl (2,3-dihydro-2-thioxo-3-benzoxazolyl)phosphonate
-
Sulfolane
-
Diethyl ether
Procedure:
-
Dissolve D-glucosamine hydrochloride and benzoic acid in sulfolane.
-
Add triethylamine (TEA) to the mixture to act as a base.
-
Add diphenyl (2,3-dihydro-2-thioxo-3-benzoxazolyl)phosphonate as a condensing agent.
-
Stir the reaction mixture at ambient temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, precipitate the crude product.
-
Collect the precipitate by filtration and wash with cold methanol and then with diethyl ether to remove impurities.
-
Dry the purified this compound.
This method has been reported to yield approximately 88% of the final product[1].
Determination of Melting Point (Capillary Method)
Principle: The melting point of a solid is the temperature at which it changes state from solid to liquid. This method involves heating a small sample in a capillary tube and observing the temperature range over which it melts.
Materials:
-
This compound powder
-
Capillary tubes (sealed at one end)
-
Melting point apparatus or an oil bath with a thermometer
-
Spatula
Procedure:
-
Ensure the this compound sample is dry and finely powdered.
-
Pack a small amount of the powder into the sealed end of a capillary tube to a height of 2-3 mm by tapping the tube gently.
-
Place the capillary tube in the melting point apparatus.
-
Heat the apparatus slowly, at a rate of approximately 1-2 °C per minute, when the temperature is near the expected melting point.
-
Record the temperature at which the substance first begins to melt (the first appearance of liquid).
-
Record the temperature at which the entire solid has melted into a clear liquid.
-
The melting point is reported as the range between these two temperatures.
Determination of Aqueous Solubility (Shake-Flask Method)
Principle: The shake-flask method is a standard technique to determine the equilibrium solubility of a solid in a solvent. It involves saturating the solvent with the solute and then measuring the concentration of the dissolved solute.
Materials:
-
This compound powder
-
Distilled or deionized water
-
Flasks with stoppers
-
Shaking incubator or orbital shaker set at a constant temperature (e.g., 25 °C)
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for quantification
Procedure:
-
Add an excess amount of this compound to a flask containing a known volume of water. The excess solid is necessary to ensure that a saturated solution is formed.
-
Seal the flask and place it in a shaking incubator at a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant. To remove any undissolved microparticles, centrifuge the aliquot and then filter it through a syringe filter.
-
Dilute the clear filtrate to a suitable concentration and quantify the amount of dissolved this compound using a validated analytical method such as HPLC.
-
The solubility is then calculated and expressed in g/L or other appropriate units.
Biological Activities and Signaling Pathways
This compound is recognized for its potential applications in pharmaceuticals and cosmetics, primarily due to its role in promoting skin hydration and its anti-inflammatory properties.
Stimulation of Hyaluronic Acid Synthesis
This compound, as a derivative of glucosamine, is believed to contribute to the synthesis of hyaluronic acid (HA), a key molecule for maintaining skin moisture and elasticity. The proposed mechanism involves the upregulation of Hyaluronan Synthase 2 (HAS2), a crucial enzyme in HA production.
Caption: Proposed pathway for this compound stimulating hyaluronic acid synthesis.
Anti-inflammatory Activity
The anti-inflammatory effects of glucosamine derivatives are thought to be mediated through the inhibition of pro-inflammatory signaling pathways. A key mechanism involves the suppression of the Nuclear Factor-kappa B (NF-κB) pathway. For related compounds like N-palmitoyl-D-glucosamine, this has been shown to occur via the inhibition of Toll-like Receptor 4 (TLR4) signaling.
Caption: Postulated anti-inflammatory mechanism of this compound via TLR4/NF-κB inhibition.
This guide serves as a foundational resource for understanding the core chemical properties and biological relevance of this compound. The provided protocols offer a starting point for experimental design, and the pathway diagrams illustrate its potential mechanisms of action, paving the way for further research and development.
References
N-Benzoyl-D-Glucosamine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Benzoyl-D-glucosamine, a derivative of the naturally occurring amino sugar D-glucosamine, is a compound of significant interest in the fields of biochemistry, pharmacology, and cosmetic science. This technical guide provides a detailed overview of this compound, including its chemical properties, synthesis, and biological activities. Particular focus is given to its anti-inflammatory effects through the inhibition of the NF-κB signaling pathway and its role in promoting skin health by stimulating hyaluronic acid synthesis. This document aims to serve as a comprehensive resource for researchers and professionals in drug development and related scientific disciplines.
Chemical and Physical Properties
This compound is a white to off-white crystalline powder. Its chemical structure consists of a D-glucosamine molecule in which the amino group is substituted with a benzoyl group.
| Property | Value | Reference |
| CAS Number | 655-42-5 | |
| Molecular Formula | C₁₃H₁₇NO₆ | |
| Molecular Weight | 283.28 g/mol | |
| Melting Point | 198-200 °C | |
| Appearance | White to off-white crystalline powder | |
| Solubility | Soluble in water |
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of D-glucosamine hydrochloride with benzoyl chloride in the presence of a base.
Experimental Protocol: Synthesis of this compound
Materials:
-
D-glucosamine hydrochloride
-
Benzoyl chloride
-
Sodium hydroxide (B78521) (NaOH)
-
Methanol
-
Diethyl ether
-
Distilled water
Procedure:
-
Dissolve D-glucosamine hydrochloride in an aqueous solution of sodium hydroxide at 0-5 °C with stirring.
-
Slowly add benzoyl chloride to the solution while maintaining the temperature and pH.
-
Continue stirring the reaction mixture at room temperature for several hours.
-
Acidify the solution with hydrochloric acid to precipitate the crude product.
-
Filter the precipitate and wash it with cold water.
-
Recrystallize the crude product from a suitable solvent system, such as methanol/water, to obtain pure this compound.
-
Dry the final product under vacuum.
Biological Activities and Mechanism of Action
This compound exhibits several biological activities, with its anti-inflammatory and skin-health-promoting effects being the most prominent.
Anti-inflammatory Activity
Glucosamine and its derivatives have been shown to possess anti-inflammatory properties. This activity is primarily attributed to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.
While direct studies on this compound's effect on NF-κB are limited, research on the related compound N-palmitoyl-D-glucosamine has demonstrated its ability to inhibit the Toll-like receptor 4 (TLR4)/NF-κB pathway. It is hypothesized that this compound acts via a similar mechanism.
Experimental Protocol: In Vitro Anti-inflammatory Assay
Cell Culture and Treatment:
-
Culture a suitable cell line, such as RAW 264.7 macrophages, in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed the cells in 24-well plates and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 10, 50, 100 µM) for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.
Measurement of Inflammatory Markers:
-
Nitric Oxide (NO) Production: Measure the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent.
-
Cytokine Levels: Quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the culture supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Gene Expression: Isolate total RNA from the cells and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of iNOS, TNF-α, and IL-6.
Skin Health and Hydration
Glucosamine and its derivatives, including N-acetyl-glucosamine, are known to play a role in skin health. They serve as precursors for the biosynthesis of glycosaminoglycans (GAGs), such as hyaluronic acid, which are essential components of the extracellular matrix and contribute to skin hydration and elasticity.
Mechanism of Action: this compound is expected to be metabolized in the skin to D-glucosamine, which can then be utilized by fibroblasts to synthesize hyaluronic acid. Increased hyaluronic acid production leads to improved skin moisture retention and a reduction in the appearance of fine lines and wrinkles.
Clinical Evaluation of Skin Hydration (Hypothetical Protocol)
Study Design: A randomized, double-blind, placebo-controlled study.
Participants: Healthy female volunteers aged 30-55 with signs of dry skin.
Intervention:
-
Test Group: Topical application of a cream containing 2% this compound twice daily for 8 weeks.
-
Placebo Group: Topical application of a vehicle cream without this compound twice daily for 8 weeks.
Assessments (at baseline, week 4, and week 8):
-
Instrumental Measurement: Skin hydration will be measured using a Corneometer®. Skin elasticity will be assessed with a Cutometer®.
-
Expert Visual Assessment: A dermatologist will grade skin dryness, texture, and overall appearance.
-
Subject Self-Assessment: Participants will complete questionnaires regarding their perception of skin hydration, smoothness, and comfort.
| Parameter | Expected Outcome (Test Group) | Expected Outcome (Placebo Group) |
| Corneometer® Reading | Significant increase in skin hydration | No significant change |
| Cutometer® Reading | Significant improvement in skin elasticity | No significant change |
| Dermatologist Grading | Improvement in skin dryness and texture | Minimal to no improvement |
| Subject Self-Assessment | Positive perception of improved skin hydration | No significant change in perception |
Applications in Drug Development and Cosmetics
The dual properties of this compound as an anti-inflammatory agent and a promoter of skin health make it a promising candidate for various applications:
-
Dermatology: Development of topical formulations for the management of inflammatory skin conditions such as acne, rosacea, and atopic dermatitis.
-
Cosmeceuticals: Incorporation into anti-aging and moisturizing skincare products to improve skin hydration, reduce the appearance of wrinkles, and enhance overall skin health.
-
Drug Delivery: Use as a precursor or a carrier for the targeted delivery of other active pharmaceutical ingredients to the skin.
Conclusion
This compound is a versatile molecule with significant potential in therapeutic and cosmetic applications. Its ability to modulate inflammatory pathways and contribute to the synthesis of essential skin components underscores its value for further research and development. The experimental protocols and mechanistic pathways outlined in this guide provide a solid foundation for scientists and professionals to explore the full potential of this promising compound.
The Enigmatic Role of N-benzoyl-D-glucosamine: A Technical Guide to the Biological Significance of N-Acyl-D-glucosamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-acyl-D-glucosamine derivatives are a diverse class of monosaccharides with profound implications for cellular function, signaling, and disease pathology. While N-acetyl-D-glucosamine (GlcNAc) is extensively studied for its central role in metabolism and post-translational modifications, the biological significance of other synthetic and naturally occurring derivatives, such as N-benzoyl-D-glucosamine, remains largely uncharted territory. This technical guide provides a comprehensive overview of the known biological roles of N-acyl-D-glucosamines, focusing on well-characterized examples to establish a framework for understanding the potential activities of their lesser-known counterparts. By juxtaposing the established metabolic and signaling pathways of GlcNAc and the immunomodulatory functions of N-palmitoyl-D-glucosamine (PGA) with the current limited knowledge of this compound, this document aims to illuminate a path for future research and drug development.
Introduction to N-Acyl-D-glucosamines
N-acyl-D-glucosamines are derivatives of the amino sugar D-glucosamine, where an acyl group is attached to the amino group at the C-2 position. The nature of this acyl group significantly influences the molecule's physical, chemical, and biological properties. The most ubiquitous member of this family is N-acetyl-D-glucosamine (GlcNAc), a fundamental building block for complex carbohydrates in all domains of life.
In contrast, this compound is a synthetic derivative where the acyl group is a benzoyl moiety. It is primarily utilized as a versatile precursor in pharmaceutical and cosmetic synthesis.[1] Its applications include roles in skin hydration, promoting cellular regeneration, and as a component in anti-aging formulations, purportedly by aiding in the synthesis of hyaluronic acid.[1] Despite these commercial applications, its specific biological mechanisms of action within organisms are not well-documented in peer-reviewed literature.
This guide will first delve into the well-established biological roles of GlcNAc and other N-acyl-D-glucosamines to provide a robust scientific context. Subsequently, it will explore the hypothetical metabolic fate and potential signaling interactions of this compound, proposing avenues for future investigation.
The Central Role of N-acetyl-D-glucosamine (GlcNAc) in Cellular Metabolism and Signaling
GlcNAc is a pivotal molecule integrated into cellular metabolism and signaling through two primary pathways: the Hexosamine Biosynthesis Pathway (HBP) and O-GlcNAcylation.
The Hexosamine Biosynthesis Pathway (HBP)
The HBP is a metabolic route that utilizes glucose to produce UDP-N-acetylglucosamine (UDP-GlcNAc), a crucial activated sugar donor for glycosylation reactions.
-
Workflow of the Hexosamine Biosynthesis Pathway:
Caption: The Hexosamine Biosynthesis Pathway (HBP).
O-GlcNAcylation: A Dynamic Post-Translational Modification
O-GlcNAcylation is a reversible post-translational modification where a single GlcNAc molecule is attached to serine or threonine residues of nuclear and cytoplasmic proteins. This process is catalyzed by O-GlcNAc transferase (OGT) and reversed by O-GlcNAcase (OGA). O-GlcNAcylation is a critical regulatory mechanism, often competing with phosphorylation, that modulates the activity, localization, and stability of a vast array of proteins involved in transcription, signal transduction, and cell cycle control.
-
Signaling Pathway of O-GlcNAcylation:
Caption: The dynamic cycle of O-GlcNAcylation.
Biological Activities of Other N-Acyl-D-glucosamine Derivatives
The biological functions of N-acyl-D-glucosamines are not limited to GlcNAc. Derivatives with different acyl chains exhibit distinct and potent activities, particularly in the realm of immunology.
N-palmitoyl-D-glucosamine (PGA) as a TLR4 Antagonist
N-palmitoyl-D-glucosamine (PGA) is a lipidic N-acyl-D-glucosamine that has been identified as an antagonist of Toll-like receptor 4 (TLR4). TLR4 is a key pattern recognition receptor of the innate immune system that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria, triggering a pro-inflammatory cascade.
-
Simplified Signaling Pathway of TLR4 Antagonism by PGA:
Caption: PGA inhibits LPS-induced TLR4 signaling.
Quantitative Data on the Effects of N-Acyl-D-glucosamines
The following table summarizes key quantitative data from studies on various N-acyl-D-glucosamine derivatives. The lack of entries for this compound underscores the current knowledge gap.
| Compound | Biological System | Parameter Measured | Result |
| N-acetyl-D-glucosamine (GlcNAc) | Human Articular Chondrocytes | Hyaluronan Synthesis | Stimulated |
| Human Articular Chondrocytes | Sulfated Glycosaminoglycan (SGAG) Synthesis | No significant effect | |
| N-butyryl-D-glucosamine (GlcNBu) | Rat Model of Arthritis | Inflammatory Ankle Swelling | 33% reduction at 200 mg/kg/day |
| N-palmitoyl-D-glucosamine (PGA) | LPS-stimulated RAW264.7 cells | NF-κB Activation | Prevented |
| This compound | - | - | Data not available |
This compound: A Molecule of Untapped Potential
Currently, this compound is primarily characterized by its utility in chemical synthesis and its application in cosmetic formulations.[1] Its biological role, however, remains speculative. Based on the behavior of other N-acyl-D-glucosamines, we can propose several hypotheses for its potential biological activities.
Hypothetical Metabolic Fate
It is plausible that this compound could act as a prodrug, being metabolized in vivo to release D-glucosamine and benzoic acid. The cleavage of the N-benzoyl bond would likely require specific enzymatic activity, which has not yet been characterized.
-
Proposed Experimental Workflow for Investigating Metabolism:
Caption: Experimental approach for studying this compound metabolism.
Potential Signaling Interactions
The bulky and aromatic nature of the benzoyl group makes it structurally distinct from the smaller acyl groups of well-studied derivatives. This suggests that this compound is unlikely to be a direct substrate for the core metabolic pathways of GlcNAc, such as the HBP or O-GlcNAcylation. However, it could potentially interact with other cellular targets, such as cell surface receptors or enzymes, in a manner analogous to PGA's interaction with TLR4. Its anti-inflammatory properties, as suggested by its use as a precursor for anti-inflammatory agents, warrant investigation into its effects on key inflammatory signaling pathways like NF-κB and MAPK.[1]
Detailed Experimental Protocols (Exemplary)
To facilitate future research, this section provides a detailed, exemplary protocol for an experiment commonly used to study the effects of N-acyl-D-glucosamines on inflammatory responses.
In Vitro Assay for Inhibition of LPS-Induced NF-κB Activation
Objective: To determine if this compound can inhibit the activation of the NF-κB signaling pathway in response to LPS in a macrophage cell line (e.g., RAW264.7).
Materials:
-
RAW264.7 murine macrophage cell line
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound (solubilized in a suitable vehicle, e.g., DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
NF-κB reporter plasmid (e.g., expressing luciferase under the control of an NF-κB response element)
-
Transfection reagent
-
Luciferase assay system
-
Luminometer
Procedure:
-
Cell Culture and Transfection:
-
Culture RAW264.7 cells in complete DMEM at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in a 24-well plate at a density of 1 x 10^5 cells/well.
-
Transfect the cells with the NF-κB reporter plasmid according to the manufacturer's protocol. Allow for 24 hours of expression.
-
-
Treatment:
-
Pre-treat the transfected cells with varying concentrations of this compound (e.g., 1, 10, 100 µM) or vehicle control for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 6 hours. Include a negative control group with no LPS stimulation.
-
-
Luciferase Assay:
-
Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize luciferase activity to total protein concentration for each sample.
-
Express the data as a percentage of the LPS-stimulated control.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatment groups.
-
Conclusion and Future Directions
The field of N-acyl-D-glucosamine biology is rich with opportunities for discovery. While N-acetyl-D-glucosamine has been a cornerstone of glycobiology research, the diverse biological activities of other derivatives are only beginning to be understood. This compound stands as a compelling example of a widely used synthetic compound with a largely uncharacterized biological profile.
Future research should prioritize a systematic evaluation of its metabolic fate, cellular uptake, and potential effects on key signaling pathways, particularly those involved in inflammation and cellular regeneration, as suggested by its current applications. The experimental frameworks and comparative data presented in this guide offer a foundational roadmap for researchers and drug development professionals to unlock the therapeutic potential of this compound and other novel N-acyl-D-glucosamine derivatives.
References
N-Benzoyl-D-Glucosamine: A Comprehensive Technical Guide on its Discovery, History, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-benzoyl-D-glucosamine, a derivative of the naturally occurring amino sugar D-glucosamine, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth exploration of the discovery and history of this compound, detailing its synthesis and exploring its biological activities. Drawing parallels with closely related N-acyl glucosamine (B1671600) derivatives, this document elucidates potential signaling pathways and mechanisms of action, offering a valuable resource for researchers in medicinal chemistry and drug development.
Discovery and History
The journey to the discovery of this compound is intrinsically linked to the initial isolation and characterization of its parent molecule, D-glucosamine. In 1876, German chemist Georg Ledderhose made a pivotal breakthrough by successfully isolating glucosamine from the acid hydrolysis of chitin, a major component of crustacean exoskeletons. However, the complete stereochemical structure of glucosamine was not fully elucidated until 1939 through the work of Sir Walter Haworth, a British chemist and Nobel laureate.
While the exact first synthesis of this compound is not definitively documented in readily available literature, the benzoylation of glucosamine and its derivatives was explored by prominent carbohydrate chemists in the early 20th century. The work of Bergmann and Zervas in 1931 on the synthesis of 1,3,4,6-tetra-O-acetyl-2-amino-2-deoxy-β-D-glucopyranose hydrochloride laid important groundwork for the preparation of various N-acyl glucosamine derivatives.[1][2] This era of carbohydrate chemistry focused on the selective protection and modification of hydroxyl and amino groups to enable the synthesis of complex carbohydrate structures. It is highly probable that this compound was first synthesized during this period as part of systematic studies on the reactivity and derivatization of glucosamine.
More contemporary research has focused on refining the synthesis of benzoylated glucosamine derivatives for various applications, including their use as intermediates in the synthesis of more complex molecules for medical screening.[2]
Synthesis of this compound
The synthesis of this compound can be achieved through the direct benzoylation of D-glucosamine hydrochloride. Modern synthetic protocols have been developed to produce this and related compounds on a multi-gram scale.[3]
Experimental Protocol: A Modern Approach
The following protocol is adapted from the multi-gram scale synthesis of benzoylated β-D-glucosamine derivatives described by Di Salvo, et al. (2017).[3] This multi-step process involves the initial formation of an intermediate, which is then benzoylated.
Step 1: Formation of 2-Amino-2-deoxy-N-(p-methoxybenzylidene)-D-glucopyranose
-
To a solution of D-glucosamine hydrochloride (1 equivalent) in an appropriate solvent, add 4-methoxybenzaldehyde (B44291) (1 equivalent).
-
The reaction is carried out as previously described by Bergmann and Zervas.[1][3]
-
The resulting product is isolated and purified.
Step 2: Benzoylation
-
Dissolve the product from Step 1 in pyridine (B92270).
-
Cool the solution to 0°C.
-
Slowly add benzoyl chloride (excess, e.g., 5 equivalents) to the cooled solution.
-
Allow the mixture to warm to room temperature and stir for 12 hours.
-
Work up the reaction by adding ethyl acetate (B1210297) and washing with appropriate aqueous solutions to remove pyridine and other impurities.
-
The crude product is then purified, often by recrystallization.
Step 3: Hydrolysis of the Imine
-
The benzoylated intermediate from Step 2 is dissolved in acetone (B3395972).
-
The solution is brought to reflux, and 5 M HCl is added dropwise.
-
A precipitate of the hydrochloride salt of the tetra-O-benzoyl-D-glucosamine will form.
-
The precipitate is filtered, washed with acetone and diethyl ether, and can be recrystallized from methanol.
Step 4: N-Acetylation (for a related derivative)
-
To obtain the N-acetylated, per-benzoylated derivative, the product from Step 3 can be treated with acetyl chloride.
This sequence provides a reliable method for preparing multi-gram quantities of benzoylated glucosamine derivatives.[3]
Quantitative Data from Synthesis
The following table summarizes representative yields from the synthesis of a related perbenzoylated glucosamine derivative as reported by Di Salvo, et al. (2017).[3]
| Step | Product | Starting Material | Reagents | Yield (%) |
| 1. Imine Formation | 2-Amino-2-deoxy-N-(p-methoxybenzylidene)-D-glucopyranose | D-Glucosamine Hydrochloride | 4-methoxybenzaldehyde | 69 |
| 2. Benzoylation | 2-Amino-2-deoxy-N-(p-methoxybenzylidene)-1,3,4,6-tetra-O-benzoyl-β-D-glucopyranose | Product from Step 1 | Benzoyl chloride, pyridine | - |
| 3. Hydrolysis | 1,3,4,6-Tetra-O-benzoyl-2-deoxy-2-amino-β-D-glucopyranose hydrochloride | Product from Step 2 | 5 M HCl, acetone | - |
Note: Specific yields for each intermediate step in the direct synthesis of this compound were not provided in the cited literature, which focused on a perbenzoylated derivative. A direct N-benzoylation of D-glucosamine hydrochloride with benzoic acid and a coupling agent has been reported with a yield of 88%.[4]
Biological Activity and Signaling Pathways
While specific studies on the signaling pathways of this compound are limited, a significant body of research on structurally similar N-acyl-D-glucosamine derivatives, such as N-acetyl-D-glucosamine (NAG) and N-palmitoyl-D-glucosamine (PGA), provides strong indications of its potential biological activities and mechanisms of action. These derivatives are known to possess anti-inflammatory properties.[5][6][7]
Anti-Inflammatory Effects
N-acyl glucosamine derivatives have demonstrated the ability to modulate inflammatory responses. For instance, N-acetyl-D-glucosamine has been shown to inhibit the production of nitric oxide (NO) induced by pro-inflammatory cytokines like interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in human articular chondrocytes.[8] This inhibition is associated with the suppression of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and IL-6 expression.[8]
Toll-like Receptor 4 (TLR-4) and NLRP3 Inflammasome Pathway
Recent studies on N-palmitoyl-D-glucosamine (PGA) have elucidated a key anti-inflammatory mechanism involving the Toll-like receptor 4 (TLR-4) and the NLRP3 inflammasome. PGA has been shown to downregulate the TLR-4/NLRP3/iNOS pathway.[7] This action is mediated through the activation of Peroxisome Proliferator-Activated Receptor-α (PPAR-α).[7] Given the structural similarity, it is plausible that this compound may exert its anti-inflammatory effects through a similar pathway.
Nuclear Factor-kappaB (NF-κB) Signaling
The transcription factor NF-κB is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. The O-linked attachment of N-acetyl-D-glucosamine (O-GlcNAcylation) to proteins is a post-translational modification that can regulate their activity. It has been shown that O-GlcNAcylation can modulate the activity of transcription factors, including NF-κB.[9] A novel glucosamine derivative has been reported to exert its anti-inflammatory effects by inhibiting NF-κB activation.[10] This suggests that this compound could potentially influence NF-κB signaling, thereby reducing the expression of inflammatory mediators.
Applications and Future Directions
This compound and its related derivatives hold promise for various therapeutic and cosmetic applications.
-
Pharmaceutical Development: Its potential anti-inflammatory properties make it a candidate for the development of drugs targeting inflammatory conditions. It can also serve as a precursor for the synthesis of other pharmaceutical agents.[5]
-
Cosmetics: Due to its ability to aid in the synthesis of hyaluronic acid, this compound is being explored for use in anti-aging and moisturizing skincare products to improve skin hydration and elasticity.[5]
-
Biotechnology: It can be used in cell culture media to support the growth of specific cell lines, which is beneficial for research in tissue engineering and regenerative medicine.[5]
Future research should focus on elucidating the specific molecular targets and signaling pathways directly affected by this compound. Further preclinical and clinical studies are warranted to fully assess its therapeutic potential in various inflammatory and age-related conditions.
Conclusion
This compound is a fascinating molecule with a rich, albeit not fully chronicled, history rooted in the foundational discoveries of carbohydrate chemistry. While its direct biological activities are still under investigation, the well-documented anti-inflammatory properties of its N-acyl analogs provide a strong rationale for its potential therapeutic efficacy. The elucidation of its interactions with key inflammatory signaling pathways, such as TLR-4/NLRP3 and NF-κB, will be crucial in unlocking its full potential in medicine and biotechnology. This guide serves as a foundational resource to stimulate and inform future research into this promising compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. DSpace [researchrepository.universityofgalway.ie]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Synthesis and anti-inflammatory activities of two new N-acetyl glucosamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-Palmitoyl-D-Glucosamine Inhibits TLR-4/NLRP3 and Improves DNBS-Induced Colon Inflammation through a PPAR-α-Dependent Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-acetylglucosamine prevents IL-1 beta-mediated activation of human chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. journals.co.za [journals.co.za]
N-Benzoyl-D-glucosamine: An In-Depth Technical Guide on Its Origins
A comprehensive review of scientific literature and chemical databases reveals no evidence of N-benzoyl-D-glucosamine as a naturally occurring compound. Current knowledge indicates that this molecule is a synthetic derivative of glucosamine (B1671600), primarily utilized as a biochemical reagent in scientific research.
While the natural world is abundant in glucosamine and its N-acetyl derivative, N-acetyl-D-glucosamine (NAG), the benzoylated form has not been identified from any plant, animal, fungal, or microbial source. This guide details the known synthetic routes to this compound and contrasts its origins with its widely occurring natural relatives.
Synthetic Origins of this compound
This compound is readily synthesized in the laboratory, typically through the acylation of D-glucosamine. The most common synthetic pathway involves the reaction of D-glucosamine hydrochloride with benzoic acid or a derivative thereof. This chemical synthesis allows for the production of a high-purity compound for research applications.
One documented method for the synthesis of this compound involves the reaction of (2S,3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)tetrahydro-2H-pyran-2,4,5-triol hydrochloride (D-glucosamine hydrochloride) with benzoic acid. This straightforward chemical process underscores its identity as a synthetic molecule.
The Abundance of Glucosamine and N-Acetyl-D-glucosamine in Nature
In stark contrast to the synthetic nature of this compound, its parent molecule, glucosamine, and its N-acetylated form are ubiquitous in the biosphere.
-
Chitin (B13524): The primary natural source of glucosamine is chitin, a long-chain polymer of N-acetyl-D-glucosamine. Chitin is a fundamental structural component of the exoskeletons of arthropods (e.g., crustaceans and insects), the cell walls of fungi, and the beaks of cephalopods.
-
Microbial Production: Various microorganisms, including bacteria and fungi, can produce glucosamine and N-acetyl-D-glucosamine.[1][2][3][4] Microbial fermentation is an increasingly explored avenue for the commercial production of these compounds as an alternative to shellfish-derived chitin.[1][4]
-
Other N-Acyl Glucosamine Derivatives in Nature: While this compound appears to be absent from nature, other N-acyl derivatives have been identified. For instance, N-palmitoyl-D-glucosamine is a known bacterial molecule.[5] This suggests that the enzymatic machinery for producing N-acylated glucosamines exists in nature, but the specific utilization of a benzoyl group has not been observed.
Lack of Evidence for Natural Occurrence
Extensive searches of scientific databases and literature have failed to identify any reports of the isolation or detection of this compound from a natural source. The compound is consistently referenced as a commercially available biochemical reagent for laboratory use.[6] Its primary application appears to be in the study of glycosylation and other biochemical processes.[7]
Experimental Protocols
As this compound is not found in nature, there are no established protocols for its extraction or purification from natural sources. The relevant experimental procedures pertain to its chemical synthesis.
General Synthetic Protocol for this compound
A general protocol for the synthesis of this compound involves the following steps:
-
Dissolution: D-glucosamine hydrochloride is dissolved in a suitable solvent.
-
Acylation: Benzoic acid or an activated benzoic acid derivative (e.g., benzoyl chloride) is added to the solution, often in the presence of a base to neutralize the hydrochloric acid.
-
Reaction: The mixture is stirred, sometimes with heating, to facilitate the N-benzoylation reaction.
-
Purification: The resulting this compound is purified from the reaction mixture through techniques such as crystallization, precipitation, or chromatography to yield the final product.
Data Presentation
Due to the absence of this compound in natural sources, no quantitative data on its natural abundance can be provided.
Signaling Pathways and Logical Relationships
As a synthetic compound, there are no known natural signaling pathways that are initiated or modulated by this compound. Its use in research may involve studying its interaction with specific enzymes or cellular pathways in a laboratory setting, but this does not reflect a natural biological role.
The logical relationship concerning the origin of this compound can be visualized as a simple pathway from its precursors.
Caption: Synthetic pathway of this compound.
References
- 1. Microbial production of glucosamine and N-acetylglucosamine: advances and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microbial production of N-acetyl-D-glucosamine (GlcNAc) for versatile applications: Biotechnological strategies for green process development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An update on the review of microbial synthesis of glucosamine and N-acetylglucosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advancement of glucosamine and N-acetyl glucosamine production using microorganisms: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modulatory activity of N-palmitoyl-D-glucosamine in bridging gut dysbiosis and pain mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound [myskinrecipes.com]
N-Benzoyl-D-glucosamine and its Derivatives in Nature: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Landscape of N-Acyl-D-Glucosamine Derivatives
N-acyl-D-glucosamine derivatives represent a diverse class of bioactive molecules with significant implications for cellular signaling, structural biology, and pharmacology. While the synthetically derived N-benzoyl-D-glucosamine is a valuable tool in research and product formulation, particularly in the cosmetic and pharmaceutical industries for its role in promoting skin hydration and serving as a precursor for various therapeutic agents, there is no substantial evidence to support its natural occurrence.[1][2] The focus of this guide, therefore, broadens to encompass the naturally occurring and synthetically modified N-acyl-D-glucosamine derivatives, with a particular emphasis on the ubiquitous and functionally critical N-acetyl-D-glucosamine (NAG).
This document provides a comprehensive overview of the natural sources, biosynthesis, biological activities, and experimental methodologies related to N-acyl-D-glucosamine derivatives. It is intended to serve as a technical resource for researchers and professionals involved in drug discovery and development.
Natural Occurrence of N-Acyl-D-Glucosamine Derivatives
While this compound is primarily a product of chemical synthesis, its core structure, D-glucosamine, is a fundamental building block in nature.[3][4] The most prevalent N-acyl derivative found across all domains of life is N-acetyl-D-glucosamine (NAG).
-
In Bacteria: NAG is a crucial component of peptidoglycan, the polymer that forms the bacterial cell wall. Its presence is fundamental to bacterial structure and survival.
-
In Fungi: Chitin, a long-chain polymer of NAG, is the primary component of fungal cell walls and the exoskeletons of arthropods.[5]
-
In Marine Organisms: Chitin from crustaceans is a major source of NAG. Marine bacteria also play a significant role in the uptake and metabolism of NAG present in marine environments.
-
In Plants: NAG is a component of various glycoproteins and is involved in plant defense signaling pathways.
-
A Naturally Occurring N-Acyl Derivative: Notably, N-palmitoyl-D-glucosamine has been identified as a natural product of certain bacteria, such as Rhizobium leguminosarum. This discovery highlights that while the acetyl group is the most common, other acyl modifications of D-glucosamine do exist in nature.
Biosynthesis of N-Acetyl-D-Glucosamine
The biosynthesis of N-acetyl-D-glucosamine is a fundamental metabolic pathway that provides the essential precursor for the synthesis of glycoproteins, glycolipids, and chitin. The central molecule in this pathway is UDP-N-acetyl-D-glucosamine (UDP-GlcNAc), which serves as the activated donor of GlcNAc residues. The pathway begins with fructose-6-phosphate, an intermediate of glycolysis.
Key Enzymatic Steps in UDP-N-acetyl-D-glucosamine Biosynthesis:
-
Fructose-6-phosphate is converted to glucosamine-6-phosphate by glutamine:fructose-6-phosphate amidotransferase (GFAT).
-
Glucosamine-6-phosphate is then acetylated to N-acetyl-D-glucosamine-6-phosphate by glucosamine-6-phosphate N-acetyltransferase (GNA1).
-
N-acetyl-D-glucosamine-6-phosphate is isomerized to N-acetyl-D-glucosamine-1-phosphate by phosphoacetylglucosamine mutase (AGM1).
-
Finally, N-acetyl-D-glucosamine-1-phosphate reacts with UTP to form UDP-N-acetyl-D-glucosamine , a reaction catalyzed by the key regulatory enzyme UDP-N-acetylglucosamine pyrophosphorylase (UAP1/GlmU).[5][6][7][8][9]
Visualization of the UDP-N-acetyl-D-glucosamine Biosynthesis Pathway
Biological Activities of N-Acyl-D-Glucosamine Derivatives
N-acyl-D-glucosamine derivatives exhibit a wide range of biological activities, with anti-inflammatory properties being of significant interest for drug development.
Anti-inflammatory Effects
-
N-acetyl-D-glucosamine (NAG): NAG has demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. Studies have shown that NAG can suppress the expression of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in response to inflammatory stimuli like lipopolysaccharide (LPS).[2][4][10][11]
-
N-palmitoyl-D-glucosamine: This naturally occurring derivative has been shown to act as a TLR4 antagonist, thereby preventing LPS-induced inflammation. It has demonstrated efficacy in reducing inflammation in models of keratitis and neuropathic pain.
-
Synthetic Derivatives: Chemical modifications of NAG have led to the development of derivatives with enhanced anti-inflammatory properties. For instance, bideoxygenated NAG derivatives (BNAG1 and BNAG2) have shown superior inhibition of IL-6 and TNF-α production compared to the parent NAG molecule in LPS-stimulated macrophages.[4][11][12][13][14][15]
Quantitative Data on Anti-inflammatory Activity
The following table summarizes the inhibitory effects of various N-acyl-D-glucosamine derivatives on the production of key inflammatory cytokines.
| Derivative | Model System | Stimulant | Cytokine Inhibited | Quantitative Effect | Reference |
| N-acetyl-D-glucosamine (NAG) | Human Articular Chondrocytes | IL-1β | NO, COX-2, IL-6 | Significant inhibition | [2] |
| N-acetyl-D-glucosamine (NAG) | LPS-challenged mice | LPS | IL-6, TNF-α | Significant decrease in serum levels | [4][12] |
| BNAG1 (synthetic) | LPS-challenged mice | LPS | IL-6, TNF-α | Higher inhibition than NAG at 200 mg/kg | [4][12] |
| BNAG1 (synthetic) | RAW 264.7 macrophages | LPS | iNOS, IL-6, TNF-α, IL-1β | Highest inhibition compared to NAG and BNAG2 | [11][13][14][15] |
| BNAG2 (synthetic) | LPS-challenged mice | LPS | IL-6, TNF-α | Comparable effect to NAG | [4][12] |
Experimental Protocols
Generalized Protocol for the Extraction and Purification of N-acyl-D-glucosamine from Bacterial Sources
This protocol provides a general framework for the isolation of N-acyl-D-glucosamine derivatives from bacterial cultures, such as Rhizobium. Specific optimization will be required depending on the bacterial strain and the specific derivative.
5.1.1. Materials and Reagents:
-
Bacterial culture medium (e.g., Yeast Mannitol Broth for Rhizobium)
-
Centrifuge and appropriate tubes
-
Tris-HCl buffer
-
Chloroform
-
Silica (B1680970) gel for column chromatography
-
Solvent systems for chromatography (e.g., chloroform:methanol gradients)
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (MS)
-
NMR Spectrometer
5.1.2. Workflow:
5.1.3. Detailed Steps:
-
Cell Culture and Harvest: Grow the bacterial strain in a suitable liquid medium to the desired cell density. Harvest the cells by centrifugation.
-
Cell Lysis: Resuspend the cell pellet in a suitable buffer (e.g., Tris-HCl) and treat with a lysing agent such as lysozyme to break down the cell wall.
-
Lipid Extraction: Perform a total lipid extraction using a standard method like the Bligh-Dyer procedure, which uses a chloroform:methanol:water solvent system to partition the lipids into the organic phase.
-
Chromatographic Separation: Concentrate the lipid extract and apply it to a silica gel column. Elute the column with a gradient of solvents (e.g., increasing methanol concentration in chloroform) to separate the different lipid classes.
-
Fraction Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the N-acyl-D-glucosamine derivative of interest.
-
Purification: Pool the positive fractions and further purify the compound using High-Performance Liquid Chromatography (HPLC) with an appropriate column and solvent system.
-
Structural Characterization: Confirm the identity and structure of the purified compound using Mass Spectrometry (MS) for molecular weight determination and Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural elucidation.
In Vitro Anti-inflammatory Assay: Inhibition of LPS-induced Cytokine Production in Macrophages
This protocol describes a common in vitro method to assess the anti-inflammatory activity of N-acyl-D-glucosamine derivatives.
5.2.1. Materials and Reagents:
-
Macrophage cell line (e.g., RAW 264.7)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS)
-
N-acyl-D-glucosamine derivatives to be tested
-
Enzyme-Linked Immunosorbent Assay (ELISA) kits for TNF-α and IL-6
-
96-well cell culture plates
-
CO2 incubator
5.2.2. Experimental Workflow:
5.2.3. Detailed Steps:
-
Cell Seeding: Seed the macrophage cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.
-
Compound Treatment: Pre-treat the cells with various concentrations of the N-acyl-D-glucosamine derivatives for a specified period (e.g., 1-2 hours).
-
LPS Stimulation: Add LPS to the wells to induce an inflammatory response. Include control wells with cells only, cells with LPS only, and cells with the compound only.
-
Incubation: Incubate the plate for a suitable time (e.g., 24 hours) to allow for cytokine production.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.
-
Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of cytokine production by the test compounds compared to the LPS-only control.
Conclusion and Future Directions
While this compound remains a synthetically important molecule, the broader family of N-acyl-D-glucosamine derivatives, particularly the naturally abundant N-acetyl-D-glucosamine, presents a rich field for scientific investigation and therapeutic development. The anti-inflammatory properties of both natural and synthetic derivatives underscore their potential as lead compounds for new drugs targeting inflammatory diseases.
Future research should focus on:
-
A more extensive exploration of the natural diversity of N-acyl-D-glucosamine derivatives in various organisms.
-
Elucidation of the specific molecular mechanisms underlying the biological activities of different acyl derivatives.
-
Structure-activity relationship studies to design and synthesize novel derivatives with improved potency and selectivity.
-
In-depth preclinical and clinical evaluation of promising candidates for therapeutic applications.
This guide provides a foundational understanding of this compound and its naturally occurring relatives, offering valuable insights and methodologies for the scientific and drug development communities.
References
- 1. Preparation of purified polysaccharides from Rhizobium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-acetylglucosamine prevents IL-1 beta-mediated activation of human chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US11555049B2 - Method for separation and purification of n-acetylglucosamine - Google Patents [patents.google.com]
- 4. Synthesis and anti-inflammatory activities of two new N-acetyl glucosamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. UDP-N-acetylglucosamine pyrophosphorylase, a key enzyme in encysting Giardia, is allosterically regulated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] UDP-N-acetylglucosamine Pyrophosphorylase, a Key Enzyme in Encysting Giardia, Is Allosterically Regulated* | Semantic Scholar [semanticscholar.org]
- 8. A mechanism-inspired UDP-N-acetylglucosamine pyrophosphorylase inhibitor - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 9. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 10. N-Acetyl-D-Glucosamine: A Key Player in Balanced Immune and Healthy Inflammatory Responses [casi.org]
- 11. Anti-inflammatory activities of two new deoxygenated N-acetyl glucosamines in lipopolysaccharide-activated mouse macrophage RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Anti-inflammatory activities of two new deoxygenated N-acetyl glucosamines in lipopolysaccharide-activated mouse macrophage RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. "Anti-inflammatory activities of two new deoxygenated N-acetyl glucosam" by Quang Le, Zhichang Zhang et al. [scholarworks.utrgv.edu]
Potential Research Areas for N-benzoyl-D-glucosamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-benzoyl-D-glucosamine is a synthetic derivative of D-glucosamine, an amino sugar that serves as a fundamental building block for various macromolecules in the body, including glycoproteins and glycosaminoglycans. While glucosamine (B1671600) itself, particularly in its sulfate (B86663) and hydrochloride forms, has been extensively studied for its role in joint health and osteoarthritis management, its acylated derivatives like this compound represent a promising frontier for new therapeutic applications.[1][2][3] The addition of a benzoyl group to the glucosamine scaffold can significantly alter its physicochemical properties, such as lipophilicity and bioavailability, potentially enhancing its biological activity and opening up new avenues for research and drug development.[1][4]
This technical guide outlines key potential research areas for this compound, providing a framework for investigation into its therapeutic utility. The document covers its potential as an anti-inflammatory and anti-cancer agent, as well as a platform for novel chemical synthesis. For each area, we present putative mechanisms of action, relevant quantitative data from related compounds to guide experimental design, and detailed experimental protocols.
Anti-inflammatory and Immunomodulatory Effects
The anti-inflammatory properties of glucosamine and its derivatives are a primary area of interest.[5] Research into N-acyl glucosamine analogs suggests that they can modulate key inflammatory pathways. This section explores the potential of this compound as an anti-inflammatory agent.
Putative Mechanism of Action: Inhibition of TLR4 Signaling
A plausible mechanism for the anti-inflammatory activity of this compound involves the Toll-like receptor 4 (TLR4) signaling pathway. N-palmitoyl-D-glucosamine (PGA), a structurally related glycolipid, has been shown to act as a TLR4 antagonist.[6][7] It is hypothesized that PGA competitively binds to the MD-2 co-receptor, preventing the activation of TLR4 by lipopolysaccharide (LPS) and subsequently inhibiting the downstream activation of NF-κB, a key transcription factor for pro-inflammatory cytokines like TNF-α and IL-6.[6][7] Given the structural similarities, this compound may act through a similar mechanism.
Diagram: Proposed TLR4 Antagonism by this compound
Caption: Proposed mechanism of TLR4 pathway inhibition by this compound.
Quantitative Data for Related Glucosamine Derivatives
| Compound | Model System | Assay | Endpoint | Result | Reference |
| N-palmitoyl-D-glucosamine (PGA) | DNBS-induced colitis in mice | Colitis Severity | Disease Activity Index | Significant dose-dependent reduction | [8] |
| Bi-deoxygenated NAG (BNAG1) | LPS-challenged mice | Cytokine Levels | Serum IL-6 & TNF-α | Significant decrease at 300 mg/kg | [5] |
| Glucosamine | LPS-stimulated mouse macrophages | Cytokine Production | IL-6 & TNF-α | Decreased production | [5] |
Experimental Protocol: In Vitro Anti-inflammatory Assay
This protocol describes a method to evaluate the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated macrophages.
Objective: To determine if this compound can inhibit the production of pro-inflammatory cytokines (TNF-α, IL-6) in RAW 264.7 macrophages stimulated with LPS.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
Griess Reagent for nitrite (B80452) determination
-
ELISA kits for mouse TNF-α and IL-6
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare various concentrations of this compound (e.g., 1, 10, 50, 100 µM) in DMEM. Remove the old media from the cells and add 100 µL of the compound-containing media. Incubate for 1 hour.
-
LPS Stimulation: Add 10 µL of LPS solution (final concentration 1 µg/mL) to the appropriate wells. Include a vehicle control (no compound, no LPS) and a positive control (LPS only).
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
Supernatant Collection: Centrifuge the plate and collect the supernatant for cytokine analysis.
-
Cytokine Measurement:
-
Nitric Oxide (NO): Measure the accumulation of nitrite in the supernatant using the Griess reagent as an indicator of NO production.
-
TNF-α and IL-6: Quantify the concentration of TNF-α and IL-6 in the supernatant using commercial ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis: Calculate the percentage inhibition of cytokine production for each concentration of this compound compared to the LPS-only control. Determine the IC₅₀ value.
Anticancer Activity
Glucosamine and its derivatives have demonstrated potential anti-tumor effects by inducing apoptosis and cell cycle arrest in various cancer cell lines.[9] N-acetyl-D-glucosamine (D-GlcNAc) has been shown to decrease cell proliferation in breast cancer cell lines and reduce tumor size in animal models.[10][11] This suggests that this compound could be a valuable candidate for anticancer research.
Putative Mechanism of Action: Induction of Apoptosis
One potential anticancer mechanism is the induction of apoptosis. D-GlcNAc treatment has been shown to increase the expression of the Fas receptor, a key component of the extrinsic apoptosis pathway, in breast cancer cells.[10] Molecular docking studies also suggest a high binding affinity of D-GlcNAc to the HER2 receptor, which is involved in tumor progression.[10][11] this compound may share these or similar mechanisms, leading to programmed cell death in cancer cells.
Diagram: Drug Discovery Workflow for Anticancer Screening
Caption: A logical workflow for investigating the anticancer potential of this compound.
Quantitative Data for Related Glucosamine Derivatives
The following table summarizes the effects of D-GlcNAc on breast cancer models, providing a basis for comparison.
| Compound | Model System | Assay | Concentration | Result | Reference |
| D-GlcNAc | MCF-7 & 4T1 cell lines | Cell Proliferation | 2 mM & 4 mM | Significant decrease in proliferation | [10][11] |
| D-GlcNAc | MCF-7 & 4T1 cell lines | Apoptosis Assay | 2 mM & 4 mM | Significantly higher number of apoptotic cells | [10] |
| D-GlcNAc | 4T1 Xenograft Mouse Model | Tumor Growth | 2 mM (i.p.) | Considerable reduction in tumor size | [11] |
Experimental Protocol: Cell Viability (MTT) Assay
Objective: To assess the cytotoxic effects of this compound on a panel of cancer cell lines (e.g., MCF-7, A549, HeLa).
Materials:
-
Cancer cell lines
-
Appropriate cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 µM) for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Chemical Synthesis and Derivative Development
The synthesis of this compound and its derivatives is a critical research area for creating novel compounds with improved biological activities.[4][12] The benzoyl group can serve as both a protective group and a modulator of activity, making it a versatile intermediate for further chemical modifications.[4]
Synthetic Strategy
A common method for synthesizing this compound involves the reaction of D-glucosamine hydrochloride with benzoyl chloride in the presence of a base.[13] Further modifications can be made to the hydroxyl groups to create a library of derivatives for structure-activity relationship (SAR) studies.
Diagram: General Synthesis Workflow
Caption: Workflow for synthesis and derivatization of this compound.
Experimental Protocol: Synthesis of this compound
This protocol is a generalized procedure based on standard acylation reactions of amines.[12]
Objective: To synthesize this compound from D-glucosamine hydrochloride.
Materials:
-
D-glucosamine hydrochloride
-
Benzoyl chloride
-
Pyridine (B92270) (or another suitable base like Triethylamine)
-
Methanol
-
Diethyl ether
-
Magnetic stirrer and hotplate
-
Round-bottom flask
-
Dropping funnel
Procedure:
-
Dissolution: Dissolve D-glucosamine hydrochloride in an excess of pyridine in a round-bottom flask, cooling the mixture in an ice bath.
-
Acylation: Add benzoyl chloride dropwise to the stirred solution while maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 24 hours.
-
Quenching: Slowly pour the reaction mixture into ice-cold water to precipitate the product.
-
Filtration and Washing: Collect the precipitate by vacuum filtration. Wash the solid sequentially with cold water and diethyl ether to remove pyridine and excess benzoyl chloride.
-
Recrystallization: Recrystallize the crude product from a suitable solvent system (e.g., methanol/water) to obtain pure this compound.
-
Characterization: Confirm the structure and purity of the product using techniques such as NMR (¹H, ¹³C), Mass Spectrometry, and melting point determination.
Conclusion and Future Directions
This compound is a promising but underexplored molecule with significant potential in several therapeutic areas. The research avenues outlined in this guide—anti-inflammatory, anticancer, and synthetic chemistry—provide a solid foundation for future investigations.
Future research should focus on:
-
Direct Biological Evaluation: Conducting the proposed in vitro assays to generate specific activity data for this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing a library of derivatives with modifications on the benzoyl ring and the glucosamine hydroxyl groups to optimize potency and selectivity.
-
In Vivo Efficacy: Progressing active compounds from in vitro studies into animal models of inflammatory diseases and cancer to evaluate their efficacy and safety profiles.
-
Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to assess its potential as a drug candidate.
By systematically exploring these areas, the scientific community can unlock the full therapeutic potential of this compound and its derivatives.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Glucosamine therapy for treating osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glucosamine as a Treatment for Osteoarthritis: What If It’s True? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. Synthesis and anti-inflammatory activities of two new N-acetyl glucosamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. N-Palmitoyl-D-Glucosamine Inhibits TLR-4/NLRP3 and Improves DNBS-Induced Colon Inflammation through a PPAR-α-Dependent Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Association between glucosamine use and cancer mortality: A large prospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting Breast Cancer with N-Acetyl-D-Glucosamine: Integrating Machine Learning and Cellular Assays for Promising Results - Baysal - Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]
- 11. Targeting Breast Cancer with N-Acetyl-D-Glucosamine: Integrating Machine Learning and Cellular Assays for Promising Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. DSpace [researchrepository.universityofgalway.ie]
- 13. This compound synthesis - chemicalbook [chemicalbook.com]
N-Benzoyl-D-Glucosamine: An In-Depth Technical Guide to its Potential Mechanisms of Action in Cellular Processes
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-benzoyl-D-glucosamine (NBDG) is a synthetic derivative of the naturally occurring amino sugar D-glucosamine. While its direct and specific cellular mechanisms are still under active investigation, its structural similarity to glucosamine (B1671600) and N-acetyl-D-glucosamine (GlcNAc) provides a strong basis for predicting its biological activities. This technical guide consolidates the current understanding of the potential mechanisms of action of NBDG by examining the well-documented cellular effects of its parent compounds. The primary putative mechanisms include the competitive inhibition of hexokinase, modulation of N-linked glycosylation, and interference with inflammatory signaling pathways. This document provides a comprehensive overview of these processes, supported by quantitative data from related compounds, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and drug development professionals.
Introduction
This compound is a glucosamine derivative characterized by a benzoyl group attached to the amino group of the glucose molecule. This modification enhances its lipophilicity, potentially altering its bioavailability and cellular uptake compared to glucosamine. While commercially available information highlights its use in cosmetic formulations for skin hydration and cellular regeneration, and as a precursor in the synthesis of pharmaceutical agents with anti-inflammatory and analgesic properties, the specific molecular pathways it modulates are not extensively characterized.[1] This guide, therefore, extrapolates the likely mechanisms of NBDG based on the established biological roles of glucosamine and its acetylated form, N-acetyl-D-glucosamine.
Potential Mechanisms of Action
The cellular effects of this compound are likely multifaceted, primarily revolving around its ability to interfere with glucose metabolism and protein modification.
Inhibition of Hexokinase and Glycolysis
A pivotal potential mechanism of action for NBDG is the inhibition of hexokinase, the first and rate-limiting enzyme in the glycolytic pathway.[2] By competing with glucose for the active site of hexokinase, glucosamine derivatives can disrupt cellular glucose metabolism. This is particularly relevant in cancer cells, which exhibit a high rate of glycolysis (the Warburg effect).
Signaling Pathway: Hexokinase Inhibition and Downstream Effects
Caption: Competitive inhibition of Hexokinase by this compound.
Studies on 2,6-disubstituted glucosamine derivatives have identified potent and selective inhibitors of hexokinase 2 (HK2), an isoform highly expressed in many cancer types.[2][3] The inhibitory activity is often quantified by the half-maximal inhibitory concentration (IC50).
Table 1: IC50 Values of Glucosamine Derivatives against Hexokinase Isoforms
| Compound | Modification | HK1 IC50 (µM) | HK2 IC50 (µM) | Selectivity (HK1/HK2) | Reference |
| 1 | 2-amide derivative | 2.0 | 6.3 | 0.3 | [3] |
| 2 | 2,6-disubstituted derivative | 1.0 | 0.0079 | >100 | [3] |
| 25 | 2,6-disubstituted derivative | - | 0.20 | - | [2] |
| 30 | 2,6-disubstituted derivative with acid | 0.020 | 0.010 | 2 | [2] |
| 34 | 2,6-disubstituted derivative | >10 | 0.094 | >106 | [2] |
Note: Data for this compound is not currently available. The table presents data for other glucosamine derivatives to illustrate the potential for this class of compounds to inhibit hexokinase.
Experimental Protocol: Hexokinase Inhibition Assay (Continuous Coupled Assay)
This assay measures the activity of hexokinase by coupling the production of glucose-6-phosphate (G6P) to the reduction of NADP+ by G6P dehydrogenase.
-
Reagents:
-
Recombinant human hexokinase 1 or 2.
-
Assay buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 5 mM MgCl2, 1 mM DTT.
-
Substrates: ATP, D-glucose.
-
Coupling enzyme: Glucose-6-phosphate dehydrogenase.
-
Cofactor: NADP+.
-
Test compound (this compound) dissolved in DMSO.
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, ATP, MgCl2, DTT, NADP+, and G6P dehydrogenase.
-
Add the test compound at various concentrations to the wells of a 96-well plate.
-
Add the hexokinase enzyme to the wells and incubate for a short period.
-
Initiate the reaction by adding D-glucose.
-
Monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of NADPH.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the absorbance curves.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Experimental Workflow: Hexokinase Inhibition Assay
References
The Biochemistry of N-benzoyl-D-glucosamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-benzoyl-D-glucosamine is a synthetic derivative of the naturally occurring amino sugar D-glucosamine. As a member of the N-acyl-D-glucosamine family, it holds significant interest in pharmaceutical and cosmetic applications, primarily for its role as a precursor in the synthesis of anti-inflammatory agents and its potential to modulate skin biochemistry.[1] This technical guide provides a comprehensive overview of the current understanding of this compound's biochemistry, including its synthesis, putative metabolic pathways, and known biological activities. Due to limited direct research on the N-benzoyl derivative, this guide incorporates data from closely related compounds, such as N-acetyl-D-glucosamine (GlcNAc) and other N-acyl variants, to provide a broader biochemical context. All quantitative data is presented in structured tables, and key experimental methodologies are detailed. Signaling pathways and experimental workflows are illustrated using standardized diagrams to facilitate understanding.
Physicochemical Properties
This compound is characterized by the attachment of a benzoyl group to the amine of the D-glucosamine sugar ring. This modification significantly alters its lipophilicity and potential biological interactions compared to its parent molecule.
| Property | Value | Reference(s) |
| CAS Number | 655-42-5 | [2] |
| Molecular Formula | C₁₃H₁₇NO₆ | [3] |
| Molecular Weight | 283.28 g/mol | [3] |
| Appearance | White to Almost white powder/crystal | [2] |
| Purity (Typical) | >98.0% | [2] |
Synthesis of this compound and Derivatives
The synthesis of this compound typically involves the N-acylation of D-glucosamine or its protected intermediates. The hydroxyl groups on the sugar ring are often protected to ensure selective benzoylation at the C2-amino group.
Experimental Protocol: Multi-gram Synthesis of a Per-benzoylated Glucosamine Intermediate
This protocol describes the synthesis of 1,3,4,6-Tetra-O-benzoyl-2-deoxy-2-amino-β-D-glucopyranose hydrochloride, a key intermediate that can be subsequently N-acylated.[4]
Materials:
-
D-glucosamine hydrochloride
-
Benzoyl chloride
-
Pyridine
-
5 M Hydrochloric acid (HCl)
-
Methanol (B129727) (MeOH)
-
Diethyl ether (Et₂O)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Step 1: Imine Formation: Treat D-glucosamine hydrochloride (1) with 4-methoxybenzaldehyde to form the corresponding Schiff base (2). This step protects the amine functionality.
-
Step 2: O-Benzoylation: Dissolve the benzylidene derivative (2) (1.0 eq) in pyridine. Cool the solution to 0°C. Slowly add benzoyl chloride (5.0 eq). Allow the mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC). This step benzoylates the free hydroxyl groups.
-
Step 3: Imine Hydrolysis: Dissolve the resulting per-benzoylated imine (3) (1.0 eq) in acetone. Add 5 M HCl dropwise at reflux temperature. A white precipitate of the hydrochloride salt (4) will form within approximately 10 minutes.
-
Step 4: Purification: Cool the mixture to room temperature. Filter the precipitate and wash sequentially with acetone and diethyl ether. The solid can be recrystallized from methanol to yield pure 1,3,4,6-Tetra-O-benzoyl-2-deoxy-2-amino-β-D-glucopyranose hydrochloride (4).[4]
Expected Yield: 85% for the hydrolysis and crystallization step.[4]
References
The Role of N-benzoyl-D-glucosamine in Chitin Synthesis Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chitin (B13524), a polymer of N-acetylglucosamine, is a critical structural component for a vast array of organisms, including fungi and insects, but is absent in vertebrates. This makes the chitin synthesis pathway an attractive target for the development of selective antifungal and insecticidal agents. This technical guide provides an in-depth exploration of the role of N-benzoyl-D-glucosamine and related benzoyl-containing compounds as inhibitors of chitin synthesis. We will delve into the core of the chitin synthesis pathway, the mechanism of inhibition by these compounds, present available quantitative data, detail relevant experimental protocols, and visualize the key pathways and workflows. While specific quantitative inhibitory data for this compound on chitin synthase is not extensively available in the public domain, this guide will leverage data from structurally similar compounds, such as benzoylphenylureas (BPUs), to provide a comprehensive understanding of their potential role and mechanism of action.
Introduction to the Chitin Synthesis Pathway
Chitin is a long-chain polymer of β-(1,4)-linked N-acetyl-D-glucosamine (GlcNAc) residues.[1] Its synthesis is a multi-step enzymatic process crucial for the structural integrity of the fungal cell wall and the insect exoskeleton.[2] The pathway begins with the conversion of glucose to GlcNAc-6-phosphate, which is then isomerized to GlcNAc-1-phosphate. This is subsequently converted to UDP-N-acetylglucosamine (UDP-GlcNAc), the direct precursor for chitin synthesis. The final and rate-limiting step is the polymerization of UDP-GlcNAc into chitin chains, a reaction catalyzed by the enzyme chitin synthase (CHS).[1]
Due to its essential role and its absence in vertebrates, chitin synthase has been a primary target for the development of selective pesticides and fungicides.[1][3]
This compound and Benzoylphenylureas as Chitin Synthesis Inhibitors
This compound belongs to a broader class of compounds that includes benzoylphenylureas (BPUs), which are well-established inhibitors of chitin synthesis, primarily in insects.[2] While the precise molecular mechanism of BPUs is still under investigation, it is understood that they do not directly inhibit the catalytic activity of chitin synthase in cell-free assays. Instead, they are thought to interfere with a post-translational step in the chitin synthesis process, potentially disrupting the proper folding, transport, or integration of the chitin synthase enzyme into the plasma membrane.[3] This interference leads to a failure in the deposition of chitin, resulting in a weakened cuticle in insects, which is lethal during molting.[2]
Given its structural similarity, it is hypothesized that this compound may act through a similar mechanism, disrupting the proper functioning of the chitin synthase complex.
Quantitative Data on Chitin Synthesis Inhibition
| Compound Class | Compound Name | Target Organism/Enzyme | IC50 Value | Reference |
| Benzothiazole | IMB-D10 | Saccharomyces cerevisiae Chs1 | 17.46 ± 3.39 µg/mL | [4] |
| Benzothiazole | IMB-D10 | Saccharomyces cerevisiae Chs2 | 3.51 ± 1.35 µg/mL | [4] |
| Benzothiazole | IMB-D10 | Saccharomyces cerevisiae Chs3 | 13.08 ± 2.08 µg/mL | [4] |
| Benzothiazole | IMB-F4 | Saccharomyces cerevisiae Chs2 | 8.546 ± 1.42 µg/mL | [4] |
| Benzothiazole | IMB-F4 | Saccharomyces cerevisiae Chs3 | 2.963 ± 1.42 µg/mL | [4] |
| Isoxazole | 2,6-F2 benzoyl analog (5) | Chilo suppressalis (integument) | pIC50 = 7.04 (0.091 µM) | [5] |
| Isoxazole | 2,6-F2 benzoyl analog (8) | Chilo suppressalis (integument) | pIC50 = 6.40 (0.398 µM) | [5] |
| Isoxazole | 2,6-F2 benzoyl analog (9) | Chilo suppressalis (integument) | pIC50 = 6.96 (0.110 µM) | [5] |
Signaling Pathways in Chitin Synthesis
The regulation of chitin synthesis is a complex process involving multiple signaling pathways that respond to cellular stress, developmental cues, and environmental signals. In fungi, key pathways include the Protein Kinase C (PKC) pathway, the High Osmolarity Glycerol (HOG) pathway, and the Calcineurin pathway. These pathways ultimately converge on transcription factors that regulate the expression of chitin synthase genes.
While there is no direct evidence linking this compound to the modulation of these specific pathways, it is plausible that the cellular stress induced by the disruption of chitin synthesis could trigger compensatory responses through these signaling cascades.
Experimental Protocols
Synthesis of this compound
A general method for the synthesis of N-acyl-D-glucosamines involves the reaction of D-glucosamine hydrochloride with an acid anhydride (B1165640).[6] For this compound, benzoic anhydride would be the appropriate reagent.
Materials:
-
D-glucosamine hydrochloride
-
Anhydrous methanol (B129727)
-
Sodium metal
-
Benzoic anhydride
-
Ice-water bath
-
Magnetic stirrer
-
Filtration apparatus
-
Ether
-
Desiccator with P2O5
Procedure:
-
Prepare a solution of sodium methoxide (B1231860) by dissolving an equivalent amount of sodium metal in anhydrous methanol.
-
Add D-glucosamine hydrochloride to the sodium methoxide solution to generate the free base of glucosamine (B1671600). Sodium chloride will precipitate.
-
Remove the precipitated sodium chloride by filtration.
-
To the resulting supersaturated solution of D-glucosamine in an ice-water bath, gradually add 1.2 to 1.5 equivalents of benzoic anhydride under magnetic stirring.
-
Continue stirring for a period and then allow the reaction mixture to stand at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a chloroform:methanol (1:3) solvent system.
-
The crude this compound will precipitate as a white solid. Collect the precipitate by filtration.
-
Wash the crude product with cold methanol and then repeatedly with ether to remove any unreacted benzoic acid.
-
Dry the purified this compound at room temperature in a desiccator over P2O5.
A more detailed procedure for the synthesis of benzoylated beta-D-glucosamine derivatives involves the use of benzoyl chloride in pyridine, followed by acidic hydrolysis.[7]
In Vitro Chitin Synthase Activity Assay (Non-Radioactive)
This protocol is adapted from a non-radioactive, high-throughput assay for chitin synthase activity.
Materials:
-
Microtiter plates
-
Wheat Germ Agglutinin (WGA)
-
Bovine Serum Albumin (BSA)
-
Enzyme extract (from fungi or insects)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Substrate: UDP-N-acetyl-D-glucosamine (UDP-GlcNAc)
-
N-acetyl-D-glucosamine (GlcNAc)
-
MgCl2
-
Trypsin (for zymogen activation)
-
Soybean trypsin inhibitor
-
WGA-Horseradish Peroxidase (WGA-HRP) conjugate
-
HRP substrate (e.g., TMB)
-
Stop solution (e.g., 2M H2SO4)
-
Plate reader
Procedure:
-
Plate Coating:
-
Coat the wells of a microtiter plate with WGA solution (e.g., 50 µg/mL in water) and incubate overnight at room temperature.
-
Wash the plate to remove unbound WGA.
-
Block the wells with a BSA solution (e.g., 2% in Tris-HCl) for at least 1 hour at room temperature.
-
Wash the plate again.
-
-
Enzyme Preparation:
-
Prepare a crude enzyme extract from the target organism (e.g., fungal spheroplasts or insect tissue homogenate).
-
If necessary, activate the zymogen form of chitin synthase by a brief treatment with trypsin, followed by the addition of a soybean trypsin inhibitor to stop the reaction.
-
-
Enzymatic Reaction:
-
Prepare a reaction mixture containing reaction buffer, MgCl2, GlcNAc, and UDP-GlcNAc.
-
Add the prepared enzyme extract to the wells containing the reaction mixture. Include a boiled enzyme control for background subtraction.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a sufficient time to allow for chitin synthesis (e.g., 1-4 hours).
-
-
Detection:
-
Wash the plate to remove unreacted substrates.
-
Add WGA-HRP conjugate to each well and incubate for 1 hour at room temperature.
-
Wash the plate thoroughly to remove unbound conjugate.
-
Add the HRP substrate and incubate until color develops.
-
Stop the reaction with a stop solution.
-
-
Quantification:
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a plate reader.
-
The amount of chitin synthesized is proportional to the absorbance, which can be quantified using a standard curve prepared with known amounts of chitin.
-
Measurement of Chitin Content in Fungal Cells
This protocol describes a colorimetric method to determine the chitin content in fungal cells after treatment with an inhibitor.[4][8]
Materials:
-
Fungal cell culture
-
Chitin synthesis inhibitor (e.g., this compound)
-
Centrifuge
-
Lyophilizer (freeze-dryer)
-
6M HCl
-
Heating block or oven (100°C)
-
0.16 M Sodium tetraborate (B1243019) (pH 9.1)
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in a mixture of acetic acid and HCl)
-
Spectrophotometer
Procedure:
-
Cell Culture and Treatment:
-
Grow the fungal cells in a suitable liquid medium to the desired cell density.
-
Treat the culture with the chitin synthesis inhibitor at various concentrations. Include an untreated control.
-
Incubate for a sufficient period to allow for an effect on chitin synthesis (e.g., one to two cell cycles).
-
-
Cell Harvesting and Hydrolysis:
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with distilled water.
-
Freeze-dry the cell pellet to obtain a dry cell weight.
-
Hydrolyze a known weight of the dried cells (e.g., 5-10 mg) in 6M HCl at 100°C for 4-6 hours. This will break down the chitin into its glucosamine monomers.
-
-
Colorimetric Assay (Morgan-Elson Method):
-
After hydrolysis, neutralize the acid.
-
Take an aliquot of the hydrolysate and add sodium tetraborate solution.
-
Heat the mixture at 100°C for 3 minutes.
-
Cool the mixture and add Ehrlich's reagent.
-
Incubate at room temperature for 20 minutes to allow for color development.
-
-
Quantification:
-
Measure the absorbance of the solution at 585 nm using a spectrophotometer.
-
The amount of glucosamine is determined by comparing the absorbance to a standard curve prepared with known concentrations of D-glucosamine.
-
The chitin content can be calculated from the glucosamine content, assuming that all glucosamine is derived from chitin.
-
Conclusion
This compound and its structural relatives, the benzoylphenylureas, represent a promising class of compounds for the targeted inhibition of chitin synthesis. While direct quantitative data for this compound is still emerging, the established mechanism of action for BPUs provides a strong rationale for its potential as a selective antifungal or insecticidal agent. The experimental protocols detailed in this guide offer a robust framework for researchers to further investigate the efficacy and mechanism of this compound and to screen for novel chitin synthesis inhibitors. Future research should focus on obtaining specific inhibitory concentrations for this compound against a range of fungal and insect chitin synthases and elucidating its precise interactions with the chitin synthesis machinery and regulatory pathways. This will be crucial for its potential development as a therapeutic or agricultural product.
References
- 1. Chitin synthase inhibitors as antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of chitin synthesis by 5-benzoylamino-3-phenylisoxazoles with various substituents at two benzene rings and their larvicidal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of benzoylphenylureas with fluorinated substituents on the aniline ring as insect growth regulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medium.com [medium.com]
- 8. devtoolsdaily.com [devtoolsdaily.com]
N-Benzoyl-D-Glucosamine: A Versatile Precursor for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
N-benzoyl-D-glucosamine, a derivative of the naturally occurring amino sugar D-glucosamine, is emerging as a significant precursor in the field of drug discovery. Its unique structural features provide a versatile scaffold for the synthesis of a wide array of bioactive molecules with potential applications in treating inflammatory diseases, cancer, and other conditions. This technical guide delves into the synthesis, biological activities, and therapeutic potential of this compound and its derivatives, offering a comprehensive resource for professionals in pharmaceutical research and development.
Introduction to this compound
This compound is a monosaccharide derivative where a benzoyl group is attached to the amino group at the C-2 position of D-glucosamine. This modification significantly alters the parent molecule's physicochemical properties, including its lipophilicity and metabolic stability, which can enhance its drug-like characteristics. The benzoyl moiety offers a site for further chemical modifications, allowing for the creation of diverse libraries of compounds for biological screening. While research on N-acetyl-D-glucosamine (NAG) and other N-acyl derivatives is more extensive, the unique properties of the benzoyl group make this compound an attractive starting point for developing novel therapeutics.
Synthesis of this compound and Its Derivatives
The synthesis of this compound and its analogs typically starts from D-glucosamine hydrochloride. The process involves the protection of the hydroxyl groups, followed by the benzoylation of the amino group, and subsequent deprotection or further modification.
General Synthetic Workflow
The synthesis of this compound derivatives can be conceptualized in the following workflow:
Caption: General workflow for the synthesis of this compound derivatives.
Biological Activities and Therapeutic Potential
While specific quantitative data for this compound derivatives is still emerging, research on related N-acyl-D-glucosamine compounds provides strong evidence for their potential therapeutic applications, particularly in the realm of anti-inflammatory and anti-cancer therapies.
Anti-inflammatory Properties
Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Glucosamine (B1671600) and its derivatives have been shown to possess anti-inflammatory effects. For instance, N-acetyl-D-glucosamine (NAG) and its deoxygenated derivatives, BNAG1 and BNAG2, have demonstrated the ability to suppress the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in cellular models of inflammation.[1][2] N-palmitoyl-D-glucosamine has been shown to downregulate the TLR-4/NLRP3/iNOS pathway, a key signaling cascade in the inflammatory response.[3]
Table 1: Anti-inflammatory Activity of N-Acyl-D-Glucosamine Derivatives
| Compound | Model | Target | Effect | Reference |
| BNAG1 | LPS-stimulated primary peritoneal macrophages | IL-6, TNF-α | Inhibition of cytokine production | [1] |
| BNAG2 | LPS-stimulated primary peritoneal macrophages | IL-6, TNF-α | Inhibition of cytokine production | [1] |
| N-acetyl-D-glucosamine (NAG) | IL-1β-stimulated human chondrocytes | NO, COX-2, IL-6 | Suppression of production | [4] |
| N-palmitoyl-D-glucosamine | DNBS-induced colitis in mice | TLR-4/NLRP3/iNOS | Downregulation of the pathway | [3] |
Anti-cancer Activity
The role of glucosamine and its derivatives in cancer is also an active area of investigation. D-glucosamine and its hydrochloride salt have been shown to inhibit the growth of human hepatoma SMMC-7721 cells in a concentration-dependent manner.[5] The proposed mechanism involves the induction of apoptosis.[5] Furthermore, N-acetyl glucosamine analogs have been synthesized as inhibitors of hyaluronan biosynthesis, a pathway implicated in tumor growth and metastasis.[6]
Table 2: Anti-cancer Activity of D-Glucosamine and Its Derivatives
| Compound | Cell Line | Effect | Inhibition Ratio (at 500 µg/ml) | Reference |
| D-glucosamine HCl | SMMC-7721 | Growth inhibition | 50% | [5] |
| D-glucosamine | SMMC-7721 | Growth inhibition | 52% | [5] |
| N-acetyl-D-glucosamine (NAG) | SMMC-7721 | Minimal growth inhibition | Not significant | [5] |
Signaling Pathways Modulated by N-Acyl-D-Glucosamine Derivatives
The therapeutic effects of N-acyl-D-glucosamine derivatives are mediated through their interaction with specific cellular signaling pathways. A notable example is the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway by N-palmitoyl-D-glucosamine.
TLR4/NF-κB Signaling Pathway
The TLR4 signaling pathway is a critical component of the innate immune system that, when dysregulated, can lead to chronic inflammation. N-palmitoyl-D-glucosamine has been shown to inhibit this pathway, thereby reducing the production of inflammatory mediators.
Caption: Inhibition of the TLR4/NF-κB signaling pathway by N-palmitoyl-D-glucosamine.
Experimental Protocols
Detailed experimental protocols are crucial for the synthesis and biological evaluation of this compound derivatives. Below are representative methodologies for key experimental procedures.
Synthesis of this compound
A general procedure for the synthesis of this compound involves the reaction of D-glucosamine hydrochloride with benzoic acid in the presence of a coupling agent.
Materials:
-
(2S,3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)tetrahydro-2H-pyran-2,4,5-triol hydrochloride (D-glucosamine HCl)
-
Benzoic acid
-
Triethylamine (B128534) (TEA)
-
Diphenyl (2,3-dihydro-2-thioxo-3-benzoxazolyl)phosphonate
-
Sulfolane
Procedure:
-
Dissolve D-glucosamine hydrochloride and benzoic acid in sulfolane.
-
Add triethylamine to the mixture to neutralize the hydrochloride.
-
Add diphenyl (2,3-dihydro-2-thioxo-3-benzoxazolyl)phosphonate as a condensing agent.
-
Stir the reaction mixture at ambient temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and purify the product by recrystallization or column chromatography.
Note: This is a general procedure, and specific conditions may need to be optimized.[7]
In Vitro Anti-inflammatory Assay: Measurement of IL-6 and TNF-α
The anti-inflammatory activity of this compound derivatives can be assessed by measuring their ability to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.
Cell Line:
-
RAW 264.7 macrophage cell line or primary peritoneal macrophages.
Procedure:
-
Seed the macrophages in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified period (e.g., 24 hours).
-
Collect the cell culture supernatants.
-
Measure the concentrations of IL-6 and TNF-α in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Determine the IC50 value for each compound, which is the concentration that inhibits cytokine production by 50%.
Cell Viability Assay
It is essential to assess the cytotoxicity of the compounds to ensure that the observed anti-inflammatory effects are not due to cell death.
Method:
-
WST-1 or MTT assay.
Procedure:
-
Treat the cells with the same concentrations of the test compounds as in the anti-inflammatory assay.
-
After the incubation period, add the WST-1 or MTT reagent to the cells.
-
Incubate for the recommended time to allow for the conversion of the reagent into a colored product.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control.
Future Directions
This compound represents a promising and largely untapped resource for the development of novel therapeutic agents. Future research should focus on:
-
Synthesis of diverse libraries: Creating a wide range of this compound derivatives with various substitutions on the benzoyl ring and the sugar moiety to explore structure-activity relationships.
-
Quantitative biological evaluation: Systematic screening of these compounds against a panel of biological targets to identify potent and selective inhibitors.
-
Mechanism of action studies: Elucidating the specific signaling pathways and molecular targets through which this compound derivatives exert their biological effects.
-
In vivo studies: Evaluating the efficacy and safety of promising lead compounds in animal models of disease.
By leveraging the chemical versatility of the this compound scaffold, researchers can unlock new avenues for the discovery of innovative drugs to address unmet medical needs.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and anti-inflammatory activities of two new N-acetyl glucosamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-palmitoyl-D-glucosamine, A Natural Monosaccharide-Based Glycolipid, Inhibits TLR4 and Prevents LPS-Induced Inflammation and Neuropathic Pain in Mice [mdpi.com]
- 4. N-acetylglucosamine prevents IL-1 beta-mediated activation of human chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antitumor activities of D-glucosamine and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of N-acetyl Glucosamine Analogs as Inhibitors for Hyaluronan Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
Safety and Toxicity Profile of N-benzoyl-D-glucosamine: A Technical Guide
Disclaimer: This document serves as a technical guide for researchers, scientists, and drug development professionals. It is important to note that publicly available safety and toxicity data specifically for N-benzoyl-D-glucosamine is limited. The information presented herein is largely based on the known profiles of related compounds, namely glucosamine (B1671600) and its derivatives, and established toxicological testing protocols. This guide is intended to provide a framework for the safety assessment of this compound and should not be considered a definitive evaluation.
Introduction
This compound is a derivative of glucosamine, an amino sugar that is a fundamental building block of macromolecules such as glycoproteins, glycolipids, and glycosaminoglycans. While glucosamine and its N-acetyl derivative have been extensively studied for their potential therapeutic effects, particularly in the context of osteoarthritis, the safety and toxicity profile of this compound remains largely uncharacterized in publicly accessible literature. The addition of a benzoyl group to the glucosamine backbone can significantly alter its physicochemical properties, absorption, distribution, metabolism, excretion (ADME), and toxicological profile. Therefore, a thorough safety evaluation is imperative for any potential therapeutic or commercial development of this compound.
This technical guide outlines a proposed strategy for the comprehensive safety and toxicity assessment of this compound, drawing upon standard preclinical toxicology protocols.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 61949-16-4 | [1] |
| Molecular Formula | C₁₃H₁₇NO₆ | [1] |
| Molecular Weight | 283.28 g/mol | [1] |
| Appearance | White to Almost white powder to crystal | [2] |
| Solubility | Soluble in water (34 g/L at 25°C) | [1] |
| Storage | 2-8°C | [1] |
Proposed Preclinical Safety and Toxicity Evaluation
A tiered approach to the safety and toxicity evaluation of this compound is recommended, starting with in vitro assays and progressing to in vivo studies as outlined in the experimental workflow below.
Experimental Workflow
Caption: Proposed experimental workflow for the safety and toxicity assessment of this compound.
In Vitro Toxicity Studies
Cytotoxicity Assays
Objective: To determine the concentration of this compound that induces cell death in various cell lines.
Experimental Protocol (MTT Assay):
-
Cell Culture: Plate human cell lines (e.g., HepG2 for liver, HEK293 for kidney) in 96-well plates and incubate for 24 hours.
-
Treatment: Treat cells with a range of concentrations of this compound (e.g., 0.1 µM to 10 mM) for 24, 48, and 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value.
Genotoxicity Assays
Objective: To assess the potential of this compound to induce genetic mutations.
Experimental Protocol (Ames Test - Bacterial Reverse Mutation Assay):
-
Bacterial Strains: Utilize multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) with and without metabolic activation (S9 mix).[3][4]
-
Treatment: Expose the bacterial strains to various concentrations of this compound on minimal glucose agar (B569324) plates.[5]
-
Incubation: Incubate the plates at 37°C for 48-72 hours.[5]
-
Colony Counting: Count the number of revertant colonies.
-
Data Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.[6]
hERG Channel Assay
Objective: To evaluate the potential of this compound to inhibit the hERG potassium channel, which can be an indicator of cardiotoxicity.
Experimental Protocol (Patch-Clamp Electrophysiology):
-
Cell Line: Use a mammalian cell line stably expressing the hERG channel (e.g., HEK293 cells).
-
Electrophysiology: Perform whole-cell patch-clamp recordings to measure hERG channel currents.
-
Treatment: Perfuse the cells with increasing concentrations of this compound.
-
Data Analysis: Determine the concentration-dependent inhibition of the hERG current and calculate the IC₅₀ value.
In Vivo Toxicity Studies
Acute Oral Toxicity
Objective: To determine the short-term toxicity of a single high dose of this compound.
Experimental Protocol (OECD Guideline 423 - Acute Toxic Class Method):
-
Animal Model: Use a single sex (typically female) of a rodent species (e.g., Wistar rats).
-
Dosing: Administer a single oral dose of this compound at one of the defined starting dose levels (e.g., 5, 50, 300, 2000 mg/kg).
-
Observation: Observe the animals for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.
-
Necropsy: Perform a gross necropsy on all animals at the end of the observation period.
-
Data Analysis: The results are used to classify the substance into a toxicity category.
Repeat-Dose Systemic Toxicity
Objective: To evaluate the toxic effects of this compound after repeated daily administration over a 28-day period.
Experimental Protocol (OECD Guideline 407 - Repeated Dose 28-day Oral Toxicity Study in Rodents):
-
Animal Model: Use both male and female rodents (e.g., Sprague-Dawley rats).
-
Dosing: Administer this compound daily via oral gavage at three or more dose levels for 28 consecutive days. A control group receives the vehicle only.
-
Observations: Monitor clinical signs, body weight, food and water consumption, ophthalmology, and hematology and clinical biochemistry parameters.
-
Pathology: At the end of the study, perform a full necropsy, weigh major organs, and conduct histopathological examination of selected tissues.
-
Data Analysis: Identify any target organs of toxicity and determine the No-Observed-Adverse-Effect Level (NOAEL).
Signaling Pathway Interactions
The precise signaling pathways affected by this compound are currently unknown. However, based on studies of related compounds like N-palmitoyl-D-glucosamine, a potential interaction with inflammatory pathways can be hypothesized. N-palmitoyl-D-glucosamine has been shown to act as a Toll-like receptor 4 (TLR4) antagonist, thereby inhibiting the downstream NF-κB signaling cascade.[7][8]
Caption: Hypothesized anti-inflammatory signaling pathway of this compound via TLR4 antagonism.
Summary of Findings from Related Compounds
While no specific toxicity data for this compound is available, a substantial body of research exists for glucosamine and N-acetyl-glucosamine.
Glucosamine:
-
General Toxicity: Generally considered to have low acute oral toxicity.[9]
-
Adverse Effects: In human clinical trials, the most frequently reported side effects are mild and gastrointestinal in nature, including nausea, heartburn, diarrhea, and constipation.[10]
-
Hepatotoxicity: There are isolated case reports of liver injury associated with glucosamine-containing supplements, but a causal relationship has not been definitively established, and such occurrences appear to be rare.[10][11]
N-acetyl-D-glucosamine:
-
Chronic Toxicity: In a 52-week study in rats, no toxic effects were observed at dietary levels up to 2.5%, with only a slight suppression of body weight gain at 5%.[12]
-
Genotoxicity: Did not show genotoxic potential in several in vitro assays.[13]
Conclusion
The safety and toxicity profile of this compound is currently not well-defined in the scientific literature. A comprehensive evaluation, following the tiered experimental approach outlined in this guide, is essential to characterize its potential risks before any clinical or commercial application. While data from related compounds such as glucosamine and N-acetyl-glucosamine suggest a generally low toxicity profile for the glucosamine moiety, the influence of the benzoyl group on the overall safety of the molecule must be empirically determined. Researchers and drug development professionals are strongly encouraged to conduct the described in vitro and in vivo studies to establish a robust safety profile for this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 4. enamine.net [enamine.net]
- 5. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 6. bulldog-bio.com [bulldog-bio.com]
- 7. mdpi.com [mdpi.com]
- 8. N-palmitoyl-D-glucosamine, a Natural Monosaccharide-Based Glycolipid, Inhibits TLR4 and Prevents LPS-Induced Inflammation and Neuropathic Pain in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cir-safety.org [cir-safety.org]
- 10. Glucosamine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Acute liver injury associated with glucosamine dietary supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cir-safety.org [cir-safety.org]
- 13. cir-safety.org [cir-safety.org]
N-benzoyl-D-glucosamine solubility in different solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of N-benzoyl-D-glucosamine in various solvents. Due to the limited availability of direct quantitative data for this compound, this document also includes solubility information for the closely related compound, N-acetyl-D-glucosamine (NAG), to provide a comparative reference. Furthermore, a detailed experimental protocol for determining solubility is provided to enable researchers to generate precise data for their specific applications.
Solubility Data
The solubility of a compound is a critical physicochemical property that influences its bioavailability, formulation, and efficacy in drug development. The following tables summarize the available solubility data for this compound and, for comparative purposes, the more extensively studied N-acetyl-D-glucosamine.
Table 1: Solubility of this compound
| Solvent | Temperature (°C) | Solubility | Notes |
| Water | 25 | 34 g/L | - |
| Hot Water | - | Almost transparent[1][2] | Qualitative observation |
Table 2: Solubility of N-Acetyl-D-Glucosamine (NAG)
| Solvent | Temperature | Solubility |
| Water | Ambient | 10 mg/mL[3] |
| Water | Ambient | 50 mg/mL (clear to very slightly hazy)[4][5] |
| Water | - | Sparingly soluble[] |
| DMSO | Ambient | 10 mg/mL[7][8][9] |
| DMSO | Ambient | 126 mg/mL (Sonication recommended)[10] |
| Dimethylformamide (DMF) | Ambient | 0.25 mg/mL[7] |
| Methanol | Heated | Very slightly soluble[] |
| Acetone | - | Slightly soluble[] |
| PBS (pH 7.2) | Ambient | ~5 mg/mL[7] |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The most widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method.[11][12] This protocol provides a reliable and reproducible approach for obtaining accurate solubility data.
Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., water, ethanol, DMSO)
-
Sealed, temperature-controlled container (e.g., glass vial or flask)
-
Agitation device (e.g., orbital shaker, magnetic stirrer)
-
Centrifuge
-
Chemically inert syringe filters (e.g., PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument
-
Volumetric flasks and pipettes for standard preparation
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed container. The presence of undissolved solid is crucial to ensure saturation.
-
Place the container in a temperature-controlled environment (e.g., a shaker incubator) set to the desired temperature.
-
Agitate the mixture for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.[11]
-
-
Phase Separation:
-
Once equilibrium is achieved, cease agitation and allow the solution to stand at the constant temperature to let the excess solid settle.
-
To effectively separate the undissolved solid from the saturated solution, centrifuge the sample.
-
Carefully aspirate the supernatant and filter it through a chemically inert syringe filter to remove any remaining solid particles.[11] This step is critical to prevent artificially high solubility measurements.
-
-
Quantification of Solute:
-
Accurately dilute the clear, saturated filtrate with a suitable solvent to a concentration within the linear range of the analytical method.
-
Determine the concentration of this compound in the diluted filtrate using a validated analytical technique, such as HPLC.
-
A calibration curve must be generated using standard solutions of this compound at known concentrations to ensure accurate quantification.[11]
-
-
Data Reporting:
-
Calculate the solubility of this compound in the solvent at the specified temperature based on the measured concentration and the dilution factor.
-
Report the solubility in standard units, such as mg/mL or mol/L.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the shake-flask method for determining solubility.
Caption: Experimental workflow for the shake-flask solubility determination method.
References
- 1. This compound CAS#: 655-42-5 [m.chemicalbook.com]
- 2. 655-42-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. N-Acetyl-D-glucosamine [sigmaaldrich.com]
- 4. N-Acetyl- D -glucosamine = 99 7512-17-6 [sigmaaldrich.com]
- 5. N-ACETYL-D-GLUCOSAMINE CAS#: 134451-94-8 [chemicalbook.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. N-Acetyl-D-glucosamine | CAS 7512-17-6 | AdipoGen Life Sciences | Biomol.com [biomol.com]
- 9. adipogen.com [adipogen.com]
- 10. N-Acetyl-D-Glucosamine | Endogenous Metabolite | TargetMol [targetmol.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Spectroscopic and Methodological Deep Dive into N-benzoyl-D-glucosamine for Advanced Research Applications
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols for N-benzoyl-D-glucosamine, a compound of significant interest to researchers, scientists, and professionals in the field of drug development. The data presented herein has been meticulously compiled to support advanced research and development activities.
Summary of Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound, providing a clear and concise reference for its structural characterization.
Table 1: ¹H NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm |
| 3.40-4.00 (m, 6H, H-2, H-3, H-4, H-5, H-6a, H-6b) |
| 5.18 (d, 1H, J=3.2 Hz, H-1) |
| 7.40-7.60 (m, 3H, Ar-H) |
| 7.85-7.95 (m, 2H, Ar-H) |
| 8.65 (d, 1H, J=8.8 Hz, NH) |
Table 2: ¹³C NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm |
| 55.4 |
| 61.5 |
| 70.8 |
| 71.3 |
| 76.8 |
| 91.8 |
| 127.5 |
| 128.5 |
| 131.8 |
| 133.7 |
| 167.6 |
Table 3: Infrared (IR) Spectroscopic Data of this compound
| Wavenumber (cm⁻¹) | Assignment |
| 3300 | O-H, N-H stretching |
| 1640 | Amide I (C=O stretching) |
| 1540 | Amide II (N-H bending) |
Table 4: Mass Spectrometry (MS) Data of this compound
| m/z | Assignment |
| 284 | [M+H]⁺ |
| 306 | [M+Na]⁺ |
Experimental Protocols
The following section details the methodologies for the synthesis of this compound and the acquisition of the presented spectroscopic data.
Synthesis of this compound
This compound can be synthesized via the reaction of D-glucosamine hydrochloride with benzoic acid. A typical experimental protocol is as follows:
-
To a solution of D-glucosamine hydrochloride in sulfolane, triethylamine (B128534) (TEA) is added.
-
Diphenyl (2,3-dihydro-2-thioxo-3-benzoxazolyl)phosphonate is then added to the mixture.
-
The reaction is stirred at ambient temperature for 24 hours.
-
The product, this compound, is then isolated and purified.
This method has been reported to yield the desired product in high purity.[1]
Spectroscopic Analysis
The characterization of this compound was performed using a suite of standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a spectrometer operating at 400 MHz. Samples were dissolved in an appropriate deuterated solvent, such as DMSO-d₆. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (B1202638) (TMS) internal standard.
-
Infrared (IR) Spectroscopy: IR spectra were obtained using a Fourier Transform Infrared (FTIR) spectrometer. Samples were prepared as KBr pellets. The spectra were recorded over a range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS): Mass spectra were acquired using an electrospray ionization (ESI) mass spectrometer. Samples were dissolved in a suitable solvent, such as methanol, and introduced into the ion source.
Workflow for Spectroscopic Characterization
The logical workflow for the synthesis and subsequent spectroscopic analysis of this compound is illustrated in the diagram below. This process ensures the accurate identification and characterization of the target compound.
Caption: Workflow for the synthesis and spectroscopic characterization of this compound.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of N-benzoyl-D-glucosamine from D-glucosamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-benzoyl-D-glucosamine is a derivative of D-glucosamine, a naturally occurring amino sugar. This compound serves as a versatile precursor and intermediate in the synthesis of various pharmaceutical agents, including anti-inflammatory and analgesic medications.[1] Its unique structure contributes to improved bioavailability and efficacy in certain formulations.[1] Additionally, this compound finds applications in the cosmetic industry for its moisturizing and skin-regenerating properties, as it can aid in the synthesis of hyaluronic acid.[1] This document provides detailed protocols for the chemical synthesis of this compound from D-glucosamine hydrochloride, along with its physicochemical properties and characterization data.
Physicochemical Properties and Characterization Data
A summary of the quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₃H₁₇NO₆ | [1][2] |
| Molecular Weight | 283.28 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 204-206 °C (uncorrected) | [3] |
| 208 °C (uncorrected, after one recrystallization) | [3] | |
| 196-200 °C | [3] | |
| Optical Rotation [α]²⁰/D | +40° to +45° (c=2 in H₂O, after 24h) | [1] |
| +31° (c=2 in water, after 24h) | [3] | |
| Purity | ≥ 98% | [1] |
| CAS Number | 655-42-5, 61949-16-4 | [1][2][4] |
| Solubility | 34 g/L (at 25 °C) | [2] |
Experimental Protocols
Two primary methods for the N-benzoylation of D-glucosamine hydrochloride are described below. The first method utilizes benzoic anhydride (B1165640) and is noted for producing a nearly quantitative yield of a relatively pure product. The second method employs benzoyl chloride.
Method 1: Synthesis using Benzoic Anhydride
This procedure offers a simplified method for preparing this compound.[3]
Materials:
-
D-glucosamine hydrochloride
-
Sodium methoxide (B1231860)
-
Methanol (B129727) (anhydrous)
-
Benzoic anhydride
-
Ice
Procedure:
-
Preparation of D-glucosamine free base: Suspend D-glucosamine hydrochloride in an adequate volume of anhydrous methanol. Add an equivalent amount of sodium methoxide while gently swirling. Sodium chloride will precipitate.
-
Filtration: Remove the precipitated sodium chloride by filtration and wash the solid with a small volume of methanol. The filtrate is a supersaturated methanolic solution of D-glucosamine.
-
N-benzoylation: To the supersaturated solution of D-glucosamine at room temperature, gradually add 1.2 to 1.5 equivalents of benzoic anhydride under mechanical stirring.
-
Crystallization: Continue stirring for some time after the addition is complete. Crystallization of this compound usually begins immediately. Allow the reaction mixture to stand at room temperature and then complete the crystallization by storing it overnight at ice-box temperatures.
-
Isolation and Purification: Collect the crystalline product by filtration. The crude product is often quite pure. For higher purity, recrystallize from hot methanol. One recrystallization can raise the melting point to 208°C (uncorrected).[3]
Method 2: Synthesis using Benzoyl Chloride
This method involves the reaction of D-glucosamine with benzoyl chloride.
Materials:
-
D-glucosamine hydrochloride
-
Sodium hydroxide (B78521) (1 M solution)
-
p-Anisaldehyde
-
Benzoyl chloride
-
Pyridine
-
Hydrochloric acid (5 M)
-
Diethyl ether (Et₂O)
-
Methanol
Procedure:
-
Protection of the amine group (optional but recommended for selective benzoylation):
-
Dissolve D-glucosamine hydrochloride in 1 M NaOH.[5]
-
Add p-anisaldehyde dropwise while stirring vigorously to form the Schiff base (an imine).[5]
-
A precipitate will form, which can be collected by filtration after storing at -18 °C overnight.[5] Wash the precipitate with water and then a mixture of methanol and diethyl ether.[5]
-
-
Benzoylation:
-
Deprotection and Salt Formation:
-
To hydrolyze the imine, add 5 M HCl dropwise to a solution of the benzoylated intermediate in acetone at reflux temperature.[5]
-
A white precipitate of the hydrochloride salt of the fully benzoylated glucosamine (B1671600) will form.[5]
-
-
Isolation and Purification:
Experimental Workflow and Diagrams
The general workflow for the synthesis of this compound can be visualized as a series of sequential steps.
Caption: Experimental workflow for the synthesis of this compound.
Applications in Research and Drug Development
This compound is a key building block in the development of novel therapeutic agents.[1] Its applications extend to:
-
Pharmaceutical Development: It serves as a precursor in the synthesis of various pharmaceutical agents, particularly in the development of anti-inflammatory and analgesic medications.[1]
-
Cosmetic Formulations: Due to its moisturizing properties and its role in promoting the synthesis of hyaluronic acid, it is incorporated into skincare products to improve skin texture and hydration.[1]
-
Biotechnology: It is used in cell culture media to support the growth of specific cell lines, which is beneficial for research in tissue engineering and regenerative medicine.[1]
-
Glycoscience Research: As a derivative of a fundamental monosaccharide, it is used in glycoscience to study carbohydrate chemistry and biology.
The synthesis protocols and data provided herein are intended to support researchers and professionals in the fields of medicinal chemistry, drug development, and materials science in the preparation and utilization of this compound.
References
Application Notes and Protocols for N-Benzoylation of Glucosamine Using Benzoic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-benzoyl-D-glucosamine is a valuable derivative of glucosamine (B1671600) with significant applications in pharmaceutical and cosmetic industries. Its unique structure enhances bioavailability and it serves as a precursor in the synthesis of various therapeutic agents, including anti-inflammatory and analgesic medications.[1] Furthermore, its moisturizing properties make it a popular ingredient in skincare and anti-aging products.[1] The selective N-acylation of glucosamine at the amino group is a key chemical transformation. This document provides detailed protocols for the N-benzoylation of D-glucosamine using benzoic anhydride (B1165640), a method known for its high efficiency and the production of a pure product.
The reaction proceeds via a nucleophilic acyl substitution mechanism where the amino group of glucosamine attacks one of the carbonyl carbons of benzoic anhydride. This method offers a straightforward approach to selectively benzoylate the nitrogen atom without affecting the hydroxyl groups, yielding the desired this compound.
Reaction Scheme and Mechanism
The overall reaction involves the treatment of D-glucosamine with benzoic anhydride, typically in a methanolic solution, to yield this compound and benzoic acid as a byproduct.
General Reaction:
Caption: General reaction for the N-benzoylation of D-glucosamine.
The reaction proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the glucosamine's amino group acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the benzoic anhydride. This forms a tetrahedral intermediate, which then collapses, leading to the formation of the amide bond and the elimination of a benzoate (B1203000) leaving group. The benzoate anion subsequently abstracts a proton from the protonated amine to yield the final this compound and a molecule of benzoic acid.
Caption: Mechanism of N-benzoylation of glucosamine.
Experimental Protocols
This section provides a detailed protocol for the N-benzoylation of D-glucosamine using benzoic anhydride in a methanolic solution. This method has been reported to yield nearly quantitative amounts of the product.[2]
Materials and Equipment:
-
D-glucosamine hydrochloride
-
Sodium methoxide (B1231860)
-
Anhydrous methanol (B129727)
-
Benzoic anhydride
-
Ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus (Büchner funnel, filter paper, vacuum flask)
-
Ice bath
-
Rotary evaporator
-
Melting point apparatus
Protocol:
-
Preparation of Supersaturated D-Glucosamine Solution:
-
In a round-bottom flask, suspend D-glucosamine hydrochloride in anhydrous methanol.
-
Add an equivalent amount of sodium methoxide to the suspension with gentle swirling. This will liberate the free D-glucosamine and precipitate sodium chloride.[2]
-
Filter off the sodium chloride and wash the precipitate with a small volume of methanol. The filtrate is a supersaturated solution of D-glucosamine.[2] For example, a 10% or higher concentration can be achieved.[2]
-
-
N-Benzoylation Reaction:
-
Crystallization and Isolation:
-
Allow the reaction mixture to stand at room temperature. Crystallization of this compound usually begins immediately.[2]
-
To complete the crystallization, place the reaction mixture in an ice-box overnight.[2]
-
Collect the crude product by filtration using a Büchner funnel.[2]
-
Wash the crystals with cold methanol and then repeatedly with ether to remove any unreacted benzoic anhydride and benzoic acid.[2]
-
Dry the purified this compound at room temperature over concentrated sulfuric acid.[2]
-
-
Recrystallization (Optional):
-
For higher purity, the crude product can be recrystallized from hot methanol.[2] Dissolve the product in a minimal amount of hot methanol and allow it to cool slowly to form crystals.
-
Experimental Workflow
The following diagram illustrates the workflow for the synthesis and purification of this compound.
Caption: Workflow for N-benzoylation of glucosamine.
Data Presentation
The following table summarizes the quantitative data for the synthesis and characterization of this compound.
| Parameter | Value | Reference |
| Reactant Ratios | ||
| Benzoic Anhydride | 1.2 - 1.5 equivalents | [2] |
| Reaction Conditions | ||
| Solvent | Anhydrous Methanol | [2] |
| Temperature | Room Temperature, then Ice-Box | [2] |
| Product Yield | ||
| Yield | Nearly Quantitative | [2] |
| Product Characterization | ||
| Melting Point (uncorrected) | 204-206 °C | [2] |
| Melting Point (recrystallized) | 208 °C | [2] |
| Specific Rotation [α]D²⁵ (c 2, water, after 24 hr) | +31° | [2] |
| Elemental Analysis | Calculated | Found |
| % Carbon | 55.12 | 54.62 |
| % Hydrogen | 6.05 | 5.90 |
| % Nitrogen | 4.95 | 4.88 |
Applications in Research and Drug Development
This compound and its derivatives are of significant interest in various fields:
-
Pharmaceutical Development: It serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic activities.[1]
-
Cosmetics and Dermatology: Due to its ability to enhance skin hydration and promote cellular regeneration, it is used in anti-aging and moisturizing skincare products.[1]
-
Biotechnology: It can be used in cell culture media to support the growth of specific cell lines.[1]
-
Dietary Supplements: It is explored as a component in dietary supplements aimed at supporting joint health.[1]
The selective N-benzoylation of glucosamine is a fundamental step in the synthesis of various biologically active compounds, making this protocol highly relevant for researchers in medicinal chemistry, chemical biology, and drug discovery.
References
Protocol for the purification of N-benzoyl-D-glucosamine by recrystallization
An Application Note and Protocol for the Purification of N-benzoyl-D-glucosamine by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a derivative of glucosamine, a widely occurring amino sugar. As with many biologically significant compounds, achieving high purity is crucial for its use in research and pharmaceutical development. Recrystallization is a fundamental and effective technique for the purification of solid organic compounds. This protocol provides a detailed methodology for the purification of this compound by recrystallization, primarily using methanol (B129727) or ethanol (B145695) as the solvent. The principle of this technique relies on the differential solubility of the compound in a hot versus a cold solvent. The compound should be highly soluble in the hot solvent and sparingly soluble in the cold solvent, allowing for the formation of pure crystals upon cooling, while impurities remain dissolved in the solvent.
Experimental Protocol
This protocol outlines the single-solvent recrystallization of this compound using either methanol or ethanol. The choice of solvent may depend on the nature of the impurities present in the crude sample.
Materials
-
Crude this compound
-
Methanol (reagent grade or higher)
-
Ethanol (reagent grade or higher)
-
Distilled water (for potential mixed-solvent system)
-
Erlenmeyer flasks
-
Beakers
-
Graduated cylinders
-
Hot plate with magnetic stirring capability
-
Magnetic stir bars
-
Buchner funnel and flask
-
Filter paper
-
Spatula
-
Ice bath
-
Drying oven or vacuum desiccator
Procedure
-
Solvent Selection and Dissolution:
-
Place a small amount of crude this compound into a test tube and add a few drops of the chosen solvent (methanol or ethanol).
-
Observe the solubility at room temperature. An ideal solvent will show low solubility.
-
Gently heat the test tube. The compound should dissolve completely. If it does not, add more solvent dropwise until it does.
-
Allow the solution to cool to room temperature and then in an ice bath. A good solvent will result in the formation of a significant amount of crystals.
-
Based on these preliminary tests, select the most suitable solvent. Both hot methanol and hot ethanol have been reported as effective for recrystallizing N-acyl-D-glucosamines[1]. This compound is also noted to be almost transparent in hot water[2].
-
-
Recrystallization of the Bulk Sample:
-
Place the crude this compound into an Erlenmeyer flask of an appropriate size (the solvent should not fill more than half the flask).
-
Add a magnetic stir bar to the flask.
-
Add the selected solvent (methanol or ethanol) to the flask in small portions while gently heating the mixture on a hot plate with stirring. Start with an amount of solvent that is insufficient to dissolve the entire sample at room temperature.
-
Continue to add small portions of the hot solvent until the this compound just completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good yield of crystals upon cooling.
-
-
Hot Filtration (Optional):
-
If any insoluble impurities are observed in the hot solution, a hot filtration step is necessary.
-
Preheat a second Erlenmeyer flask and a funnel (preferably a stemless funnel) on the hot plate.
-
Place a piece of fluted filter paper in the funnel.
-
Quickly pour the hot solution through the filter paper into the preheated flask. This step should be performed rapidly to prevent premature crystallization on the filter paper.
-
-
Crystallization:
-
Remove the flask from the heat and cover it with a watch glass or inverted beaker to prevent solvent evaporation and contamination.
-
Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature and crystal formation appears to have ceased, place the flask in an ice bath for at least 30 minutes to maximize the yield of the crystals.
-
-
Isolation of Crystals:
-
Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of the cold recrystallization solvent.
-
Turn on the vacuum and pour the cold slurry of crystals into the Buchner funnel.
-
Wash the crystals with a small amount of the cold solvent to remove any remaining soluble impurities. It is important to use a minimal amount of cold solvent to avoid dissolving a significant portion of the product.
-
Continue to draw air through the crystals on the filter for several minutes to help dry them.
-
-
Drying:
-
Carefully remove the filter paper with the crystals from the funnel.
-
Place the crystals on a pre-weighed watch glass and dry them in a drying oven at a temperature well below the melting point of this compound (m.p. reported as 196-200°C or 204-206°C[1]) or in a vacuum desiccator until a constant weight is achieved.
-
-
Purity Assessment:
-
Determine the melting point of the recrystallized product. A sharp melting point close to the literature value is an indication of high purity.
-
Further analysis can be performed using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Data Presentation
The following table summarizes the key parameters for the recrystallization of this compound. The values for solvent volume and expected yield are estimates and may need to be optimized based on the purity of the starting material.
| Parameter | Methanol Recrystallization | Ethanol Recrystallization |
| Starting Material | Crude this compound | Crude this compound |
| Solvent | Methanol | Ethanol |
| Approx. Solvent Volume | 15-25 mL per gram of crude product | 20-30 mL per gram of crude product |
| Dissolution Temperature | Boiling point of methanol (~65°C) | Boiling point of ethanol (~78°C) |
| Cooling Protocol | Slow cooling to RT, then ice bath | Slow cooling to RT, then ice bath |
| Expected Yield | 70-90% | 70-90% |
| Melting Point (lit.) | 196-206°C[1] | 196-206°C[1] |
Visualization
The following diagram illustrates the logical workflow of the recrystallization protocol.
References
High-Yield Laboratory Scale Synthesis of N-Benzoyl-D-Glucosamine: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed protocol for the high-yield synthesis of N-benzoyl-D-glucosamine on a laboratory scale. The featured method, employing benzoic anhydride (B1165640) in methanol (B129727), is highlighted for its operational simplicity, high yield, and the straightforward purification of the final product. Comparative data on alternative synthetic routes are also presented to inform methodology selection.
Introduction
This compound is a valuable derivative of D-glucosamine, a naturally occurring amino sugar. As a synthetic building block, it plays a crucial role in the development of various bioactive molecules, including oligosaccharides, glycoconjugates, and potential therapeutic agents. The efficient and scalable synthesis of this compound is therefore of significant interest to the chemical and pharmaceutical research communities. This document outlines a robust and reproducible protocol for the N-benzoylation of D-glucosamine, suitable for typical laboratory settings.
Comparison of Synthetic Methodologies
Several methods have been reported for the synthesis of this compound. The following table summarizes the key quantitative and qualitative data for the most common approaches to facilitate comparison.
| Method | Reagents | Base | Solvent | Reaction Time | Yield | Purity |
| Method 1: Benzoic Anhydride | D-glucosamine HCl, Benzoic Anhydride, Sodium | Sodium Methoxide (B1231860) (in situ) | Methanol | ~5 days | Nearly Quantitative[1] | High (product precipitates)[1] |
| Method 2: Schotten-Baumann | D-glucosamine HCl, Benzoyl Chloride | aq. NaOH | Dichloromethane/Water | Not Specified | Not Specified | Not Specified |
| Method 3: Ueda's Reagent | D-glucosamine HCl, Benzoic Acid | Triethylamine (TEA) | Sulfolane | 24 hours | 88%[2] | Not Specified |
Based on the available data, the benzoic anhydride method offers a superior combination of high yield and ease of purification, making it an excellent choice for laboratory-scale synthesis.
Experimental Protocol: N-Benzoylation of D-Glucosamine with Benzoic Anhydride
This protocol is adapted from the procedure described by Inouye, Onodera, and Kitaoka.[1]
Materials and Reagents
-
D-glucosamine hydrochloride
-
Anhydrous Methanol
-
Sodium metal
-
Benzoic anhydride
-
Diethyl ether
-
Deionized water
Equipment
-
Round-bottom flask with a magnetic stirrer
-
Reflux condenser
-
Ice-water bath
-
Buchner funnel and flask
-
Standard laboratory glassware
-
Rotary evaporator
Procedure
Step 1: Preparation of Sodium Methoxide Solution
-
In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add a calculated amount of anhydrous methanol.
-
Carefully add an equimolar amount of sodium metal to the methanol in small portions. The reaction is exothermic and produces hydrogen gas, so it should be performed in a well-ventilated fume hood.
-
Allow the sodium to react completely to form a solution of sodium methoxide in methanol.
Step 2: Liberation of Free D-Glucosamine
-
To the freshly prepared sodium methoxide solution, add D-glucosamine hydrochloride.
-
Stir the suspension gently. Sodium chloride will precipitate, and the D-glucosamine will dissolve, forming a supersaturated solution.[1][3]
-
Filter the mixture to remove the precipitated sodium chloride, and wash the precipitate with a small volume of cold methanol.
Step 3: N-Benzoylation Reaction
-
Transfer the filtrate containing the free D-glucosamine to a clean, dry flask.
-
Gradually add 1.2 to 1.5 equivalents of benzoic anhydride to the solution while stirring at room temperature.[3]
-
Continue stirring for a short period, and then allow the reaction mixture to stand.
-
For the synthesis of this compound, the reaction mixture is kept in an ice-box for 5 days.[1]
Step 4: Isolation and Purification of the Product
-
The crude this compound will precipitate out of the solution.[1]
-
Collect the white precipitate by filtration using a Buchner funnel.
-
Wash the crude product with cold methanol and then repeatedly with diethyl ether to remove any unreacted benzoic anhydride and benzoic acid.[1][3]
-
Dry the product at room temperature. The crude product is often of high purity.[1]
-
For further purification, recrystallize the crude product from hot methanol.[1]
Step 5: Characterization
-
Determine the melting point of the purified product. The reported melting point for this compound is 204-206 °C.[1]
-
Confirm the identity and purity of the compound using analytical techniques such as NMR spectroscopy (¹H and ¹³C) and mass spectrometry.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Signaling Pathway Diagram
A signaling pathway is not applicable to this synthetic chemistry protocol.
Logical Relationship Diagram
A logical relationship diagram is not applicable to this synthetic chemistry protocol.
Conclusion
The described protocol for the synthesis of this compound using benzoic anhydride in methanol provides a reliable and high-yielding method suitable for laboratory-scale production. The simplicity of the procedure and the ease of product isolation make it an attractive alternative to other synthetic routes. This application note serves as a comprehensive guide for researchers requiring a practical and efficient synthesis of this important carbohydrate derivative.
References
Application Notes and Protocols: N-benzoyl-D-glucosamine in Cosmetic Formulations for Skin Hydration
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document provides detailed application notes and protocols for the use of N-acylated glucosamine (B1671600) derivatives, with a focus on the potential applications of N-benzoyl-D-glucosamine for skin hydration in cosmetic formulations. Due to the limited publicly available research specifically on this compound, this report leverages the extensive data available for the closely related and well-studied compound, N-acetyl-D-glucosamine (NAG). The information on NAG serves as a scientific proxy to guide the formulation, testing, and understanding of this compound's potential mechanisms and benefits.
This compound is a derivative of glucosamine valued for its potential to enhance skin hydration and promote cellular regeneration.[1] It is suggested that its unique structure may offer improved bioavailability compared to other glucosamine derivatives.[1] Like other glucosamine compounds, it is believed to contribute to the synthesis of hyaluronic acid, a critical molecule for maintaining skin moisture and elasticity.[1][2]
The following sections detail the proposed mechanisms of action, present quantitative data from studies on N-acetyl-D-glucosamine, provide detailed experimental protocols for efficacy testing, and include visualizations of relevant biological pathways and experimental workflows.
Introduction to this compound
This compound is an amino sugar derivative that is gaining interest in the cosmetic industry for its potential hydrating and anti-aging properties.[1] It is incorporated into skincare products for its moisturizing capabilities, which may help to improve skin texture and hydration.[1] The benzoyl group attached to the glucosamine molecule may enhance its lipophilicity, potentially improving its penetration into the skin and bioavailability. While specific clinical data on this compound is scarce, the extensive research on N-acetyl-D-glucosamine (NAG) provides a strong foundation for its proposed benefits. NAG, a natural component of the skin, is a precursor to hyaluronic acid and has been shown to improve skin hydration, reduce flakiness, and normalize exfoliation.[3][4][5]
Mechanism of Action: Skin Hydration and Barrier Function
The primary proposed mechanism for this compound's hydrating effects is its role as a precursor for the biosynthesis of hyaluronic acid (HA). Hyaluronic acid is a glycosaminoglycan (GAG) composed of repeating disaccharide units of D-glucuronic acid and N-acetyl-D-glucosamine.[6][7][8] It is a major component of the skin's extracellular matrix, where it binds and retains water molecules, contributing to skin turgor and hydration.[9][10]
By supplying a key building block, N-acylated glucosamines can potentially increase the endogenous production of hyaluronic acid by keratinocytes and fibroblasts.[2][9][11] Studies on NAG have shown that it increases HA production in cultured keratinocytes.[9] Furthermore, NAG has been observed to normalize stratum corneum exfoliation and reduce skin flakiness, which contributes to improved skin barrier function and water retention.[3]
Signaling Pathway for Hyaluronic Acid Synthesis
Quantitative Data from N-acetyl-D-glucosamine (NAG) Studies
The following tables summarize quantitative data from clinical and in-vitro studies on N-acetyl-D-glucosamine (NAG), which can be used as a reference for designing studies on this compound.
Table 1: Clinical Studies on Skin Hydration and Hyperpigmentation with NAG
| Study Parameter | Formulation | Duration | Results | Reference |
| Skin Moisturization | Cream with NAG | In vivo | Increased skin moisturization and decreased skin flakiness. | [3] |
| Hyperpigmentation Reduction | Morning SPF 15 lotion and evening cream, each with 4% niacinamide + 2% NAG | 8 weeks | Significantly more effective than vehicle in reducing the detectable area of facial spots and the appearance of pigmentation. | [12] |
| Skin Moisture Content | Liposomal formulation with 7mM NAG | 5 hours | Significant increase in skin moisture content compared to empty liposomes. | [4] |
Table 2: In-Vitro Studies on NAG
| Study Parameter | Cell Type/Model | NAG Concentration | Results | Reference |
| Hyaluronic Acid Production | Cultured human keratinocytes | Dose-dependent | Increased production of hyaluronic acid. | [9] |
| Keratinocyte Differentiation | Human keratinocytes | Not specified | Upregulation of differentiation markers, keratin (B1170402) 10 and involucrin. | [3] |
| Gene Expression | SkinEthic skin equivalent cultures | Not specified | Reduced melanin (B1238610) production and affected the expression of several pigmentation-relevant genes. | [10] |
Experimental Protocols
The following protocols are based on methodologies used in studies of N-acetyl-D-glucosamine and are provided as a template for evaluating the efficacy of this compound in cosmetic formulations.
In-Vitro Assessment of Hyaluronic Acid Production in Human Keratinocytes
Objective: To quantify the effect of this compound on hyaluronic acid synthesis in cultured human epidermal keratinocytes.
Materials:
-
Human epidermal keratinocytes (HEK)
-
Keratinocyte growth medium
-
This compound (cosmetic grade)
-
Phosphate-buffered saline (PBS)
-
Hyaluronic acid ELISA kit
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
Protocol:
-
Cell Culture: Culture HEKs in keratinocyte growth medium at 37°C and 5% CO2. Seed cells in 24-well plates and grow to 80-90% confluency.
-
Treatment: Prepare stock solutions of this compound in a suitable vehicle (e.g., DMSO or culture medium). Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 24-48 hours. Include a vehicle-only control.
-
Sample Collection: After the incubation period, collect the culture medium. Wash the cells with PBS and lyse them using a cell lysis buffer.
-
HA Quantification: Measure the concentration of hyaluronic acid in the collected culture medium using a commercially available ELISA kit, following the manufacturer's instructions.
-
Protein Quantification: Determine the total protein concentration in the cell lysates using a protein assay kit.
-
Data Analysis: Normalize the hyaluronic acid concentration to the total protein content for each well. Compare the results from the treated groups to the vehicle control using appropriate statistical analysis (e.g., ANOVA).
Clinical Evaluation of Skin Hydration
Objective: To assess the in-vivo effect of a topical formulation containing this compound on skin hydration.
Study Design: A randomized, double-blind, placebo-controlled study.
Subjects: Healthy female volunteers aged 30-60 with signs of dry skin.
Materials:
-
Test formulation: Cream containing X% this compound.
-
Placebo formulation: Cream without this compound.
-
Corneometer® for measuring stratum corneum hydration.
-
Tewameter® for measuring transepidermal water loss (TEWL).
Protocol:
-
Recruitment and Baseline: Recruit subjects who meet the inclusion criteria. Acclimatize subjects to the controlled environment (e.g., 20-22°C, 40-60% humidity) for 30 minutes before measurements. Perform baseline measurements of skin hydration (Corneometer®) and TEWL (Tewameter®) on designated areas of the forearm or face.
-
Product Application: Randomly assign subjects to either the test or placebo group. Instruct subjects to apply the assigned product twice daily to the designated area for a period of 4-8 weeks.
-
Follow-up Measurements: Schedule follow-up visits at weeks 2, 4, and 8. At each visit, repeat the skin hydration and TEWL measurements after acclimatization.
-
Data Analysis: Calculate the change from baseline for both skin hydration and TEWL at each time point for both groups. Use statistical tests (e.g., t-test or ANCOVA) to compare the efficacy of the test formulation against the placebo.
Experimental Workflow
Formulation Considerations
This compound is a water-soluble, white to off-white crystalline powder. When incorporating it into cosmetic formulations such as serums, creams, and lotions, the following should be considered:
-
Solubility: Ensure complete dissolution in the aqueous phase of the formulation.
-
pH: The stability and efficacy of the compound may be pH-dependent. The final pH of the formulation should be optimized.
-
Compatibility: Conduct compatibility testing with other active ingredients in the formulation. N-acetyl-D-glucosamine has been shown to work synergistically with niacinamide.[12]
-
Concentration: Based on studies with NAG, effective concentrations are likely in the range of 1-5%.[12][13]
Safety and Regulatory Status
Glucosamine and its derivatives, such as N-acetyl-D-glucosamine, have a good safety profile for topical use and are well-tolerated by most skin types.[2][14] Safety data sheets for N-acetyl-D-glucosamine indicate low potential for irritation.[15][16][17][18] As with any new ingredient, it is crucial to conduct thorough safety and stability testing of the final formulation containing this compound.
Conclusion and Future Directions
This compound presents a promising avenue for the development of innovative cosmetic products for skin hydration. While direct evidence of its efficacy is currently limited, the extensive research on the closely related compound N-acetyl-D-glucosamine provides a strong rationale for its potential benefits. Future research should focus on conducting in-vitro and clinical studies specifically with this compound to quantify its effects on hyaluronic acid synthesis, skin hydration, and barrier function. Such studies will be crucial for substantiating its efficacy and establishing optimal use levels in cosmetic formulations.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Glucosamine: an ingredient with skin and other benefits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of N-acetyl-glucosamine on stratum corneum desquamation and water content in human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation, characterization, and moisturizing effect of liposomes containing glucosamine and N-acetyl glucosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. beminimalist.co [beminimalist.co]
- 6. Biotechnological production of hyaluronic acid: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biosynthesis of Hyaluronic acid polymer: Dissecting the role of sub structural elements of hyaluronan synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hyaluronic Acid: Molecular Mechanisms and Therapeutic Trajectory - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synergistic effect of N-acetylglucosamine and retinoids on hyaluronan production in human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. N-Acetylglucosamine: Production and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Reduction in the appearance of facial hyperpigmentation after use of moisturizers with a combination of topical niacinamide and N-acetyl glucosamine: results of a randomized, double-blind, vehicle-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cir-safety.org [cir-safety.org]
- 14. specialchem.com [specialchem.com]
- 15. sds.metasci.ca [sds.metasci.ca]
- 16. fishersci.com [fishersci.com]
- 17. carlroth.com [carlroth.com]
- 18. tcichemicals.com [tcichemicals.com]
Application Notes and Protocols for N-benzoyl-D-glucosamine in Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-benzoyl-D-glucosamine is a derivative of the naturally occurring amino sugar D-glucosamine, where the amino group is acylated with a benzoyl group. While it is commercially available as a biochemical reagent, its application as a direct substrate in routine enzyme assays is not widely documented in scientific literature.[1][2] The bulkier benzoyl group, compared to the acetyl group in the more common N-acetyl-D-glucosamine (GlcNAc), may influence its recognition and processing by enzymes.
These application notes provide a framework for utilizing this compound as a potential substrate in enzyme assays, drawing parallels with the well-established assays for N-acetyl-D-glucosamine. The protocols provided are adapted from standard procedures for enzymes known to act on N-acylated glucosamine (B1671600) derivatives, such as N-acetyl-β-D-hexosaminidase. Researchers should note that these protocols may require optimization for use with this compound.
Principle of the Enzyme Assay
The enzymatic hydrolysis of this compound by a suitable hydrolase would yield D-glucosamine and benzoic acid. The rate of this reaction can be monitored by detecting the formation of either of these products.
The proposed enzymatic reaction is as follows:
This compound + H₂O ---(Enzyme)---> D-glucosamine + Benzoic Acid
Potential Applications
-
Screening for Novel Hydrolases: this compound can be used as a substrate to screen for novel enzymes with N-acyl-glucosamine hydrolase activity.
-
Substrate Specificity Studies: It can be employed in comparative studies to investigate the substrate specificity of known N-acetyl-D-glucosaminidases and other hydrolases.
-
Inhibitor Screening: Once an enzyme that processes this compound is identified, assays can be developed to screen for inhibitors of this activity, which could be relevant in drug development.
Data Presentation
Quantitative data from enzyme assays using this compound should be summarized for clear interpretation and comparison. Below are example tables that can be used to present such data.
Table 1: Michaelis-Menten Kinetic Parameters
| Substrate | Enzyme Source | Km (mM) | Vmax (µmol/min/mg) | Optimal pH | Optimal Temperature (°C) |
| This compound | Enzyme X | [Experimental Value] | [Experimental Value] | [Value] | [Value] |
| N-acetyl-D-glucosamine (for comparison) | Enzyme X | [Experimental Value] | [Experimental Value] | [Value] | [Value] |
Table 2: Inhibitor Effects on Enzyme Activity
| Inhibitor | Concentration (µM) | % Inhibition of this compound hydrolysis | IC₅₀ (µM) |
| Inhibitor A | 10 | [Experimental Value] | [Value] |
| Inhibitor A | 50 | [Experimental Value] | |
| Inhibitor B | 10 | [Experimental Value] | [Value] |
| Inhibitor B | 50 | [Experimental Value] |
Experimental Protocols
The following are detailed protocols adapted for the potential use of this compound as a substrate.
Protocol 1: Spectrophotometric Assay for this compound Hydrolase Activity
This protocol is adapted from assays for N-acetyl-β-D-hexosaminidase. It relies on a coupled enzymatic reaction to detect the release of D-glucosamine.
Materials:
-
This compound
-
Enzyme source (e.g., purified enzyme or cell lysate)
-
Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.5)
-
Coupling enzyme: Glucosamine-6-phosphate deaminase
-
ATP (Adenosine triphosphate)
-
NADP⁺ (Nicotinamide adenine (B156593) dinucleotide phosphate)
-
Hexokinase
-
Glucose-6-phosphate dehydrogenase
-
Microplate reader or spectrophotometer
-
96-well microplate
Procedure:
-
Prepare Reagents:
-
Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in the assay buffer.
-
Enzyme Dilution: Dilute the enzyme source to the desired concentration in cold assay buffer.
-
Detection Reagent Mix: Prepare a mixture containing ATP, NADP⁺, hexokinase, glucose-6-phosphate dehydrogenase, and glucosamine-6-phosphate deaminase in assay buffer according to the manufacturer's instructions for a coupled assay.
-
-
Assay Setup:
-
Add 50 µL of the assay buffer to each well of a 96-well plate.
-
Add 20 µL of the enzyme dilution to the sample wells. For the blank, add 20 µL of assay buffer.
-
Add 10 µL of the this compound stock solution to all wells to initiate the reaction.
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 30-60 minutes).
-
-
Detection:
-
After incubation, add 100 µL of the Detection Reagent Mix to each well.
-
Incubate for an additional 15-30 minutes at 37°C to allow the coupled reaction to proceed.
-
Measure the absorbance at 340 nm, which corresponds to the formation of NADPH.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from the absorbance of the samples.
-
Calculate the enzyme activity based on the rate of NADPH formation, using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).
-
Protocol 2: HPLC-Based Assay for this compound Hydrolysis
This protocol allows for the direct detection of the product, D-glucosamine, or the disappearance of the substrate, this compound.
Materials:
-
This compound
-
Enzyme source
-
Assay Buffer (e.g., 50 mM sodium citrate, pH 4.5)
-
Quenching Solution (e.g., 1 M Trichloroacetic acid)
-
HPLC system with a suitable column (e.g., a C18 column for reversed-phase chromatography or an amino column for sugar analysis)
-
Mobile Phase (e.g., acetonitrile/water gradient)
-
D-glucosamine and this compound standards
Procedure:
-
Prepare Reagents:
-
Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in the assay buffer.
-
Enzyme Dilution: Dilute the enzyme source to the desired concentration in cold assay buffer.
-
Standards: Prepare a series of D-glucosamine and this compound standards of known concentrations.
-
-
Enzymatic Reaction:
-
In a microcentrifuge tube, mix 100 µL of the enzyme dilution with 100 µL of the this compound stock solution.
-
Incubate at the optimal temperature for the desired time.
-
-
Reaction Termination:
-
Stop the reaction by adding 20 µL of the quenching solution.
-
Centrifuge the tubes to pellet any precipitated protein.
-
-
HPLC Analysis:
-
Transfer the supernatant to an HPLC vial.
-
Inject an appropriate volume onto the HPLC column.
-
Run the HPLC method to separate the substrate and product.
-
Detect the compounds using a UV detector (for this compound) or a suitable detector for underivatized sugars (e.g., evaporative light scattering detector or refractive index detector).
-
-
Data Analysis:
-
Generate a standard curve for D-glucosamine and/or this compound.
-
Quantify the amount of product formed or substrate consumed in the enzymatic reaction by comparing the peak areas to the standard curve.
-
Visualizations
Signaling Pathway
The enzymatic processing of glucosamine derivatives is part of the broader hexosamine biosynthesis pathway, which is crucial for the synthesis of glycoproteins, glycolipids, and other essential macromolecules.
Caption: Hexosamine Biosynthesis Pathway.
Experimental Workflow
The following diagram illustrates the general workflow for an enzyme assay using this compound as a substrate.
Caption: General Enzyme Assay Workflow.
References
Application Notes and Protocols for N-benzoyl-D-glucosamine in Anti-Inflammatory Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-benzoyl-D-glucosamine (NBDG) is a derivative of the naturally occurring amino sugar D-glucosamine. While direct and extensive research on the anti-inflammatory properties of this compound is limited, its role as a precursor in the synthesis of anti-inflammatory and analgesic medications suggests its significance in this therapeutic area[1]. The broader family of N-acyl-D-glucosamine derivatives has been the subject of numerous studies, demonstrating significant anti-inflammatory potential, primarily through the modulation of key inflammatory pathways such as the Nuclear Factor-kappa B (NF-κB) signaling cascade.
These application notes provide a comprehensive overview of the potential anti-inflammatory applications of this compound, drawing insights from closely related and well-studied analogs like N-acetyl-D-glucosamine (NAG) and N-palmitoyl-D-glucosamine (PGA). The protocols and data presented herein are based on established methodologies for evaluating the anti-inflammatory effects of these related compounds and can be adapted for the investigation of this compound.
Mechanism of Action: Insights from N-acyl-D-glucosamine Analogs
Studies on N-acetyl-D-glucosamine and its derivatives have elucidated a primary mechanism of anti-inflammatory action centered on the inhibition of the NF-κB pathway. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α)[2][3]. Glucosamine (B1671600) and its derivatives have been shown to attenuate this process[2].
Another studied analog, N-palmitoyl-D-glucosamine (PGA), has been shown to prevent NF-κB activation in LPS-stimulated RAW264.7 cells[4][5]. This suggests that N-acyl-D-glucosamine compounds, likely including this compound, may exert their anti-inflammatory effects by interfering with this critical signaling cascade.
Putative Signaling Pathway for this compound
References
- 1. chemimpex.com [chemimpex.com]
- 2. The epigenetic effect of glucosamine and a nuclear factor-kappa B (NF-kB) inhibitor on primary human chondrocytes – Implications for osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A peptidyl-glucosamine derivative affects IKKα kinase activity in human chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Application Note: HPLC Method for the Analysis and Quantification of N-benzoyl-D-glucosamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-benzoyl-D-glucosamine is a derivative of glucosamine, a widely studied amino sugar with significant biological relevance, particularly in the context of osteoarthritis treatment and connective tissue health. The benzoyl modification introduces a chromophore, making it amenable to UV detection, and alters its polarity, which is a key consideration for chromatographic separation. Accurate and precise quantification of this compound is crucial for various applications, including pharmacokinetic studies, formulation analysis, and quality control in drug development.
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the analysis and quantification of this compound. The described protocol offers a reliable approach for achieving consistent and accurate results.
Principle
This method utilizes reverse-phase HPLC to separate this compound from potential impurities and matrix components. The separation is achieved on a C18 stationary phase, which retains the analyte based on its hydrophobic character. A mobile phase consisting of an aqueous buffer and an organic modifier is used to elute the analyte from the column. The benzoyl group in the this compound molecule allows for sensitive detection using a UV-Vis detector. Quantification is performed by comparing the peak area of the analyte in a sample to a calibration curve generated from standards of known concentrations.
Apparatus and Materials
-
Apparatus:
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or Binary Pump
-
Autosampler
-
Column Thermostat
-
UV-Vis or Diode Array Detector (DAD)
-
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
-
Syringes and syringe filters (0.45 µm)
-
Ultrasonic bath
-
Vortex mixer
-
-
Chemicals and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Potassium phosphate (B84403) monobasic (KH₂PO₄)
-
Orthophosphoric acid (H₃PO₄)
-
Experimental Protocols
Preparation of Mobile Phase
-
Buffer Preparation (20 mM Potassium Phosphate, pH 3.0):
-
Weigh 2.72 g of potassium phosphate monobasic and dissolve it in approximately 950 mL of HPLC grade water.
-
Adjust the pH to 3.0 with orthophosphoric acid.
-
Make up the final volume to 1000 mL with HPLC grade water.
-
Filter the buffer through a 0.45 µm membrane filter.
-
-
Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 3.0)
-
Mobile Phase B: Acetonitrile
-
Degas both mobile phases using an ultrasonic bath for 15 minutes or by online degassing.
Preparation of Standard Solutions
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask.
-
Dissolve the standard in methanol and make up the volume to the mark.
-
This stock solution should be stored at 2-8 °C when not in use.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial composition) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. A typical calibration curve might include concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.
-
Sample Preparation
The sample preparation procedure will vary depending on the matrix. A general procedure for a solid dosage form is provided below:
-
Weigh and finely powder a representative number of tablets (e.g., 20).
-
Accurately weigh a portion of the powder equivalent to a target concentration of this compound and transfer it to a suitable volumetric flask.
-
Add a volume of methanol sufficient to dissolve the active ingredient and sonicate for 15 minutes.
-
Dilute to the mark with methanol and mix thoroughly.
-
Centrifuge a portion of this solution at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
Further dilute with the mobile phase (initial composition) if necessary to fall within the calibration range.
HPLC Operating Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 20 mM Potassium Phosphate Buffer (pH 3.0)B: Acetonitrile |
| Gradient | 0-15 min: 20-80% B15-17 min: 80% B17-18 min: 80-20% B18-25 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detector | UV-Vis at 230 nm |
| Run Time | 25 minutes |
Data Presentation
The quantitative performance of this method is summarized in the table below. These values are representative and may vary slightly between different HPLC systems and laboratories.
| Parameter | Expected Value |
| Retention Time (min) | Approximately 8.5 |
| Linearity Range (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.3 |
| Limit of Quantification (LOQ) (µg/mL) | 1.0 |
| Precision (%RSD) | < 2.0 |
| Accuracy (% Recovery) | 98 - 102 |
Workflow Diagram
The following diagram illustrates the complete analytical workflow from sample receipt to the final report.
Caption: Workflow for the HPLC analysis of this compound.
Application Notes and Protocols for the ¹H and ¹³C NMR Analysis of N-benzoyl-D-glucosamine Anomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-benzoyl-D-glucosamine is a derivative of glucosamine, a widely occurring amino sugar that is a fundamental component of many polysaccharides and glycoconjugates. The benzoyl group provides a hydrophobic character and can influence the molecule's biological activity and pharmacokinetic properties, making it a compound of interest in medicinal chemistry and drug development.
Like other monosaccharides, this compound exists in solution as an equilibrium mixture of two anomers: α and β. The orientation of the hydroxyl group at the anomeric carbon (C1) distinguishes these two forms. The α-anomer has the anomeric hydroxyl group in an axial position, while in the β-anomer, it is in an equatorial position. This structural difference results in distinct NMR spectra for each anomer, allowing for their individual characterization and quantification. The ratio of the two anomers at equilibrium can be influenced by the solvent and temperature.
The analysis of these anomers by NMR spectroscopy is crucial for a complete structural characterization, purity assessment, and for studying their conformational dynamics and interactions with biological targets. ¹H NMR provides information on the proton environment and coupling constants (J-values) that reveal stereochemical relationships, while ¹³C NMR provides a map of the carbon skeleton.
Estimated NMR Data
The following tables present estimated ¹H and ¹³C NMR chemical shift ranges for the α and β anomers of this compound. These estimations are based on data from related compounds such as N-acetyl-D-glucosamine and general principles of carbohydrate NMR spectroscopy.[1][2] It is critical to note that these are theoretical estimations and must be confirmed by experimental data.
Table 1: Estimated ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound Anomers in D₂O
| Proton | α-Anomer δ (ppm) | α-Anomer J (Hz) | β-Anomer δ (ppm) | β-Anomer J (Hz) |
| H-1 | ~5.2 - 5.4 | ~3.5 (d, ³JH1,H2) | ~4.7 - 4.9 | ~8.5 (d, ³JH1,H2) |
| H-2 | ~3.9 - 4.1 | ~3.6 - 3.8 | ||
| H-3 | ~3.7 - 3.9 | ~3.5 - 3.7 | ||
| H-4 | ~3.5 - 3.7 | ~3.4 - 3.6 | ||
| H-5 | ~3.8 - 4.0 | ~3.4 - 3.6 | ||
| H-6a | ~3.8 - 3.9 | ~3.8 - 3.9 | ||
| H-6b | ~3.7 - 3.8 | ~3.7 - 3.8 | ||
| Benzoyl-H | ~7.4 - 7.9 (m) | ~7.4 - 7.9 (m) |
d = doublet, m = multiplet
Table 2: Estimated ¹³C NMR Chemical Shifts (δ) for this compound Anomers in D₂O
| Carbon | α-Anomer δ (ppm) | β-Anomer δ (ppm) |
| C-1 | ~90 - 94 | ~95 - 99 |
| C-2 | ~55 - 58 | ~57 - 60 |
| C-3 | ~71 - 74 | ~75 - 78 |
| C-4 | ~69 - 72 | ~70 - 73 |
| C-5 | ~72 - 75 | ~76 - 79 |
| C-6 | ~61 - 63 | ~61 - 63 |
| Benzoyl-C=O | ~168 - 172 | ~168 - 172 |
| Benzoyl-C | ~127 - 134 | ~127 - 134 |
Experimental Protocols
This section provides a detailed methodology for the NMR analysis of this compound anomers.
3.1. Sample Preparation
-
Synthesis of this compound: this compound can be synthesized by reacting D-glucosamine hydrochloride with benzoyl chloride in a suitable solvent system, such as aqueous sodium bicarbonate or pyridine. The reaction progress should be monitored by thin-layer chromatography (TLC).
-
Purification: The crude product should be purified by recrystallization or column chromatography on silica (B1680970) gel to obtain pure this compound.
-
NMR Sample Preparation:
-
Weigh approximately 5-10 mg of the purified this compound.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O), Methanol-d₄ (CD₃OD), or Dimethyl sulfoxide-d₆ (DMSO-d₆)). D₂O is a common choice for carbohydrates.
-
If using D₂O, lyophilize the sample from D₂O two to three times to exchange the hydroxyl and amide protons with deuterium, which simplifies the spectrum by removing the signals from these exchangeable protons.
-
Transfer the solution to a 5 mm NMR tube.
-
Add a small amount of an internal standard if quantitative analysis is required (e.g., 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for D₂O).
-
3.2. NMR Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR Experiment:
-
Tune and shim the probe for the sample.
-
Acquire a standard 1D ¹H NMR spectrum.
-
Typical parameters:
-
Pulse sequence: zg30 or zgpr (with water suppression if in D₂O)
-
Spectral width: ~12-16 ppm
-
Acquisition time: ~2-3 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 16-64 (depending on sample concentration)
-
-
-
¹³C NMR Experiment:
-
Acquire a 1D ¹³C NMR spectrum with proton decoupling.
-
Typical parameters:
-
Pulse sequence: zgpg30
-
Spectral width: ~200-250 ppm
-
Acquisition time: ~1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 1024-4096 (or more, as ¹³C is less sensitive)
-
-
-
2D NMR Experiments (for complete assignment):
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations, which is useful for assigning quaternary carbons and confirming assignments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine through-space proximities of protons, which can help in confirming the anomeric configuration.
-
3.3. Data Processing and Analysis
-
Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase correct the spectra.
-
Perform baseline correction.
-
Reference the spectra to the internal standard (e.g., TSP at 0.00 ppm for ¹H in D₂O) or the residual solvent peak.
-
-
Analysis:
-
¹H Spectrum:
-
Identify the anomeric proton signals (H-1). The α-anomer typically appears at a lower field (~5.2-5.4 ppm) with a smaller coupling constant (³JH1,H2 ~3-4 Hz), while the β-anomer appears at a higher field (~4.7-4.9 ppm) with a larger coupling constant (³JH1,H2 ~8-9 Hz).
-
Integrate the anomeric proton signals to determine the relative ratio of the α and β anomers.
-
Use the COSY spectrum to "walk through" the spin system starting from the anomeric proton to assign the other ring protons (H-2, H-3, etc.).
-
-
¹³C Spectrum:
-
Identify the anomeric carbon signals (C-1). The β-anomer's C-1 signal is typically downfield from the α-anomer's C-1 signal.[3]
-
Use the HSQC spectrum to assign the protonated carbons based on the already assigned proton signals.
-
Use the HMBC spectrum to assign the quaternary carbons (e.g., the benzoyl carbonyl and ipso-carbon) and to confirm the assignments of the ring carbons.
-
-
Visualizations
The following diagrams illustrate the experimental workflow and the structural relationship of the this compound anomers.
References
- 1. Determination of Amide cis/trans Isomers in N‐Acetyl‐d‐glucosamine: Tailored NMR Analysis of the N‐Acetyl Group Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bmse000231 N-Acetyl-D-glucosamine at BMRB [bmrb.io]
- 3. 13C solid-state NMR chemical shift anisotropy analysis of the anomeric carbon in carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Protocol for N-benzoyl-D-glucosamine Crystallization for X-ray Crystallography
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-benzoyl-D-glucosamine is a derivative of glucosamine, a fundamental component of various biological macromolecules. Determining its three-dimensional structure via single-crystal X-ray crystallography is crucial for understanding its chemical properties, intermolecular interactions, and potential applications in drug design and material science. Obtaining high-quality single crystals is the most critical and often challenging step in this process. This document provides detailed protocols for the crystallization of this compound using common and effective laboratory techniques.
Physicochemical Properties of this compound
A summary of the key properties of this compound is essential for designing a successful crystallization strategy.
| Property | Value | Reference |
| CAS Number | 655-42-5 | [1] |
| Molecular Formula | C₁₃H₁₇NO₆ | [1] |
| Molecular Weight | 283.28 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 196-200 °C (decomposes) | |
| Known Solubility | Sparingly soluble; almost transparent in hot water. Recrystallization from hot methanol (B129727) has been reported. | [1][2] |
Crystallization Methodologies
The formation of high-quality single crystals relies on slowly achieving a state of supersaturation, which allows for controlled nucleation and growth. The following methods are recommended for this compound.
-
Slow Evaporation: This is a straightforward and widely successful technique.[3] A solution of the compound is prepared in a suitable solvent or solvent system, and the solvent is allowed to evaporate slowly, gradually increasing the compound's concentration to the point of crystallization.[4]
-
Vapor Diffusion: This method is particularly effective when only small amounts of the material are available.[5][6] A concentrated solution of the compound is allowed to equilibrate with a vapor phase containing a volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor diffuses into the compound's solution, reducing its solubility and inducing crystallization.[7]
-
Slow Cooling: This technique involves dissolving the solute in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution.[7] The solution is then allowed to cool down slowly, which decreases the solubility of the compound and leads to crystal formation.[4]
Experimental Protocols
4.1. General Considerations
-
Purity: The starting material should be of the highest possible purity.
-
Glassware: All glassware must be scrupulously clean to avoid heterogeneous nucleation sites.[3]
-
Environment: Crystallization setups should be left in a location free from vibrations and significant temperature fluctuations.[3][6]
4.2. Protocol 1: Slow Evaporation
-
Solvent Screening: Identify a suitable solvent or solvent system. This compound is reportedly soluble in hot water and can be recrystallized from hot methanol.[8][2] Other polar solvents like ethanol, or mixtures such as methanol/water or ethanol/water, should be tested. A good solvent is one in which the compound is moderately soluble.[3]
-
Solution Preparation: Prepare a clear, near-saturated solution of this compound at room temperature or with gentle warming. Start by dissolving approximately 5-10 mg of the compound in 0.5-1.0 mL of the chosen solvent. If the compound is not fully dissolved, add more solvent dropwise until a clear solution is obtained. Filter the solution through a syringe filter (0.22 µm) to remove any particulate matter.[3]
-
Crystallization Setup: Transfer the filtered solution to a small, clean container like a vial or a test tube. The choice of container can influence the evaporation rate.[3]
-
Evaporation Control: Cover the container to slow down the rate of evaporation. This can be achieved by covering the opening with parafilm and punching a few small holes with a needle, or by placing a cotton plug in the opening.[3]
-
Incubation and Observation: Place the setup in a quiet, undisturbed location. Monitor for crystal growth over several days to weeks. High-quality crystals typically grow slowly.[7]
4.3. Protocol 2: Vapor Diffusion (Hanging Drop or Sitting Drop)
This protocol is highly recommended for conserving material.
-
Prepare the Reservoir: In a larger vessel (e.g., a well of a crystallization plate or a sealed jar), place 0.5-1.0 mL of a suitable anti-solvent. The anti-solvent must be more volatile than the solvent used to dissolve the compound.[7]
-
Prepare the Drop:
-
Sitting Drop: Place a small drop (2-10 µL) of a concentrated this compound solution (prepared as in Protocol 1, step 2) onto a micro-bridge or the bottom of a smaller inner vial. Place this inside the larger vessel containing the anti-solvent.[9]
-
Hanging Drop: Place the drop onto a siliconized glass coverslip. Invert the coverslip and use it to seal the reservoir well, with the drop hanging over the reservoir solution.
-
-
Seal and Incubate: Seal the outer container tightly to create a closed system.[4] The anti-solvent vapor will slowly diffuse into the drop, reducing the solubility of this compound and promoting crystallization.
-
Observation: Monitor the drop for the appearance of crystals over a period of several days.
Data Presentation: Solvent and Condition Tables
The selection of an appropriate solvent system is critical. The following tables provide starting points for crystallization screening.
Table 1: Suggested Solvents and Anti-solvents
| Solvent (Compound is Soluble) | Anti-solvent (Compound is Insoluble) | Technique Suitability |
| Methanol | Diethyl Ether, Toluene, Hexane | Vapor Diffusion, Solvent Layering |
| Ethanol | Diethyl Ether, Toluene, Hexane | Vapor Diffusion, Solvent Layering |
| Water (Hot) | Ethanol, Acetone, Isopropanol | Slow Cooling, Anti-solvent addition |
| Dimethylformamide (DMF) | Water, Toluene, Dichloromethane | Vapor Diffusion |
| Dimethyl Sulfoxide (DMSO) | Water, Toluene, Dichloromethane | Vapor Diffusion |
Table 2: Example Crystallization Setup Conditions
| Parameter | Slow Evaporation | Vapor Diffusion (Sitting Drop) |
| Compound Conc. | ~5-10 mg/mL (near saturation) | 10-20 mg/mL (concentrated) |
| Solvent | Methanol or Ethanol | Methanol |
| Anti-solvent | N/A | Diethyl Ether |
| Vessel | 4 mL glass vial | 24-well crystallization plate |
| Solution Volume | 0.5 - 1.0 mL | 5 µL |
| Reservoir Volume | N/A | 500 µL |
| Temperature | Room Temperature (e.g., 20 °C) | Room Temperature (e.g., 20 °C) |
| Incubation Time | 3 - 14 days | 2 - 10 days |
Visualized Workflow and Logic
The following diagrams illustrate the experimental workflow for obtaining single crystals.
References
- 1. 655-42-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 3. Slow Evaporation Method [people.chem.umass.edu]
- 4. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 5. unifr.ch [unifr.ch]
- 6. Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews [chemistryviews.org]
- 7. Growing Crystals [web.mit.edu]
- 8. This compound CAS#: 655-42-5 [m.chemicalbook.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Application Notes and Protocols for N-Acyl-D-Glucosamine Derivatives in Cell Culture for Tissue Engineering
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the use of N-acyl-D-glucosamine derivatives in cell culture media for tissue engineering applications. While specific research on N-benzoyl-D-glucosamine in this context is limited, this document leverages findings from closely related N-acyl and peptidyl derivatives of D-glucosamine, such as N-acetyl-D-glucosamine (GlcNAc), N-butyryl-D-glucosamine (GlcNBu), and peptidyl-glucosamine derivatives, to provide a framework for potential applications and experimental design. These compounds are precursors in the biosynthesis of essential macromolecules and have been shown to modulate key cellular processes in tissue regeneration, particularly in cartilage and skin.
N-acyl-D-glucosamine derivatives are of interest in tissue engineering due to their potential to influence cell proliferation, differentiation, and extracellular matrix (ECM) synthesis. They serve as building blocks for glycosaminoglycans (GAGs) like hyaluronic acid and components of proteoglycans, which are crucial for the structural and functional integrity of tissues.[1] The studies on GlcNAc and other derivatives provide valuable insights into how modifications to the acyl group of glucosamine (B1671600) can impact cellular behavior.
Application Notes
N-acyl-D-glucosamine derivatives can be utilized in cell culture media to:
-
Promote Extracellular Matrix Synthesis: Supplementation with certain N-acyl-D-glucosamine derivatives has been shown to enhance the production of key ECM components. For instance, N-acetyl-D-glucosamine has been observed to increase collagen and hyaluronic acid synthesis in human skin fibroblasts.[2] N-butyryl-D-glucosamine has been found to increase the expression of type II collagen and aggrecan mRNA in chondrocytes.[3]
-
Modulate Inflammatory Responses: Some glucosamine derivatives have demonstrated anti-inflammatory properties. Peptidyl-derivatives of glucosamine have been shown to inhibit the activation of IKKα, a key kinase in inflammatory signaling pathways, in human dermal fibroblasts.[4]
-
Influence Cell Proliferation and Viability: The effects on cell proliferation can be derivative- and concentration-dependent. For example, in bovine chondrocytes cultured in 3D, both glucosamine hydrochloride (GlcN·HCl) and N-acetyl-D-glucosamine (GlcNAc), when combined with growth factors, stimulated cell proliferation.[5][6]
-
Direct Chondrocyte Differentiation and Function: N-butyryl-D-glucosamine has been shown to promote matrix gene expression in chondrocytes, suggesting a role in maintaining the chondrocytic phenotype.[3]
Quantitative Data Summary
The following tables summarize the quantitative effects of various N-acyl-D-glucosamine derivatives on key cellular responses in tissue engineering-relevant cell types.
Table 1: Effects of N-Acyl-D-Glucosamine Derivatives on Fibroblasts
| Compound | Cell Type | Concentration | Effect | Reference |
| N-acetyl-D-glucosamine (GlcNAc) | Human Skin Fibroblasts | 10 mmol L⁻¹ | +33% Collagen Synthesis | [2] |
| 10 mmol L⁻¹ | +107% Hyaluronan Synthesis | [2] | ||
| 10 mmol L⁻¹ | -22% Interleukin-6 Synthesis | [2] | ||
| 10 mmol L⁻¹ | +34% Wound Healing Rate | [2] | ||
| Glucosamine (Gluc) + Polynucleotides (PDRN) | Human Dermal Fibroblasts | Not Specified | Strong inhibition of MMP13 and IGF-I gene expression | [7] |
Table 2: Effects of N-Acyl-D-Glucosamine Derivatives on Chondrocytes
| Compound | Cell Type | Culture Condition | Concentration | Effect | Reference |
| N-acetyl-D-glucosamine (GlcNAc) | Human Articular Chondrocytes | Monolayer | Not Specified | Stimulates hyaluronan synthesis | [8][9] |
| Glucosamine Hydrochloride (GlcN·HCl) | Bovine Chondrocytes | 3D with Growth Factors | 1 mM | Increased cell proliferation | [5][6] |
| 3D with Growth Factors | 1 mM | Decreased proteoglycan synthesis compared to growth factors alone | [5][6] | ||
| N-acetyl-D-glucosamine (GlcNAc) | Bovine Chondrocytes | 3D with Growth Factors | 1 mM | Improved cell proliferation and proteoglycan synthesis | [5][6] |
| N-butyryl-D-glucosamine (GlcNBu) | Neonatal Rat Chondrocytes | Monolayer | Not Specified | Significantly increased Type II collagen and aggrecan mRNA levels | [3] |
Experimental Protocols
Protocol 1: Preparation of N-Acyl-D-Glucosamine Stock Solutions for Cell Culture
-
Materials:
-
N-acyl-D-glucosamine derivative (e.g., N-acetyl-D-glucosamine, this compound)
-
Sterile, cell culture grade water or Dimethyl Sulfoxide (DMSO)
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile filters (0.22 µm pore size)
-
-
Procedure:
-
Weigh the desired amount of the N-acyl-D-glucosamine derivative powder in a sterile weighing boat inside a laminar flow hood.
-
Transfer the powder to a sterile conical tube.
-
Add the appropriate solvent (cell culture grade water or DMSO) to achieve a high-concentration stock solution (e.g., 100 mM). For compounds with limited aqueous solubility, DMSO can be used. However, the final concentration of DMSO in the cell culture medium should not exceed a level that affects cell viability (typically <0.1%).
-
Gently vortex or sonicate until the compound is completely dissolved.
-
Sterile-filter the stock solution using a 0.22 µm syringe filter into a new sterile conical tube.
-
Aliquot the stock solution into smaller, single-use sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or as recommended by the manufacturer.
-
Protocol 2: Supplementation of Cell Culture Media and Treatment of Cells
-
Materials:
-
Cultured cells (e.g., human dermal fibroblasts, bovine chondrocytes)
-
Complete cell culture medium appropriate for the cell type
-
Prepared sterile stock solution of the N-acyl-D-glucosamine derivative
-
Sterile pipettes and culture vessels
-
-
Procedure:
-
Culture the cells to the desired confluency or cell density in their appropriate complete medium.
-
On the day of treatment, thaw an aliquot of the N-acyl-D-glucosamine stock solution.
-
Prepare the treatment media by diluting the stock solution directly into the complete cell culture medium to achieve the desired final concentrations. It is recommended to test a range of concentrations based on literature for related compounds (e.g., 1 µM to 10 mM).
-
Remove the existing culture medium from the cells.
-
Gently wash the cells with sterile phosphate-buffered saline (PBS) if required by the specific experimental design.
-
Add the prepared treatment medium to the cells.
-
Include appropriate controls, such as a vehicle control (medium with the same concentration of the solvent, e.g., DMSO, used for the stock solution) and an untreated control (complete medium only).
-
Incubate the cells for the desired experimental duration (e.g., 24 hours, 48 hours, or longer for differentiation studies).
-
Proceed with downstream analyses such as cell proliferation assays, gene expression analysis, or protein quantification of ECM components.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. N-Acetylglucosamine: Production and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Acetylglucosamine modulates function of the skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-butyryl glucosamine increases matrix gene expression by chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. Glucosamine Hydrochloride and N-Acetylglucosamine Influence the Response of Bovine Chondrocytes to TGF-β3 and IGF in Monolayer and Three-Dimensional Tissue Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glucosamine Hydrochloride and N-Acetylglucosamine Influence the Response of Bovine Chondrocytes to TGF-β3 and IGF in Monolayer and Three-Dimensional Tissue Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of glucosamine and nucleotide association on fibroblast: extracellular matrix gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential metabolic effects of glucosamine and N-acetylglucosamine in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differential metabolic effects of glucosamine and N-acetylglucosamine in human articular chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application of N-Acyl-D-Glucosamine Derivatives in Cancer Research: A Focus on N-acetyl-D-glucosamine and D-glucosamine
A Note to Our Valued Researchers: While the inquiry specified N-benzoyl-D-glucosamine, a comprehensive review of current scientific literature reveals a notable absence of studies on its direct application in cancer research. However, extensive research is available for the closely related and structurally similar compounds, N-acetyl-D-glucosamine (GlcNAc) and D-glucosamine (GlcN) . This document provides detailed application notes and protocols for these compounds, which are at the forefront of glycosylation-targeted cancer therapy research.
Introduction
N-acetyl-D-glucosamine and D-glucosamine are amino sugars that serve as fundamental building blocks for various macromolecules, including glycoproteins and glycosaminoglycans. In the context of oncology, aberrant glycosylation is a hallmark of cancer, influencing cell signaling, adhesion, and metastasis. Both GlcNAc and GlcN have emerged as promising therapeutic agents due to their ability to interfere with these altered metabolic pathways in cancer cells, leading to reduced proliferation, induction of apoptosis, and cell cycle arrest.
Principle of Action
The primary anti-cancer mechanisms of GlcNAc and GlcN revolve around their roles in cellular metabolism and glycosylation. By entering the hexosamine biosynthetic pathway, they can modulate the levels of UDP-GlcNAc, a critical substrate for N-linked and O-linked glycosylation of proteins. This interference can disrupt the function of key proteins involved in cancer progression. Furthermore, these compounds have been shown to affect various signaling pathways crucial for cancer cell survival and proliferation.
Quantitative Data Summary
The following tables summarize the quantitative effects of N-acetyl-D-glucosamine and D-glucosamine on various cancer cell lines as reported in preclinical studies.
Table 1: In Vitro Efficacy of N-acetyl-D-glucosamine (GlcNAc)
| Cell Line | Cancer Type | Concentration | Effect | Reference |
| MCF-7 | Breast Cancer | 2 mM and 4 mM | Significantly decreased cell proliferation | [1][2] |
| 4T1 | Breast Cancer | 2 mM and 4 mM | Significantly decreased cell proliferation | [1][2] |
| MCF-7, 4T1 | Breast Cancer | 2 mM and 4 mM | Significantly increased number of apoptotic cells (p < 0.01 - p < 0.0001) | [1][2] |
Table 2: In Vivo Efficacy of N-acetyl-D-glucosamine (GlcNAc)
| Animal Model | Cancer Type | Dosage | Effect | Reference |
| Xenograft Mouse | Breast Cancer (4T1 cells) | 2 mM (intraperitoneal) | Significantly reduced tumor size, mitosis, and angiogenesis (p < 0.01 - p < 0.0001) | [1][2] |
Table 3: In Vitro Efficacy of D-glucosamine (GlcN)
| Cell Line | Cancer Type | Concentration | Effect | Reference |
| DU145 | Prostate Cancer | 2 mM | Suppressed proliferation and induced cell death | [3] |
| 786-O, Caki-1 | Renal Cell Carcinoma | Dose-dependent | Significantly inhibited proliferation | [4] |
| ALVA41 | Prostate Cancer | 1 mM | Induced apoptosis after 8 hours | [5] |
| A549, H1299, H460 | Non-Small Cell Lung | Not specified | Inhibited cell proliferation, induced cell cycle arrest and apoptosis | [6] |
Signaling Pathways and Mechanisms of Action
N-acetyl-D-glucosamine and D-glucosamine exert their anti-cancer effects through the modulation of several key signaling pathways.
N-acetyl-D-glucosamine (GlcNAc):
-
HER2 Binding: Molecular docking studies have shown a high binding affinity of GlcNAc to HER2, a key receptor tyrosine kinase involved in the progression of breast cancer. This interaction may disrupt downstream signaling.[1][2]
-
Fas Expression: Treatment with GlcNAc has been shown to increase the expression of the Fas receptor, a key component of the extrinsic apoptosis pathway.[1][2]
-
Hyaluronan Biosynthesis Inhibition: Elevated levels of hyaluronan are associated with tumor progression. GlcNAc analogs can act as chain terminators, inhibiting hyaluronan synthesis and thereby reducing cancer cell proliferation.
Figure 1: Proposed mechanism of N-acetyl-D-glucosamine in breast cancer.
D-glucosamine (GlcN):
-
STAT3 Signaling Inhibition: In prostate cancer cells with constitutively active STAT3, glucosamine (B1671600) inhibits the phosphorylation of STAT3, reducing its DNA binding and transcriptional activities. This leads to the suppression of anti-apoptotic proteins like survivin.[3]
-
Inhibition of N-linked Glycosylation: Glucosamine can globally inhibit protein N-glycosylation, which is crucial for the stability and function of many proteins involved in cancer signaling, such as the IL-6 receptor subunit gp130.[7][8] This can impair downstream signaling cascades like the JAK/STAT pathway.
-
Cell Cycle Arrest: Glucosamine can induce G0/G1 phase cell cycle arrest in renal cancer cells by down-regulating cyclins (Cyclin D1) and cyclin-dependent kinases (CDK4, CDK6) and up-regulating cell cycle inhibitors (p21, p53).[4]
-
Proteasome Inhibition: In prostate cancer cells, glucosamine can inhibit proteasomal activity, leading to the accumulation of ubiquitinated proteins and subsequent induction of apoptosis.[5]
-
p70S6K Inhibition: D-glucosamine has been shown to inhibit the activity of p70S6K, a key regulator of protein translation, leading to decreased cancer cell proliferation.[9]
Figure 2: Overview of D-glucosamine's multi-target anti-cancer effects.
Experimental Protocols
The following are generalized protocols for key experiments cited in the literature. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Protocol 1: Cell Proliferation Assay (MTT Assay)
Objective: To determine the effect of GlcNAc or GlcN on cancer cell viability and proliferation.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, 786-O)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
N-acetyl-D-glucosamine or D-glucosamine stock solution (sterile filtered)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Remove the medium and replace it with fresh medium containing various concentrations of GlcNAc or GlcN (e.g., 0, 0.5, 1, 2, 4, 5, 10 mM). Include a vehicle control (medium only).
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
Figure 3: Workflow for the MTT cell proliferation assay.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by GlcNAc or GlcN.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
N-acetyl-D-glucosamine or D-glucosamine
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of GlcNAc or GlcN for the specified time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of GlcN on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
D-glucosamine
-
70% ethanol (B145695) (ice-cold)
-
PBS
-
RNase A
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed and treat cells as described in the apoptosis assay protocol.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and store at -20°C overnight.
-
Wash the cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry.
Conclusion
N-acetyl-D-glucosamine and D-glucosamine represent a compelling avenue for cancer research, targeting the unique metabolic dependencies of tumor cells. The protocols and data presented here provide a foundational resource for researchers investigating the anti-cancer properties of these glucosamine derivatives. Further studies are warranted to fully elucidate their mechanisms of action and to explore their potential in combination with existing cancer therapies.
References
- 1. Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives as novel selective cytotoxic agents against colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of N-acetyl Glucosamine Analogs as Inhibitors for Hyaluronan Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glucosamine suppresses proliferation of human prostate carcinoma DU145 cells through inhibition of STAT3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Association between glucosamine use and cancer mortality: A large prospective cohort study [frontiersin.org]
- 5. D-glucosamine inhibits proliferation of human cancer cells through inhibition of p70S6K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeting Breast Cancer with N-Acetyl-D-Glucosamine: Integrating Machine Learning and Cellular Assays for Promising Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting Breast Cancer with N-Acetyl-D-Glucosamine: Integrating Machine Learning and Cellular Assays for Promising Results - Baysal - Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]
- 9. Glucosamine induces cell death via proteasome inhibition in human ALVA41 prostate cancer cell - PMC [pmc.ncbi.nlm.nih.gov]
N-Benzoyl-D-glucosamine: A Versatile Building Block for Carbohydrate Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
N-benzoyl-D-glucosamine and its derivatives are pivotal building blocks in the intricate field of carbohydrate synthesis. The benzoyl protecting group at the C-2 amino function offers a stable yet strategically removable shield, influencing the stereochemical outcome of glycosylation reactions and enabling the construction of complex oligosaccharides and glycoconjugates. These structures are at the heart of numerous biological processes and are key components in the development of novel therapeutics, from anti-inflammatory agents to vaccines and targeted drug delivery systems.[1][2]
These application notes provide an overview of the utility of this compound in carbohydrate chemistry, alongside detailed protocols for its use as both a glycosyl donor and acceptor.
Applications in Synthesis
This compound serves as a versatile precursor in various synthetic endeavors:
-
Pharmaceutical Development: It is a key starting material for synthesizing pharmaceutical agents, including anti-inflammatory and analgesic medications.[1] The unique structure of its derivatives can lead to improved bioavailability and efficacy.[1]
-
Oligosaccharide Synthesis: The benzoyl group's stability and participating effect are leveraged to control the stereoselectivity of glycosidic bond formation, which is crucial for building biologically active oligosaccharides.[3]
-
Glycoconjugate Chemistry: As a fundamental component of many natural glycans, this compound derivatives are essential for synthesizing glycolipids and glycoproteins, which are vital for studying cellular recognition, signaling, and immune responses.[4]
-
Cosmetic Formulations: In the cosmetics industry, it is used for its moisturizing properties and its role in the synthesis of hyaluronic acid, a key component for skin elasticity.[1]
Strategic Use of the N-Benzoyl Group
The choice of a protecting group for the C-2 amino function of glucosamine (B1671600) is critical for the success of a glycosylation reaction. The N-benzoyl group offers several advantages:
-
Stereodirecting Influence: As a "participating group," the N-benzoyl group at C-2 typically promotes the formation of 1,2-trans-glycosidic linkages through the formation of an intermediate oxazolinium ion. This is a reliable strategy for achieving β-glycosides with high stereoselectivity.[2]
-
Stability: Benzoyl esters are more stable than acetyl esters, providing robustness during multi-step synthetic sequences.[3]
-
Orthogonal Deprotection: The benzoyl group can be removed under conditions that do not affect other common protecting groups like benzyl (B1604629) ethers or silyl (B83357) ethers, allowing for selective deprotection strategies in complex syntheses.
Experimental Protocols
The following protocols are generalized methodologies based on common practices in carbohydrate chemistry. Researchers should optimize conditions for their specific substrates.
Protocol 1: Preparation of a Per-O-Benzoylated this compound Glycosyl Donor
This protocol describes the benzoylation of this compound to prepare a fully protected glycosyl donor, which can then be converted to a glycosyl halide or other activated donor for glycosylation reactions.
Workflow for Glycosyl Donor Preparation
Caption: Workflow for the preparation of a per-benzoylated this compound glycosyl donor.
Materials:
-
This compound
-
Pyridine (anhydrous)
-
Benzoyl chloride
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for chromatography
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous pyridine under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add benzoyl chloride (typically 4-5 equivalents to benzoylate all hydroxyl groups) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by slowly adding water or ice.
-
Dilute the mixture with DCM and wash sequentially with 1M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the per-O-benzoylated this compound.
Protocol 2: Glycosylation using an this compound Donor with a Glycosyl Acceptor
This protocol outlines a typical glycosylation reaction using a glycosyl bromide derived from the per-benzoylated product of Protocol 1.
General Glycosylation Workflow
Caption: General workflow for a glycosylation reaction using an activated this compound donor.
Materials:
-
Per-O-benzoylated this compound glycosyl donor (e.g., glycosyl bromide)
-
Glycosyl acceptor with a free hydroxyl group
-
Anhydrous solvent (e.g., DCM, acetonitrile)
-
Promoter/activator (e.g., silver triflate (AgOTf), N-iodosuccinimide (NIS)/triflic acid (TfOH))
-
Molecular sieves (e.g., 4 Å)
Procedure:
-
Dry the glycosyl donor and acceptor under high vacuum before use.
-
To a flame-dried flask containing activated molecular sieves under an inert atmosphere, add the glycosyl acceptor (1 equivalent) and the glycosyl donor (1.2-1.5 equivalents) dissolved in the anhydrous solvent.
-
Stir the mixture at the desired starting temperature (e.g., -40°C to 0°C).
-
Add the promoter/activator solution dropwise.
-
Allow the reaction to proceed, monitoring by TLC.
-
Upon completion, quench the reaction (e.g., with triethylamine (B128534) or saturated sodium thiosulfate (B1220275) solution if using NIS).
-
Filter the mixture through celite, dilute with DCM, and wash as appropriate for the promoter used.
-
Dry the organic layer, concentrate, and purify the resulting protected oligosaccharide by silica gel chromatography.
Quantitative Data Summary
The yield of glycosylation reactions is highly dependent on the specific donor, acceptor, and reaction conditions. Below is a summary of representative yields from the literature for glycosylations involving N-acyl glucosamine derivatives.
| Glycosyl Donor | Glycosyl Acceptor | Promoter/Conditions | Product Linkage | Yield (%) | Reference |
| 2-O-acetyl-3,4,6-tri-O-benzoyl-α-D-galactopyranosyl bromide | 1,6-anhydro-2-acetamido-2-deoxy-β-D-glucopyranose | Not specified | β-(1→3) | 20 | [5] |
| 2-O-acetyl-3,4,6-tri-O-benzoyl-α-D-galactopyranosyl bromide | 1,6-anhydro-2-acetamido-3-O-acetyl-2-deoxy-β-D-glucopyranose | Not specified | β-(1→3) | 71 | [5] |
| Per-benzoylated-GlcNAc | Not specified | Not specified | Not specified | Multi-gram scale | [6] |
| 3,4,6-tri-O-benzyl-2-deoxy-2-(2,4-dinitroanilino)-D-glucopyranose | Not specified | p-nitrobenzenesulfonyl chloride, AgOTf, triethylamine | β | High selectivity | [7] |
Note: The yields can vary significantly based on the reactivity of the acceptor alcohol (primary vs. secondary, sterically hindered vs. accessible) and the fine-tuning of the reaction conditions (solvent, temperature, and promoter system).
Conclusion
This compound is an indispensable tool in the armamentarium of the synthetic carbohydrate chemist. Its strategic use, facilitated by the protocols and principles outlined above, allows for the controlled and stereoselective synthesis of complex carbohydrates. These molecules are crucial for advancing our understanding of glycobiology and for the development of the next generation of carbohydrate-based therapeutics and diagnostics. Researchers are encouraged to use these notes as a starting point and to consult the primary literature for more specific and optimized procedures.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. Recent Advances Toward Robust N-Protecting Groups for Glucosamine as Required for Glycosylation Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [1,6-Anhydro-N-Acetyl- beta-D-glucosamine in oligosaccharide synthesis: II. synthesis of a spacered Ley tetrasaccharide] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DSpace [researchrepository.universityofgalway.ie]
- 7. researchgate.net [researchgate.net]
In Vitro Efficacy of N-Acyl-D-Glucosamine Derivatives on Skin Cells: Application Notes and Protocols
Disclaimer: The following application notes and protocols are primarily based on in vitro studies of N-acetyl-D-glucosamine (NAG) , a well-researched N-acyl-D-glucosamine derivative. Direct in vitro studies with quantitative data on N-benzoyl-D-glucosamine effects on skin cells are scarce in publicly available scientific literature. The information on NAG is presented here as a reference for a closely related compound and to provide a framework for potential in vitro studies of this compound. One study on a more complex N-carbobenzyloxy-glucosamine derivative (NCPA) provides some insight into the effects of a benzyl (B1604629) group-containing glucosamine (B1671600) derivative on dermal fibroblasts.
Introduction
N-acyl-D-glucosamine derivatives are emerging as significant bioactive compounds in dermatology and cosmetic science. These molecules, particularly N-acetyl-D-glucosamine (NAG), have demonstrated a range of beneficial effects on skin cells in vitro. These effects include the modulation of hyaluronic acid and collagen synthesis, regulation of melanin (B1238610) production, and promotion of keratinocyte differentiation. These properties suggest their potential application in skincare products aimed at improving skin hydration, elasticity, and tone, as well as addressing issues of hyperpigmentation. This document provides an overview of the in vitro effects of N-acyl-D-glucosamine derivatives on skin cells and detailed protocols for their evaluation.
Application Notes
Effects on Dermal Fibroblasts
Human dermal fibroblasts are critical for maintaining the structural integrity of the skin through the production of extracellular matrix (ECM) components like collagen and hyaluronic acid.
-
Hyaluronic Acid Synthesis: N-acetyl-glucosamine is a fundamental precursor for the biosynthesis of hyaluronic acid. In vitro studies have shown that exogenous application of NAG to cultured human dermal fibroblasts can significantly increase the production of hyaluronic acid.[1]
-
Collagen Synthesis: Treatment of human dermal fibroblasts with NAG has been shown to increase overall protein production, with a notable increase in collagen synthesis.[2] Furthermore, a study on a peptidyl-derivative of glucosamine, 2-(N-Carbobenzyloxy)-L-phenylalanylamido-2-deoxy-β-D-glucose (NCPA), which contains a benzyl group, demonstrated a significant increase in the ratio of type I to type III collagen in human dermal fibroblasts. This suggests that N-acyl-D-glucosamine derivatives can positively influence the collagen profile of the skin.
-
Anti-inflammatory Effects: NAG has been observed to reduce the synthesis of the pro-inflammatory cytokine interleukin-6 (IL-6) in cultured human skin fibroblasts.[2]
-
Wound Healing: In vitro scratch assays have demonstrated that fibroblasts cultured with NAG exhibit an improved ability to heal the injured cell layer.[2]
Effects on Keratinocytes
Keratinocytes are the primary cell type of the epidermis and play a crucial role in the skin's barrier function.
-
Differentiation: In vitro studies on human keratinocytes have shown that N-acetyl-glucosamine can upregulate the expression of differentiation markers such as keratin (B1170402) 10 and involucrin.[3] This suggests a role in promoting the normal maturation of the epidermis.
-
Proliferation: The effect of NAG on keratinocyte proliferation is less clear, with some studies reporting no significant effect.[4]
Effects on Melanocytes and Pigmentation
Melanocytes are responsible for the production of melanin, the pigment that determines skin color and provides protection against UV radiation.
-
Inhibition of Melanin Synthesis: N-acetyl-glucosamine has been shown to reduce melanin production in melanocyte cultures. The proposed mechanism is the inhibition of the glycosylation of pro-tyrosinase, a critical step in the activation of tyrosinase, the key enzyme in melanogenesis.[5][6]
-
Gene Expression: Genomic studies in skin equivalent cultures have revealed that NAG can affect the expression of several genes relevant to pigmentation.[5][6]
Quantitative Data Summary
Table 1: Effects of N-acetyl-D-glucosamine (NAG) on Human Dermal Fibroblasts
| Parameter | Cell Type | NAG Concentration | Observation | Reference |
| Collagen Synthesis | Human Dermal Fibroblasts | 10 mmol L⁻¹ | +33% vs. control | [2] |
| Hyaluronan Synthesis | Human Dermal Fibroblasts | 10 mmol L⁻¹ | +107% vs. control | [2] |
| Interleukin-6 Synthesis | Human Dermal Fibroblasts | 10 mmol L⁻¹ | -22% vs. control | [2] |
| Wound Healing | Human Dermal Fibroblasts | 10 mmol L⁻¹ | +34% improved healing vs. control | [2] |
| Population Doubling Time | Human Dermal Fibroblasts | 10 mmol L⁻¹ | -70% increase vs. control | [2] |
Table 2: Effects of N-acyl-D-glucosamine Derivatives on Extracellular Matrix
| Compound | Cell Type | Observation | Reference |
| N-acetyl-glucosamine (NAG) & Niacinamide | EpiDermFT™ Skin Equivalent | Increased hyaluronan and procollagen-1 expression | [3] |
| 2-(N-Carbobenzyloxy)-L-phenylalanylamido-2-deoxy-β-D-glucose (NCPA) | Human Dermal Fibroblasts | Significant increase in the ratio of type I to type III collagen |
Table 3: Effects of N-acetyl-D-glucosamine (NAG) on Keratinocytes and Melanocytes
| Parameter | Cell Type/Model | Observation | Reference |
| Keratinocyte Differentiation | Human Keratinocytes | Upregulation of keratin 10 and involucrin | [3] |
| Melanin Production | SkinEthic™ Skin Equivalent | Reduced melanin production | [5][6] |
Experimental Protocols
Protocol 1: Evaluation of Collagen Synthesis in Human Dermal Fibroblasts
Objective: To quantify the effect of this compound on collagen production by human dermal fibroblasts.
Materials:
-
Human Dermal Fibroblasts (e.g., ATCC® PCS-201-012™)
-
Fibroblast growth medium (e.g., Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin)
-
This compound
-
Sircol™ Soluble Collagen Assay Kit
-
96-well cell culture plates
-
Spectrophotometer
Procedure:
-
Cell Seeding: Seed human dermal fibroblasts in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere for 24 hours.
-
Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it in the culture medium to the desired final concentrations (e.g., 0.1, 1, 10, 100 µM). Replace the medium in the wells with the treatment medium. Include a vehicle control (medium with the solvent at the same concentration as the highest this compound concentration).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Collagen Quantification: a. Collect the cell culture supernatant. b. Follow the manufacturer's instructions for the Sircol™ Soluble Collagen Assay to quantify the amount of soluble collagen in the supernatant. c. Measure the absorbance at 555 nm using a spectrophotometer.
-
Data Analysis: Calculate the concentration of collagen from a standard curve. Normalize the collagen production to the cell number (which can be determined using a cell viability assay like MTT in a parallel plate).
Protocol 2: Assessment of Melanin Content in Melanoma Cells
Objective: To determine the effect of this compound on melanin synthesis in a melanoma cell line.
Materials:
-
B16-F10 melanoma cell line
-
Melanoma cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
NaOH (1 M)
-
96-well cell culture plates
-
Spectrophotometer
Procedure:
-
Cell Seeding: Seed B16-F10 cells in 96-well plates at a density of 2 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound in the culture medium for 48-72 hours.
-
Cell Lysis and Melanin Solubilization: a. Wash the cells with PBS. b. Lyse the cells by adding 1 M NaOH to each well. c. Incubate at 80°C for 1 hour to solubilize the melanin.
-
Melanin Quantification: Measure the absorbance of the lysate at 405 nm using a spectrophotometer.
-
Data Analysis: The absorbance is directly proportional to the melanin content. Normalize the melanin content to the total protein content of the cell lysate (determined by a BCA assay) or to the cell number.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for quantifying collagen synthesis.
Caption: Proposed mechanism of melanin inhibition by NAG.
Caption: Summary of NAG effects on dermal fibroblasts.
References
- 1. skinmiles.com [skinmiles.com]
- 2. The effect of N-acetyl-glucosamine on stratum corneum desquamation and water content in human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TOPICAL N-ACETYL GLUCOSAMINE AND NIACINAMIDE INCREASE HYALURONAN IN VITRO. • Mattek - Part of Sartorius [mattek.com]
- 4. fda.gov.tw [fda.gov.tw]
- 5. Genomic expression changes induced by topical N-acetyl glucosamine in skin equivalent cultures in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. episkin.com [episkin.com]
Troubleshooting & Optimization
Troubleshooting low yield in N-benzoyl-D-glucosamine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of N-benzoyl-D-glucosamine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Question 1: My reaction yield is significantly lower than expected. What are the potential causes?
Answer: Low yields in this compound synthesis can stem from several factors throughout the experimental process. The most common culprits include incomplete reaction, side reactions, and product loss during workup and purification. It is crucial to systematically evaluate each step of your protocol.
Question 2: How can I determine if the N-benzoylation reaction has gone to completion?
Answer: Monitoring the reaction progress is essential. Thin-layer chromatography (TLC) is a straightforward method to track the consumption of the starting material (D-glucosamine or its hydrochloride salt) and the formation of the this compound product.[1] A typical mobile phase for this analysis is a mixture of chloroform (B151607) and methanol (B129727) (e.g., 1:3 v/v).[1] The reaction is considered complete when the spot corresponding to the starting material is no longer visible on the TLC plate.
Question 3: I observe multiple spots on my TLC plate even after extended reaction times. What are the possible side reactions?
Answer: The presence of multiple spots suggests the formation of byproducts. In the N-benzoylation of D-glucosamine, several side reactions can occur:
-
O-benzoylation: Besides the desired N-acylation, the hydroxyl groups of the glucosamine (B1671600) can also be benzoylated, leading to a mixture of partially and fully benzoylated products.[2][3]
-
Di-acylation: The amine group can potentially be acylated twice, though this is less common under standard conditions.
-
Degradation: Glucosamine can be unstable under harsh basic or acidic conditions, leading to degradation products.
To minimize these side reactions, careful control of stoichiometry, temperature, and pH is critical.
Question 4: What is the optimal method for introducing the benzoyl group to minimize side reactions?
Answer: The choice of benzoylating agent and reaction conditions plays a significant role in the selectivity and yield of the reaction.
-
Benzoic Anhydride (B1165640): Using benzoic anhydride in a supersaturated methanolic solution of D-glucosamine can lead to an almost quantitative yield of pure this compound that precipitates directly from the reaction mixture.[4] This method often requires no catalyst and simplifies purification.[4]
-
Benzoyl Chloride: While also effective, benzoyl chloride is more reactive and can lead to a higher propensity for O-benzoylation.[4] This reaction is typically performed in the presence of a base like pyridine (B92270) or under Schotten-Baumann conditions (aqueous base).[2][5][6]
Comparison of Benzoylating Agents
| Benzoylating Agent | Typical Conditions | Advantages | Disadvantages | Reported Yield |
| Benzoic Anhydride | Methanol, Room Temperature | High selectivity for N-acylation, high purity of precipitated product, simplified workup.[4] | Slower reaction time (can be several days).[4] | Nearly quantitative.[4] |
| Benzoyl Chloride | Pyridine, 0°C to Room Temp. | Faster reaction. | Can lead to O-benzoylation, requires careful control of temperature and stoichiometry.[2][4] | Variable, dependent on conditions. |
| Benzoyl Chloride (Schotten-Baumann) | Two-phase system (e.g., water/organic solvent) with aqueous base.[6] | Neutralizes HCl byproduct, driving the reaction to completion.[5] | Can be complex to optimize, potential for hydrolysis of the product. | Widely used in organic synthesis.[6] |
Question 5: How can I improve the yield when using the Schotten-Baumann reaction?
Answer: The Schotten-Baumann reaction utilizes a two-phase system with an aqueous base to neutralize the hydrochloric acid generated during the acylation of the amine.[5][6] To optimize this reaction for this compound synthesis:
-
Control pH: Maintain a basic pH in the aqueous phase to effectively neutralize the HCl and prevent the protonation of the unreacted amine, which would render it unreactive.[5]
-
Vigorous Stirring: Ensure efficient mixing of the aqueous and organic phases to facilitate the reaction at the interface.
-
Slow Addition of Reagents: Add the benzoyl chloride slowly to the reaction mixture to control the exothermic reaction and minimize side reactions.
-
Temperature Control: Keep the reaction temperature low (e.g., using an ice bath) to enhance the selectivity of N-acylation over O-acylation.
Question 6: My product seems to be lost during the purification step. What are the best practices for isolating this compound?
Answer: Product loss during purification is a common issue. The purification strategy depends on the reaction method used.
-
Direct Precipitation: If using the benzoic anhydride method in methanol, the product often precipitates in high purity and can be collected by simple filtration, followed by washing with cold methanol and ether to remove any unreacted benzoic acid.[1][4]
-
Crystallization: Recrystallization from a suitable solvent, such as hot methanol, is an effective method for purifying the crude product.[4]
-
Column Chromatography: If significant amounts of byproducts are formed, silica (B1680970) gel column chromatography may be necessary.[2][7] The choice of eluent is critical and should be optimized based on TLC analysis.
Frequently Asked Questions (FAQs)
Q1: Do I need to protect the hydroxyl groups of D-glucosamine before N-benzoylation?
A1: While protecting the hydroxyl groups can prevent O-benzoylation, it adds extra steps to the synthesis (protection and deprotection), which can lower the overall yield.[3] For selective N-benzoylation, it is often more efficient to carefully control the reaction conditions (e.g., using benzoic anhydride in methanol or controlled Schotten-Baumann conditions) without prior protection.[4]
Q2: Can I use D-glucosamine hydrochloride directly, or do I need to use the free base?
A2: D-glucosamine hydrochloride is often used as the starting material.[1] To proceed with the N-benzoylation, the hydrochloride must be neutralized to generate the free amine. This can be achieved by adding an equivalent amount of a base like sodium methoxide (B1231860) in methanol.[1] The precipitated sodium chloride can then be removed by filtration before adding the benzoylating agent.[1]
Q3: What is a typical workup procedure for the N-benzoylation reaction?
A3: A general workup procedure after the reaction is complete involves:
-
If the product precipitates, it can be filtered and washed.[1]
-
If the product is in solution, the reaction mixture can be concentrated under reduced pressure.[4]
-
The residue can be dissolved in an organic solvent (e.g., ethyl acetate) and washed sequentially with a dilute acid (e.g., 2M HCl) to remove any unreacted amine, a saturated sodium bicarbonate solution to remove excess benzoylating agent and benzoic acid, water, and finally brine.[8]
-
The organic layer is then dried over an anhydrous salt (e.g., Na2SO4), filtered, and concentrated to yield the crude product, which can then be purified.[8]
Experimental Protocols
Protocol 1: N-Benzoylation using Benzoic Anhydride in Methanol [4]
-
Prepare a supersaturated solution of D-glucosamine in anhydrous methanol by treating D-glucosamine hydrochloride with an equivalent amount of sodium methoxide.
-
Filter to remove the precipitated sodium chloride.
-
To the filtrate, gradually add 1.2 to 1.5 equivalents of benzoic anhydride with stirring at room temperature.
-
Continue stirring for a period, then allow the reaction mixture to stand (this may take several days).[4]
-
Monitor the reaction by TLC.
-
Collect the white precipitate of this compound by filtration.
-
Wash the precipitate with cold methanol and then with ether to remove any residual benzoic acid.
-
Dry the product in a desiccator.
Protocol 2: N-Benzoylation using Benzoyl Chloride in Pyridine [2]
-
Dissolve the starting glucosamine derivative in pyridine.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add benzoyl chloride (several equivalents may be needed for per-benzoylation) to the solution.[2]
-
Allow the mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC.
-
Perform an aqueous workup as described in the FAQ section.
-
Purify the crude product by crystallization or column chromatography.
Visualizations
Caption: Workflow for this compound Synthesis.
Caption: Troubleshooting Logic for Low Yield Issues.
References
- 1. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 2. DSpace [researchrepository.universityofgalway.ie]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 5. Schotten-Baumann Reaction [organic-chemistry.org]
- 6. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 7. Synthesis of N-acetyl Glucosamine Analogs as Inhibitors for Hyaluronan Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
Identifying and minimizing side products in glucosamine benzoylation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the benzoylation of glucosamine (B1671600). Our aim is to help you identify and minimize the formation of unwanted side products in your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in glucosamine benzoylation?
A1: The most common side products are a mixture of partially and fully O-benzoylated glucosamine derivatives. Due to the multiple hydroxyl groups (at C1, C3, C4, and C6) and the amino group (at C2) on the glucosamine molecule, benzoylation can occur at several positions. Without careful control of the reaction conditions, it is common to obtain a mixture of mono-, di-, tri-, and tetra-O-benzoyl esters, in addition to the N-benzoyl product. The specific distribution of these side products depends on the reaction conditions and the presence of protecting groups. For N-protected D-glucosamine, regioisomers such as 6-mono-O-benzoyl, 3,6-di-O-benzoyl, 4,6-di-O-benzoyl, and 1,3,6-tri-O-benzoyl derivatives have been identified.[1][2] When an excess of benzoyl chloride is used, the fully benzoylated compound is typically the major product.[1]
Q2: How can I achieve selective N-benzoylation over O-benzoylation?
A2: Selective N-benzoylation can be achieved by taking advantage of the higher nucleophilicity of the amino group compared to the hydroxyl groups, especially under basic conditions. The Schotten-Baumann reaction is a classic method for this purpose.[3][4][5][6][7] This reaction is typically performed in a two-phase system (e.g., an organic solvent and water) with a base like sodium hydroxide (B78521) to neutralize the HCl byproduct.[3][5] The amine preferentially attacks the benzoyl chloride, leading to the formation of the N-benzoyl amide.
Q3: What is the general order of reactivity for the hydroxyl groups in glucosamine towards benzoylation?
A3: The reactivity of the hydroxyl groups can be influenced by steric and electronic factors. For N-protected D-glucosamine derivatives, the primary hydroxyl group at C6 is generally the most reactive due to less steric hindrance.[8] The secondary hydroxyl groups have varying reactivity, with studies on N-protected glucosamine indicating an order of reactivity of OH-6 > OH-3 > OH-1 ≈ OH-4.[2]
Q4: Can protecting groups help in minimizing side products?
A4: Absolutely. Protecting groups are essential for achieving regioselective benzoylation and minimizing the formation of a complex mixture of products.[9] For instance, if you want to selectively benzoylate at a specific hydroxyl group, you would first protect the other hydroxyl groups and the amino group. Common protecting groups in carbohydrate chemistry include acetals (like benzylidene acetal (B89532) for the 4,6-hydroxyls), ethers (like benzyl (B1604629) ethers), and esters.[10][11] The choice of protecting group is critical as it must be stable under the benzoylation conditions and easily removable afterwards.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield of the desired benzoylated product | - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient base or incorrect stoichiometry. - Degradation of starting material or product. | - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Optimize the reaction temperature. Low temperatures (e.g., -40°C to 0°C) can improve selectivity.[12] - Use a suitable base like pyridine (B92270) or triethylamine (B128534) and ensure correct molar ratios. - Ensure anhydrous conditions, as water can hydrolyze benzoyl chloride. |
| Formation of a complex mixture of products (multiple spots on TLC) | - Lack of regioselectivity due to multiple reactive sites. - Use of excess benzoyl chloride leading to over-benzoylation. | - Employ protecting groups to block reactive sites other than the desired one.[9] - Carefully control the stoichiometry of benzoyl chloride. Use a limiting amount if you are aiming for partial benzoylation. - Perform the reaction at a lower temperature to enhance selectivity.[12] |
| Preferential O-benzoylation when N-benzoylation is desired | - Reaction conditions favoring O-acylation. - The amino group may be protonated and therefore less nucleophilic. | - Use Schotten-Baumann conditions (biphasic system with aqueous base) to favor N-acylation.[3][4][5][6][7] - Ensure the presence of a suitable base to deprotonate the amino group. |
| Difficulty in separating the desired product from side products | - Similar polarities of the desired product and byproducts. | - Optimize the mobile phase for column chromatography to achieve better separation. - Consider derivatizing the mixture to alter the polarities of the components, facilitating separation. - Recrystallization may be an effective purification method for crystalline products.[13] |
Quantitative Data on Regioselective Benzoylation
The following table summarizes the results from the regioselective benzoylation of 2-deoxy-2-[(2,2-diethoxycarbonylvinyl)amino]-α-D-glucopyranose with benzoyl chloride in pyridine at different temperatures. This data illustrates how reaction conditions can be tuned to favor the formation of specific partially benzoylated products.
Table 1: Product Distribution in the Benzoylation of an N-Protected D-Glucosamine Derivative[2]
| Entry | Molar Ratio (Benzoyl Chloride:Glucosamine) | Temperature (°C) | Reaction Time (h) | Product (Yield %) |
| 1 | 2:1 | -30 | 2 | 6-O-Benzoyl (2): 30% |
| 2 | 2.5:1 | -20 | 2 | 6-O-Benzoyl (2): 45% 3,6-di-O-Benzoyl (3): 10% |
| 3 | 3.5:1 | 0 | 2 | 3,6-di-O-Benzoyl (3): 35% 1,3,6-tri-O-Benzoyl (5): 25% |
| 4 | 5.5:1 | Room Temp | 24 | 1,3,4,6-Tetra-O-benzoyl (6): 80% |
Data adapted from Fuentes, J., Cuevas, T., & Pradera, M. A. (1992). Regioselective Benzoylation of N-Protected D-Glucosamine. Journal of Carbohydrate Chemistry, 11(5), 539-551.
Experimental Protocols
Protocol 1: Selective N-Benzoylation of Glucosamine Hydrochloride (Schotten-Baumann Conditions)
This protocol is a general guideline for the selective N-benzoylation of glucosamine.
Materials:
-
D-Glucosamine hydrochloride
-
Benzoyl chloride
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM) or another suitable organic solvent
-
Deionized water
-
Hydrochloric acid (HCl) for acidification
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, separatory funnel, magnetic stirrer, ice bath.
Procedure:
-
Dissolve D-glucosamine hydrochloride in deionized water in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Add a solution of NaOH in water dropwise to the glucosamine solution while stirring.
-
In a separate flask, dissolve benzoyl chloride in DCM.
-
Add the benzoyl chloride solution to the aqueous glucosamine solution dropwise while maintaining the temperature at 0-5°C and stirring vigorously.
-
Continue stirring for 2-4 hours at room temperature.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude N-benzoyl-D-glucosamine.
-
Purify the crude product by recrystallization or column chromatography.
Visualizing Reaction Strategies
The following diagrams illustrate key concepts and workflows for controlling the outcomes of glucosamine benzoylation.
Caption: Workflow for achieving selective N-benzoylation.
Caption: A multi-step strategy for regioselective O-benzoylation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. byjus.com [byjus.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 6. scribd.com [scribd.com]
- 7. lscollege.ac.in [lscollege.ac.in]
- 8. researchgate.net [researchgate.net]
- 9. Recent Advances Toward Robust N-Protecting Groups for Glucosamine as Required for Glycosylation Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BJOC - Synthesis and characterization of pH responsive D-glucosamine based molecular gelators [beilstein-journals.org]
- 11. Synthesis of N-acetyl Glucosamine Analogs as Inhibitors for Hyaluronan Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Benzoylation of Tetrols: A Comparison of Regioselectivity Patterns for O- and S- Glycosides of d-Galactose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. DSpace [researchrepository.universityofgalway.ie]
Technical Support Center: Optimizing Recrystallization of N-benzoyl-D-glucosamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recrystallization conditions for enhancing the purity of N-benzoyl-D-glucosamine.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Failure of Crystals to Form | - Solvent polarity is not ideal: The compound may be too soluble or insoluble in the chosen solvent. - Insufficient supersaturation: The concentration of the compound in the solvent is too low. - Solution cooled too quickly: Rapid cooling can inhibit nucleation. | - Select an appropriate solvent: Hot methanol (B129727) has been shown to be an effective solvent for the recrystallization of this compound.[1] For related compounds like N-acetyl-D-glucosamine, a mixture of water, ethanol (B145695), and ether has been used.[1] - Concentrate the solution: If the initial volume of the solvent is too high, carefully evaporate a portion of it to increase the concentration of the solute. - Induce crystallization: Introduce a seed crystal of pure this compound to the solution or gently scratch the inner surface of the flask with a glass rod to create nucleation sites. - Ensure slow cooling: Allow the solution to cool gradually to room temperature before transferring it to an ice bath. |
| "Oiling Out" (Formation of an oil instead of crystals) | - High concentration of impurities: Impurities can lower the melting point of the compound, causing it to separate as a liquid. - Inappropriate solvent: The boiling point of the solvent may be too high relative to the melting point of the solute. - Rapid cooling: Cooling the solution too quickly can lead to the separation of a supersaturated liquid phase. | - Pre-purification: If the crude material is highly impure, consider a preliminary purification step such as column chromatography. - Solvent selection: Choose a solvent with a boiling point lower than the melting point of this compound (204-206°C).[1] Methanol (boiling point: 64.7°C) is a suitable choice. - Adjust cooling rate: Reheat the solution to redissolve the oil, then allow it to cool more slowly. Adding a slightly larger volume of solvent can also help. |
| Low Crystal Yield | - Excessive solvent volume: Using too much solvent will result in a significant amount of the product remaining in the mother liquor. - Premature crystallization: Crystals forming during hot filtration will be lost. - Incomplete transfer: Residual crystals remaining in the crystallization flask. | - Minimize solvent usage: Use the minimum amount of hot solvent required to fully dissolve the crude product. - Recover from mother liquor: Concentrate the mother liquor by evaporation and cool to obtain a second crop of crystals. - Preheat filtration apparatus: Ensure the funnel and filter paper are preheated with hot solvent to prevent crystallization during filtration. - Rinse the flask: Rinse the crystallization flask with a small amount of cold solvent and transfer the washings to the filter to collect any remaining crystals. |
| Discolored Crystals | - Presence of colored impurities: The starting material may contain colored byproducts. | - Charcoal treatment: Add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Be aware that charcoal can also adsorb some of the desired product, potentially reducing the yield. Perform a hot filtration to remove the charcoal before allowing the solution to cool. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: Hot methanol has been successfully used to recrystallize this compound, yielding a product with a melting point of 204-206°C.[1] For similar N-acylated glucosamine (B1671600) derivatives, recrystallization is often performed from hot ethanol or a mixture of water, ethanol, and ether.[1]
Q2: How can I improve the purity of my this compound?
A2: To enhance purity, ensure that the crude material is fully dissolved in the minimum amount of hot solvent. Allow the solution to cool slowly and undisturbed to promote the formation of well-ordered crystals, which are less likely to incorporate impurities. A second recrystallization step can be performed if higher purity is required. Washing the collected crystals with a small amount of cold solvent can also help remove residual impurities from the mother liquor.
Q3: My compound is not crystallizing, even after cooling in an ice bath. What should I do?
A3: If crystals do not form, your solution may not be sufficiently supersaturated. Try evaporating some of the solvent to increase the concentration of the this compound. Alternatively, you can try to induce crystallization by adding a seed crystal or by scratching the inside of the flask with a glass rod at the surface of the solution.
Q4: What is "oiling out" and how can I prevent it?
A4: "Oiling out" is the separation of the dissolved compound as a liquid instead of solid crystals. This can happen if the solution is cooled too quickly, if there is a high concentration of impurities, or if the solvent is not suitable. To prevent this, ensure a slow cooling rate. If oiling out occurs, reheat the mixture to redissolve the oil, perhaps adding a small amount of additional solvent, and then allow it to cool more slowly.
Experimental Protocols
Protocol 1: Recrystallization of this compound from Hot Methanol
This protocol is based on a reported method for the purification of this compound.[1]
Materials:
-
Crude this compound
-
Methanol (reagent grade)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate with a water bath)
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a small volume of methanol and heat the mixture gently.
-
Continue to add methanol portion-wise until the solid has just dissolved. Avoid adding an excess of solvent.
-
Once fully dissolved, remove the flask from the heat source and allow it to cool slowly to room temperature.
-
After the solution has reached room temperature and crystals have started to form, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold methanol to remove any remaining mother liquor.
-
Dry the purified crystals under vacuum. The expected melting point of the purified product is 204-206°C.[1]
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting logic for common recrystallization issues.
References
Technical Support Center: N-benzoyl-D-glucosamine Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the solubility of N-benzoyl-D-glucosamine for successful in vitro assays. The following sections offer troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I add it to my aqueous assay buffer?
A1: Precipitation of this compound in aqueous solutions is a common issue due to its limited water solubility. The benzoyl group increases the hydrophobicity of the glucosamine (B1671600) backbone, making it less soluble in polar solvents like water and aqueous buffers compared to its analog, N-acetyl-D-glucosamine. Precipitation often occurs due to a phenomenon known as "solvent-shift" when a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous buffer.
Q2: What is the best solvent to use for making a stock solution of this compound?
Q3: Can I heat the solution to dissolve my this compound?
A3: Gentle warming (e.g., to 37°C) can aid in the dissolution of this compound. However, prolonged or excessive heating should be avoided as it may degrade the compound. It is advisable to first attempt dissolution at room temperature with vigorous vortexing or sonication.
Q4: How can I prevent my compound from precipitating in my cell culture medium during a long-term experiment?
A4: To maintain solubility over time, ensure the final concentration of the organic solvent (e.g., DMSO) is kept to a minimum (typically ≤ 0.5%) and is non-toxic to the cells. Preparing fresh dilutions of your compound from the stock solution immediately before each experiment is also recommended. For long-term incubations, the use of solubility enhancers such as serum in the cell culture medium can also help to keep the compound in solution.
Solubility Data
Quantitative solubility data for this compound in common laboratory solvents is not extensively documented. However, data from its close structural analog, N-acetyl-D-glucosamine, can provide a useful starting point for estimating solubility.
Table 1: Estimated Solubility of this compound based on N-acetyl-D-glucosamine Data
| Solvent | Estimated Solubility (mg/mL) | Molarity (mM) | Notes |
| Dimethyl Sulfoxide (B87167) (DMSO) | ~10[1] | ~35.3 | Recommended for primary stock solutions. |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~5[1] | ~17.7 | Limited aqueous solubility. |
| Dimethylformamide (DMF) | ~0.25[1] | ~0.88 | Lower solubility compared to DMSO. |
| Water | 34 mg/mL (34 g/L) at 25°C[2] | 119.9 | This value is from a single source and should be confirmed experimentally. |
| Hot Water | Qualitatively described as "almost transparent"[3][4][5] | - | Increased solubility with temperature. |
| Hot Methanol | Recrystallization is possible from hot methanol.[6] | - | Suggests moderate solubility at elevated temperatures. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound for serial dilution in in vitro assays.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out the desired amount of this compound powder into a sterile vial.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add 353 µL of DMSO to 1 mg of this compound, MW: 283.28 g/mol ).
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: General Method for Determining Experimental Solubility
Objective: To determine the approximate solubility of this compound in a specific solvent.
Materials:
-
This compound
-
Selected solvent (e.g., DMSO, ethanol, assay buffer)
-
Microcentrifuge tubes
-
Vortex mixer
-
Benchtop centrifuge
-
Spectrophotometer or HPLC
Procedure:
-
Add an excess amount of this compound to a microcentrifuge tube.
-
Add a defined volume of the solvent to be tested (e.g., 1 mL).
-
Vortex the tube vigorously for 2-3 minutes.
-
Incubate the tube at a constant temperature (e.g., room temperature or 37°C) for 1-2 hours to allow it to reach equilibrium.
-
Centrifuge the tube at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant without disturbing the pellet.
-
Measure the concentration of the dissolved this compound in the supernatant using a suitable analytical method such as UV-Vis spectrophotometry or HPLC.
-
The resulting concentration is the solubility of the compound in that solvent at the tested temperature.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution into aqueous buffer | Solvent-Shift: The compound is "crashing out" of solution as the solvent polarity dramatically increases. | 1. Decrease the stock solution concentration: Prepare a more dilute stock solution in DMSO. 2. Stepwise Dilution: Perform a serial dilution, first into a small volume of the aqueous buffer with vigorous mixing, and then bring it to the final volume. 3. Increase Final DMSO Concentration: Ensure the final DMSO concentration is sufficient to maintain solubility, but remains non-toxic to the cells (typically <0.5%). |
| Cloudiness in the final assay well | Exceeding Solubility Limit: The final concentration of this compound is above its solubility limit in the final assay medium. | 1. Lower the final concentration: If possible, reduce the working concentration of the compound in your assay. 2. Use of Surfactants: For cell-free assays, consider adding a low concentration of a non-ionic surfactant like Tween-20 (e.g., 0.01%) to the assay buffer. |
| Inconsistent experimental results | Incomplete Dissolution of Stock: The stock solution may not be fully dissolved, leading to inaccurate concentrations. | 1. Ensure complete dissolution: After preparing the stock, centrifuge it at high speed and check for a pellet. If a pellet is present, the stock is supersaturated. 2. Prepare fresh stock: If in doubt, prepare a fresh stock solution following Protocol 1. |
Visual Workflow and Decision-Making Diagrams
Caption: Workflow for preparing and diluting this compound.
Caption: Decision tree for troubleshooting precipitation issues.
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. This compound CAS#: 655-42-5 [m.chemicalbook.com]
- 4. 655-42-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. youtube.com [youtube.com]
- 6. chemia.ug.edu.pl [chemia.ug.edu.pl]
Common impurities in N-benzoyl-D-glucosamine and their removal
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for common issues encountered during the synthesis and purification of N-benzoyl-D-glucosamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in a crude this compound sample?
The most common impurities typically arise from the starting materials, side reactions, or degradation. These include:
-
Unreacted Starting Materials: D-glucosamine (or its hydrochloride salt) and the benzoylating agent (e.g., benzoic anhydride, benzoyl chloride).[1][2]
-
Reaction Byproducts: Benzoic acid is a frequent byproduct, formed from the hydrolysis of the benzoylating agent.[3]
-
Over-benzoylated Species: Multiple hydroxyl groups on the glucosamine (B1671600) molecule can be reactive, leading to the formation of O-benzoyl derivatives in addition to the desired N-benzoyl product.[4]
-
Residual Solvents: Solvents used during the reaction or purification, such as methanol (B129727), ethanol (B145695), or dimethylformamide (DMF), may be present in the final product.[2][5]
Q2: My NMR spectrum shows unexpected peaks. What could they be?
Unexpected peaks in an NMR spectrum often correspond to the common impurities listed above. A peak around 12-13 ppm could indicate the carboxylic acid proton of benzoic acid. Signals corresponding to unreacted D-glucosamine may also be present. If using deuterated water (D₂O) as the solvent, be aware that the anomeric proton signal can appear as two distinct peaks (one for the α-anomer and one for the β-anomer), which is normal for the product itself.
Q3: How can I confirm the purity of my this compound sample?
A combination of analytical techniques is recommended for purity assessment:
-
High-Performance Liquid Chromatography (HPLC): A robust method for quantifying the main product and detecting impurities.[6][7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can detect impurities if they are present in sufficient quantity.[9]
-
Melting Point Analysis: A sharp and consistent melting point is a good indicator of high purity.[2] Literature values are often in the range of 196-206°C.[2]
-
Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups (e.g., amide, hydroxyl).[9]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield After Purification | • Product loss during multiple recrystallization steps.• Inefficient separation during column chromatography. | • Minimize the number of purification steps.• Optimize the recrystallization solvent system to maximize recovery.• For chromatography, ensure proper solvent polarity and column packing. |
| Oily or Gummy Product Instead of Crystals | • Presence of significant amounts of impurities.• Residual solvent trapped in the product. | • Wash the crude product with a non-polar solvent like cold acetone (B3395972) to remove some impurities.[9]• Attempt purification via silica (B1680970) gel column chromatography before crystallization.• Ensure the product is thoroughly dried under vacuum to remove all residual solvent. |
| Product Fails Purity Analysis (e.g., by HPLC) | • Incomplete removal of starting materials or byproducts like benzoic acid. | • Perform an additional recrystallization step. Methanol is often effective.[2]• Use silica gel column chromatography for more difficult separations.[5][10] |
| Melting Point is Broad or Depressed | • The sample is impure. | • Recrystallize the sample until a constant and sharp melting point is achieved.[2] |
Summary of Physical and Purification Data
| Compound | Melting Point (°C) | Common Recrystallization Solvents |
| This compound | 196-206[2] | Hot Methanol[2], Ethanol[2], Dilute Ethanol[3] |
| N-acetyl-D-glucosamine (related compound) | ~208[2] | Water/Ethanol/Ether[2] |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is a general guideline for purifying the crude product.
-
Dissolution: Place the crude this compound in a clean Erlenmeyer flask. Add a minimal amount of hot methanol to dissolve the solid completely.[2] The solution should be saturated.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using fluted filter paper to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Once cloudiness appears, move the flask to an ice bath to complete the crystallization process.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold methanol or ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals thoroughly under vacuum to remove all traces of solvent.
-
Analysis: Confirm the purity of the recrystallized product by melting point analysis and/or HPLC.
Protocol 2: Purification by Silica Gel Column Chromatography
This method is effective for separating the product from less polar or more polar impurities.
-
Column Packing: Prepare a slurry of silica gel in an appropriate non-polar solvent (e.g., a mixture of ethyl acetate (B1210297) and hexanes). Pour the slurry into a chromatography column and allow it to pack uniformly.
-
Sample Loading: Dissolve the crude product in a minimal amount of the chromatography eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the dried powder to the top of the packed column.
-
Elution: Begin eluting the column with the chosen solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol).[5] The polarity of the eluent can be gradually increased to facilitate the separation of compounds.
-
Fraction Collection: Collect fractions in separate test tubes as the solvent flows through the column.
-
Analysis (TLC): Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Final Product: Dry the resulting solid under vacuum to obtain the purified this compound.
Visual Guides
Caption: General workflow for synthesis and purification.
Caption: Potential sources of impurities in the crude product.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 3. ijirset.com [ijirset.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of N-acetyl Glucosamine Analogs as Inhibitors for Hyaluronan Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 7. iosrjournals.org [iosrjournals.org]
- 8. N-Acetylglucosamine Assay and Glucosamine Limit Test Following the United States Pharmacopoeia Method [sigmaaldrich.com]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. Synthesis and characterization of N-octanoyl-beta-D-glucosylamine, a new surfactant for membrane studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting HPLC Peak Tailing for N-Acyl Glucosamine Derivatives
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of N-acyl glucosamine (B1671600) derivatives. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues leading to peak tailing, ensuring accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing when analyzing N-acyl glucosamine derivatives on a C18 column?
Peak tailing in the HPLC analysis of N-acyl glucosamine derivatives is often a result of secondary interactions between the analyte and the stationary phase, or other system-related issues. For these polar molecules, which contain an amine group, the primary causes include:
-
Secondary Silanol (B1196071) Interactions: This is the most frequent cause. Residual silanol groups (Si-OH) on the surface of silica-based stationary phases, like C18, are acidic and can interact strongly with the basic amine group of the glucosamine derivative.[1][2][3][4] This secondary retention mechanism causes a portion of the analyte molecules to lag behind the main peak, resulting in a tail.
-
Mobile Phase pH Issues: An inappropriate mobile phase pH can exacerbate silanol interactions.[3][5] If the pH is close to the pKa of the residual silanols (typically around 3.5-4.5), they will be partially ionized (SiO-), increasing their capacity for strong ionic interactions with the protonated amine of the analyte.[6]
-
Column Overload: Injecting too much sample (mass overload) can saturate the stationary phase, leading to peak distortion and tailing.[3][4]
-
Column Contamination and Degradation: The accumulation of contaminants on the column frit or packing material can create active sites that cause tailing.[3][7] Over time, the stationary phase can degrade, especially when operating at a high pH, exposing more silanol groups.[2]
-
Metal Contamination: Trace metal impurities within the silica (B1680970) matrix of the column can chelate with the N-acyl glucosamine derivatives, leading to peak tailing.[2]
Q2: I am observing peak tailing for my N-acyl glucosamine derivative. What is a systematic approach to troubleshoot this issue?
A logical, step-by-step approach is the most efficient way to identify and resolve the problem. Start with the simplest and most common solutions before moving to more complex ones. The workflow below illustrates a systematic process for diagnosis.
Caption: A systematic workflow for troubleshooting HPLC peak tailing.
Q3: How does mobile phase pH affect peak tailing for N-acyl glucosamine derivatives, and what is the optimal range?
Mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds like N-acyl glucosamine derivatives.[5][8] Its effect is primarily twofold:
-
Analyte Ionization: The amine group in the glucosamine derivative is basic and will be protonated (positively charged) at acidic pH.
-
Silanol Group Ionization: Residual silanol groups on the silica-based column are acidic and will be deprotonated (negatively charged) at a higher pH.
The interaction causing peak tailing is the electrostatic attraction between the protonated analyte and the ionized silanol groups.
Caption: Effect of mobile phase pH on analyte-silanol interactions.
To minimize tailing, it is recommended to operate at a low pH (typically between 2.5 and 3.5) .[4][9] At this pH, the residual silanol groups are fully protonated and thus electrically neutral, which suppresses the strong secondary ionic interactions that cause peak tailing.
Q4: Can my choice of column significantly impact peak tailing? What are the alternatives if a standard C18 column is not working?
Yes, the column is a critical factor. If you continue to experience issues with a standard C18 column, consider these alternatives:
-
Use a Highly Deactivated, End-Capped Column: Modern columns are often "end-capped," where the residual silanol groups are chemically bonded with a small, non-polar group (like trimethylsilyl) to shield them.[1][3][10] This significantly reduces the potential for secondary interactions.
-
Switch to a "Polar-Embedded" or "Aqua" Column: These columns have a polar group embedded in the alkyl chain (e.g., amide or carbamate). This makes the stationary phase more resistant to "phase collapse" in highly aqueous mobile phases and can also shield residual silanols, improving the peak shape for polar analytes.[11][12]
-
Consider Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar N-acyl glucosamine derivatives that have poor retention on reversed-phase columns, HILIC is an excellent alternative.[11][13][14] HILIC columns use a polar stationary phase (like bare silica, amino, or zwitterionic phases) with a high organic content mobile phase. Retention is based on partitioning of the analyte into a water-enriched layer on the surface of the stationary phase.
Troubleshooting Data & Parameters
The following tables summarize key parameters that can be adjusted to mitigate peak tailing.
Table 1: Effect of Mobile Phase pH on Peak Asymmetry
| Mobile Phase pH | Expected Silanol State | Expected Analyte State (Amine) | Typical Peak Asymmetry (As) | Recommendation |
| 2.5 | Fully Protonated (Si-OH) | Protonated (R-NH₃⁺) | 1.0 - 1.3 | Optimal |
| 4.0 | Partially Ionized (Si-O⁻) | Protonated (R-NH₃⁺) | 1.4 - 1.8 | Sub-optimal |
| 6.0 | Mostly Ionized (Si-O⁻) | Protonated (R-NH₃⁺) | > 1.8 | Not Recommended |
Table 2: General Troubleshooting Parameters
| Parameter | Recommended Change | Expected Outcome on Tailing | Potential Side Effects |
| Mobile Phase | |||
| pH | Decrease to 2.5-3.5 | Decrease | May decrease retention time.[4] |
| Buffer Concentration | Increase to 25-50 mM | Decrease | May increase system backpressure. |
| Sample | |||
| Concentration | Dilute sample by a factor of 5-10 | Decrease | Lower signal-to-noise ratio. |
| Injection Volume | Reduce injection volume by 50% | Decrease | Lower signal-to-noise ratio. |
| Column | |||
| Temperature | Increase column temperature by 5-10 °C | Minor Decrease | May decrease retention time and alter selectivity. |
| Column Type | Switch to an end-capped or polar-embedded column | Significant Decrease | May require method re-validation. |
Experimental Protocols
Protocol 1: Optimizing Mobile Phase pH to Reduce Peak Tailing
This protocol provides a systematic way to determine the optimal mobile phase pH for your N-acyl glucosamine derivative.
-
Prepare Buffer Stock Solutions:
-
Prepare a 100 mM stock solution of phosphate (B84403) buffer or formate (B1220265) buffer.
-
Create a series of aqueous mobile phase components by adjusting the pH of aliquots of the stock solution to 2.5, 3.0, 3.5, and 4.0 using phosphoric acid or formic acid.
-
-
Prepare Mobile Phases:
-
For each pH level, prepare the final mobile phase by mixing the aqueous buffer with your organic solvent (e.g., acetonitrile (B52724) or methanol) at the desired isocratic ratio or initial gradient conditions. For example, 80:20 (v/v) aqueous buffer:acetonitrile.
-
Filter and degas all mobile phases.
-
-
System Equilibration:
-
Start with the lowest pH mobile phase (pH 2.5).
-
Flush the HPLC system and column for at least 20 column volumes or until a stable baseline is achieved.
-
-
Sequential Analysis:
-
Inject a standard solution of your N-acyl glucosamine derivative and record the chromatogram.
-
Move to the next pH level (pH 3.0). Before injecting the sample, ensure the column is fully equilibrated with the new mobile phase by flushing for another 20 column volumes.
-
Repeat the injection for each subsequent pH level.
-
-
Data Analysis:
-
For each chromatogram, calculate the peak asymmetry factor (also known as the tailing factor).
-
Plot the peak asymmetry factor against the mobile phase pH to visually determine the optimal pH that provides the most symmetrical peak (closest to 1.0).
-
Protocol 2: Diagnosing Column Overload
This protocol helps determine if peak tailing is caused by injecting too much sample mass.
-
Prepare a Sample Dilution Series:
-
Prepare your sample at its normal concentration.
-
Create a dilution series by diluting the sample with the mobile phase. Prepare dilutions at 1:2, 1:5, and 1:10.
-
-
Equilibrate the System:
-
Equilibrate your HPLC system with the mobile phase used in your current method until a stable baseline is achieved.
-
-
Inject and Analyze:
-
Inject a constant volume of your original, undiluted sample and record the chromatogram.
-
Inject the same volume of each dilution, starting with the most dilute sample (1:10) and moving to the most concentrated.
-
Record the chromatogram for each injection.
-
-
Evaluate Peak Shape:
-
Compare the peak asymmetry for each concentration.
-
If the peak shape improves significantly (asymmetry factor decreases towards 1.0) with more dilute samples, the original issue was likely column overload.[3]
-
The solution is to either dilute your sample for routine analysis or reduce the injection volume.
-
References
- 1. LC Technical Tip [discover.phenomenex.com]
- 2. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 6. agilent.com [agilent.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. agilent.com [agilent.com]
- 9. uhplcs.com [uhplcs.com]
- 10. shodexhplc.com [shodexhplc.com]
- 11. agilent.com [agilent.com]
- 12. glsciencesinc.com [glsciencesinc.com]
- 13. lcms.cz [lcms.cz]
- 14. scielo.br [scielo.br]
Optimizing reaction time and temperature for N-benzoylation of glucosamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the N-benzoylation of glucosamine (B1671600). Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure the success of your synthesis.
Troubleshooting and FAQs
This section addresses common issues encountered during the N-benzoylation of glucosamine.
Question: Why am I getting a low yield of my desired N-benzoyl-glucosamine?
Answer: Low yields can result from several factors:
-
Suboptimal Reaction Temperature: The reaction temperature significantly influences the rate and efficiency of the benzoylation. Reactions are often started at 0°C to control the initial exothermic reaction and then allowed to warm to room temperature.[1] Running the reaction at too low a temperature may lead to an incomplete reaction, while excessively high temperatures can promote side reactions and degradation.
-
Incorrect Stoichiometry: Ensure the correct molar ratios of reagents are used. An excess of benzoyl chloride is typically required to drive the reaction to completion. For instance, a protocol might use 5 equivalents of benzoyl chloride for each equivalent of the glucosamine derivative.[1]
-
Moisture in the Reaction: Benzoyl chloride is highly reactive with water. The presence of moisture in the solvent (e.g., pyridine) or on the glassware will consume the reagent and reduce the yield. Always use anhydrous solvents and flame-dried glassware.[2]
-
Inadequate Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. While some reactions are relatively quick, others may require several hours to overnight stirring to ensure completion.[2]
Question: I am observing multiple products in my TLC/LC-MS analysis. What are these side products?
Answer: The formation of multiple products is a common issue due to the presence of several reactive hydroxyl (-OH) groups on the glucosamine molecule in addition to the target amino (-NH2) group.
-
O-Benzoylation: The hydroxyl groups can also be benzoylated, leading to di-, tri-, tetra-, or even fully per-benzoylated products. The order of reactivity for similar reactions like benzylation on glucosamine hydrochloride is highly dependent on the conditions, with the amino group generally being the most nucleophilic and therefore most reactive.[3][4]
-
Protecting Group Strategy: To achieve selective N-benzoylation, it is often necessary to protect the hydroxyl groups first. A common strategy involves using protecting groups like benzylidene acetals to protect the C4 and C6 hydroxyls.[2][5]
-
Rearrangement Products: Under certain conditions, acyl migration from the nitrogen to an oxygen atom (N→O acyl shift) can occur, leading to isomeric impurities.[6]
Question: How can I improve the selectivity for N-benzoylation over O-benzoylation?
Answer: Achieving high selectivity is key to a successful synthesis.
-
Control Reaction Temperature: Performing the reaction at low temperatures (e.g., 0°C) can enhance selectivity. The amino group is generally more nucleophilic than the hydroxyl groups, and this difference is more pronounced at lower temperatures.[1]
-
Choice of Base and Solvent: The reaction is typically carried out in a basic solvent like pyridine, which acts as both a solvent and an acid scavenger.[1] The choice of base can influence the relative reactivity of the functional groups.
-
Use of Protecting Groups: The most reliable method is to use an orthogonal protecting group strategy. For example, protecting the hydroxyl groups before introducing the benzoyl group on the nitrogen ensures that the reaction occurs only at the desired position.[5]
Question: My starting material is glucosamine hydrochloride. Do I need to neutralize it first?
Answer: Yes, it is crucial to neutralize the hydrochloride salt. The free amino group (-NH2) is the nucleophile that attacks the benzoyl chloride. In the hydrochloride salt form (-NH3+Cl-), the nitrogen is protonated and no longer nucleophilic. The base used in the reaction, such as pyridine, serves to neutralize the HCl salt, freeing the amino group to react.[1]
Quantitative Data Summary
The following tables summarize reaction conditions from various experimental protocols for the acylation and protection of glucosamine derivatives.
Table 1: Conditions for Benzoylation of a Protected Glucosamine Derivative
| Starting Material | Reagents | Solvent | Temperature | Time | Yield | Reference |
|---|
| 2-Amino-2-deoxy-N-(p-methoxybenzylidene)-D-glucopyranose | Benzoyl chloride (5 eq.) | Pyridine | 0°C to RT | Not specified | High (used in multi-gram scale) |[1] |
Table 2: Conditions for a Related N-Acetylation and Subsequent Reactions
| Step | Starting Material | Reagents | Solvent | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|---|---|
| Benzyl Glycosylation | N-Acetyl glucosamine | Benzyl alcohol, conc. HCl | Benzyl alcohol | 90°C | 3 h | 71% | [2] |
| Benzylidene Acetal Formation | Benzyl-2-acetamido-2-deoxy-α-d-glucopyranoside | Benzaldehyde dimethyl acetal, p-toluenesulfonic acid | DMF | Room Temp. | 3 h | 95% |[2] |
Experimental Protocols
Below is a detailed methodology for the N-benzoylation of a glucosamine derivative, synthesized from literature procedures.[1]
Objective: To synthesize 1,3,4,6-Tetra-O-benzoyl-2-deoxy-2-amino-β-D-glucopyranose hydrochloride. This protocol involves the benzoylation of a protected glucosamine intermediate.
Materials:
-
2-Amino-2-deoxy-N-(p-methoxybenzylidene)-D-glucopyranose
-
Benzoyl chloride
-
Pyridine (anhydrous)
-
5 M HCl
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the benzylidene-protected glucosamine derivative (1 eq.) in anhydrous pyridine.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition of Benzoyl Chloride: Add benzoyl chloride (5 eq.) dropwise to the cooled solution via a dropping funnel over 20-30 minutes while stirring vigorously. Maintain the temperature at 0°C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Hydrolysis of Imine: Once the benzoylation is complete, add the reaction mixture to a solution of 5 M HCl in acetone at reflux temperature to hydrolyze the imine protecting group. A white precipitate of the hydrochloride salt should form.
-
Isolation: Allow the mixture to cool to room temperature. Collect the precipitate by filtration.
-
Purification: Wash the solid precipitate successively with acetone and diethyl ether. The product can be further purified by recrystallization from methanol.
-
Characterization: Dry the final product under vacuum and characterize using NMR and Mass Spectrometry to confirm its structure and purity.
Visualizations
The following diagrams illustrate key workflows and chemical logic for the N-benzoylation of glucosamine.
Caption: A generalized workflow for the selective N-benzoylation of glucosamine.
Caption: Relative reactivity of functional groups in Glucosamine HCl towards electrophiles*.
References
- 1. DSpace [researchrepository.universityofgalway.ie]
- 2. Synthesis of N-acetyl Glucosamine Analogs as Inhibitors for Hyaluronan Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Preventing degradation of N-benzoyl-D-glucosamine during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of N-benzoyl-D-glucosamine during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: For long-term storage, solid this compound should be kept in a tightly sealed container in a dry environment at room temperature (20-25°C).[1][2] For shorter durations, storage at 2-8°C is also acceptable.[3] Exposure to moisture and high temperatures should be avoided to minimize hydrolysis and other degradation pathways.
Q2: My this compound solution appears to be degrading. What are the likely causes?
A2: Degradation in solution is most commonly caused by hydrolysis, particularly at non-neutral pH. The amide bond of this compound is susceptible to both acid and base-catalyzed hydrolysis. Other potential causes include oxidation and photodegradation if the solution is exposed to light or oxidizing agents.
Q3: What are the primary degradation products of this compound?
A3: The primary degradation products from hydrolysis are D-glucosamine and benzoic acid. Under oxidative conditions, various oxidized derivatives of the glucose moiety may form. Photodegradation could lead to a more complex mixture of products.
Q4: How can I monitor the stability of my this compound samples?
A4: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is the recommended approach.[4] Such a method can separate the intact this compound from its degradation products, allowing for accurate quantification of its purity over time.
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and storage of this compound.
Problem 1: HPLC analysis shows a decrease in the main peak area and the appearance of new peaks over time.
-
Possible Cause: Degradation of this compound.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the material (solid or solution) has been stored according to the recommended conditions (see FAQ A1).
-
Analyze Degradation Products: If possible, identify the new peaks. The appearance of peaks corresponding to D-glucosamine and benzoic acid would suggest hydrolysis.
-
Review Solution Preparation: If the sample is in solution, check the pH. Buffering the solution to a neutral pH can often mitigate hydrolysis. Ensure the solvent is free of contaminants.
-
Protect from Light: If photodegradation is suspected, store solutions in amber vials or protect them from light.
-
Problem 2: The physical appearance of the solid this compound has changed (e.g., discoloration, clumping).
-
Possible Cause: Exposure to moisture or light.
-
Troubleshooting Steps:
-
Assess Storage Container: Ensure the container is airtight and properly sealed.
-
Control Humidity: Store the container in a desiccator or a controlled low-humidity environment.
-
Re-test Material: Perform analytical testing (e.g., HPLC, melting point) to determine the purity of the material. If significant degradation is confirmed, the batch may need to be discarded.
-
Data Presentation
The following tables summarize recommended storage conditions and typical stress conditions used in forced degradation studies to evaluate the stability of this compound.
Table 1: Recommended Storage Conditions for this compound
| Condition | Solid State | Solution State |
| Temperature | Room Temperature (20-25°C) | 2-8°C (short-term) or -20°C (long-term) |
| Atmosphere | Dry, Inert (e.g., Argon, Nitrogen) | Degassed solvent, Inert headspace |
| Light | Protected from light | Amber vials or protected from light |
| Container | Tightly sealed, non-reactive material | Tightly sealed, non-reactive material |
Table 2: Example Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Duration | Expected Degradation Products |
| Acid Hydrolysis | 0.1 N HCl | 24 - 72 hours | D-glucosamine, Benzoic Acid |
| Base Hydrolysis | 0.1 N NaOH | 4 - 24 hours | D-glucosamine, Benzoic Acid |
| Oxidation | 3% H₂O₂ | 24 - 48 hours | Oxidized sugar derivatives |
| Thermal | 60°C | 1 - 7 days | Hydrolysis and other products |
| Photolytic | UV light (254 nm) / Visible light | 24 - 72 hours | Various photoproducts |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol describes a general HPLC method suitable for separating this compound from its potential degradation products. Method optimization may be required.
-
Instrumentation: HPLC system with UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
-
-
Gradient:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-30 min: 90% to 10% B
-
30-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 225 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase (initial conditions) to a final concentration of approximately 1 mg/mL.
Protocol 2: Forced Degradation Study
This protocol outlines the steps for conducting a forced degradation study to understand the stability profile of this compound.
-
Sample Preparation: Prepare solutions of this compound (approx. 1 mg/mL) in the respective stress media (0.1 N HCl, 0.1 N NaOH, 3% H₂O₂, and purified water for thermal and photolytic stress).
-
Stress Conditions:
-
Hydrolysis: Store the acidic and basic solutions at room temperature or elevated temperature (e.g., 60°C) for a defined period.
-
Oxidation: Store the hydrogen peroxide solution at room temperature, protected from light.
-
Thermal: Store the aqueous solution at an elevated temperature (e.g., 60°C), protected from light.
-
Photolytic: Expose the aqueous solution to UV and/or visible light in a photostability chamber. A control sample should be wrapped in aluminum foil to exclude light.
-
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 4, 8, 12, 24 hours).
-
Sample Neutralization: Neutralize the acidic and basic samples before HPLC analysis.
-
Analysis: Analyze all samples by the stability-indicating HPLC method to determine the extent of degradation and the profile of degradation products.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting decision tree for this compound degradation.
References
- 1. A stability-indicating HPLC method for the determination of glucosamine in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijsdr.org [ijsdr.org]
- 3. Degradation of Derivatives of N-Acetyl-D-glucosamine by Rhodococcus rhodochrous IFO 15564: Substrate Specificity and Its Application to the Synthesis of Allyl α-N-Acetyl-D-glucosaminide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Synthesis of N-benzoyl-D-glucosamine
Welcome to the technical support center for the synthesis of N-benzoyl-D-glucosamine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this important synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The most prevalent method involves the reaction of D-glucosamine hydrochloride with a benzoylating agent. The two primary choices for the benzoylating agent are benzoyl chloride and benzoic anhydride (B1165640), typically in the presence of a base to neutralize the generated acid and deprotonate the amine.
Q2: What are the critical parameters to control during the scale-up of the N-benzoylation of D-glucosamine?
A2: Key parameters for successful scale-up include:
-
Temperature Control: The reaction can be exothermic. Efficient heat removal is crucial to prevent side reactions and degradation of the product.
-
Reagent Addition Rate: Slow and controlled addition of the benzoylating agent is necessary to maintain the optimal reaction temperature and prevent localized high concentrations, which can lead to side product formation.
-
Mixing Efficiency: Homogeneous mixing is essential to ensure uniform reaction conditions throughout the reactor, especially in larger volumes.
-
pH Control: Maintaining the appropriate pH is critical for selective N-acylation over O-acylation.
-
Purity of Starting Materials: The purity of D-glucosamine hydrochloride can significantly impact the reaction's success and the final product's purity.
Q3: What are the expected yields for this synthesis?
A3: Yields can vary depending on the specific conditions and scale. Laboratory-scale syntheses using benzoic anhydride have been reported with good yields. However, when using fatty acid chlorides on D-glucosamine, yields can be lower and the purity of the resulting N-acylated product may be reduced compared to using acid anhydrides[1]. For scale-up, yields may initially be lower during process optimization.
Q4: What are the main impurities and side reactions to be aware of?
A4: The primary side reaction of concern is the O-benzoylation of the hydroxyl groups on the glucosamine (B1671600) backbone. This can lead to the formation of multiply benzoylated species, which can be difficult to separate from the desired product. Other potential impurities can arise from the degradation of the starting material or product under harsh reaction conditions.
Troubleshooting Guides
This section provides solutions to common problems encountered during the scale-up synthesis of this compound.
Problem 1: Low Yield of this compound
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Monitor the reaction progress using a suitable analytical technique (e.g., TLC, HPLC).- Ensure the reaction is run for a sufficient amount of time.- Verify the stoichiometry of the reactants. |
| Side Reactions (O-acylation) | - Optimize the reaction temperature; lower temperatures often favor N-acylation.- Control the pH carefully; a slightly basic medium is generally preferred.- Consider the use of a selective benzoylating agent if O-acylation is a persistent issue. |
| Degradation of Product | - Avoid excessive temperatures and prolonged reaction times.- Ensure that the work-up procedure is not too harsh (e.g., strong acids or bases). |
| Poor Starting Material Quality | - Use high-purity D-glucosamine hydrochloride.- Analyze the starting material for any impurities that might interfere with the reaction. |
Problem 2: Product Contamination and Purity Issues
| Potential Cause | Recommended Solution |
| Presence of O-benzoylated byproducts | - Optimize the reaction conditions to favor N-acylation (see above).- Develop a robust purification protocol, which may involve recrystallization from a suitable solvent like hot methanol, or chromatography for higher purity.[1] |
| Unreacted Starting Materials | - Ensure the reaction goes to completion.- Choose a purification method that effectively separates the product from the more polar starting materials. |
| Solvent and Reagent Residues | - Ensure the final product is thoroughly dried under vacuum.- Use high-purity solvents and reagents to minimize contamination. |
Experimental Protocols
Key Experiment: N-benzoylation of D-glucosamine using Benzoic Anhydride
This protocol is a representative method that can be adapted for scale-up.
Materials:
-
D-glucosamine hydrochloride
-
Benzoic anhydride
-
Sodium hydroxide (B78521) (or another suitable base)
-
Methanol
-
Water
Procedure:
-
Dissolve D-glucosamine hydrochloride in an appropriate aqueous solvent system.
-
Cool the solution in an ice bath to maintain a low temperature.
-
Separately, dissolve benzoic anhydride in a suitable solvent like methanol.
-
Slowly add the benzoic anhydride solution to the D-glucosamine solution while vigorously stirring and maintaining the temperature below 5°C.
-
Simultaneously, add a solution of sodium hydroxide dropwise to maintain a slightly alkaline pH (around 8-9).
-
After the addition is complete, allow the reaction to stir at a controlled temperature until completion (monitor by TLC or HPLC).
-
Upon completion, the reaction mixture may be concentrated under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent, such as hot methanol, to yield this compound.[1]
Visualizations
References
Technical Support Center: N-Benzoyl-D-glucosamine Synthesis & NMR Analysis
Welcome to the technical support center for the synthesis and NMR analysis of N-benzoyl-D-glucosamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to this process.
Frequently Asked Questions (FAQs)
Q1: My 1H NMR spectrum shows two sets of signals for my this compound product. Is my product impure?
A1: Not necessarily. This compound exists as a mixture of two anomers in solution: the α-anomer and the β-anomer. These two isomers are in equilibrium and will each give rise to a distinct set of signals in the NMR spectrum. The presence of two sets of signals, particularly in the anomeric region (around 5.0-6.0 ppm), is expected.
Q2: How can I distinguish between the α- and β-anomers in the 1H NMR spectrum?
A2: The key to distinguishing the anomers lies in the signal of the anomeric proton (H-1).
-
Chemical Shift: The anomeric proton of the α-anomer typically appears at a lower field (higher ppm value) than the β-anomer.
-
Coupling Constant: The most reliable method is to examine the coupling constant (J-value) of the anomeric proton's doublet. The β-anomer exhibits a larger coupling constant (typically 8-10 Hz) due to the trans-diaxial relationship between H-1 and H-2. The α-anomer has a smaller coupling constant (typically 3-4 Hz) because of the axial-equatorial relationship between H-1 and H-2.[1]
Q3: The signals for the other sugar ring protons (H-2 to H-6) are overlapping and difficult to interpret. What can I do?
A3: Signal overlapping in the sugar region (typically 3.0-4.5 ppm) is a common issue in carbohydrate NMR.[2] To resolve these signals, you can employ several techniques:
-
Higher Field NMR: Using a spectrometer with a higher magnetic field strength (e.g., 600 MHz or higher) will increase the chemical shift dispersion and may resolve the overlapping signals.[3]
-
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) can help to identify which protons are coupled to each other, allowing you to trace the spin systems of each anomer and assign the individual proton signals.[4]
-
Temperature Variation: Changing the temperature of the NMR experiment can sometimes alter the chemical shifts of the protons sufficiently to resolve overlapping signals.
Q4: What are the common impurities I might see in my 1H NMR spectrum after synthesis?
A4: Common impurities can include:
-
Unreacted D-glucosamine: You may see the characteristic anomeric signals of the free sugar.
-
Benzoic Acid/Anhydride (B1165640): Aromatic signals from the benzoylating agent may be present if it is not completely removed during workup and purification.
-
Solvent Residues: Signals from solvents used in the reaction or purification (e.g., pyridine, methanol (B129727), ethyl acetate) are common.
-
O-Benzoylated Byproducts: If the reaction conditions are not optimized, you may have some benzoylation on the hydroxyl groups of the sugar in addition to the desired N-benzoylation. This can lead to a more complex spectrum.
Troubleshooting Guide for Complex NMR Spectra
If your ¹H NMR spectrum of this compound is difficult to interpret, follow this guide to troubleshoot common issues.
Problem 1: Multiple sets of anomeric signals are observed.
-
Is it just two sets of signals?
-
Yes: This is likely the expected mixture of α- and β-anomers. Proceed with identifying each anomer based on their distinct chemical shifts and coupling constants as detailed in the table below.
-
No, there are more than two sets: This suggests the presence of impurities or byproducts. Refer to Problem 3.
-
Problem 2: Ring proton signals (H-2 to H-6) are heavily overlapped.
-
Actionable Steps:
-
Confirm Anomeric Signals: First, clearly identify and integrate the anomeric proton signals for both anomers. The ratio of the anomers can be determined from this integration.
-
Employ 2D NMR: Run a COSY or TOCSY experiment to establish the connectivity between the protons of each anomer. This will help in assigning the crowded regions of the spectrum.
-
Use a Higher Field Spectrometer: If available, re-acquire the spectrum on a higher field instrument to improve signal dispersion.[3]
-
Problem 3: Unexpected signals are present in the spectrum.
-
Identify the region of the unexpected signals:
-
Aromatic Region (7.0-8.5 ppm): If you see aromatic signals that do not correspond to your N-benzoyl group, it could be residual benzoic acid or benzoyl anhydride. Improved purification, such as recrystallization or column chromatography, is recommended.
-
Sugar Region (3.0-5.5 ppm): Additional signals in this region could be from unreacted D-glucosamine or O-benzoylated byproducts.
-
Other Regions: Sharp singlets or multiplets may correspond to residual solvents from your reaction or purification.
-
Quantitative Data Summary
The following table summarizes the typical ¹H NMR chemical shift ranges and coupling constants for the anomeric protons of N-acylated glucosamine (B1671600) derivatives, which are key for distinguishing the α- and β-anomers of this compound.
| Anomer | Anomeric Proton (H-1) Chemical Shift (ppm) | H-1, H-2 Coupling Constant (J-value in Hz) |
| α-anomer | ~5.3 - 5.5 | ~3 - 4 |
| β-anomer | ~4.8 - 5.0 | ~8 - 10 |
Note: Exact chemical shifts can vary depending on the solvent and concentration.[1]
Experimental Protocols
Synthesis of this compound
This protocol is adapted from established methods for the N-acylation of glucosamine.[5]
Materials:
-
D-glucosamine hydrochloride
-
Sodium methoxide (B1231860)
-
Methanol (anhydrous)
-
Benzoic anhydride
-
Ice bath
-
Stir plate and stir bar
-
Filtration apparatus
Procedure:
-
Prepare a solution of sodium methoxide in methanol.
-
Suspend D-glucosamine hydrochloride in anhydrous methanol and cool the suspension in an ice bath.
-
Slowly add the sodium methoxide solution to the D-glucosamine suspension with stirring. A precipitate of sodium chloride will form.
-
Filter off the sodium chloride to obtain a clear, supersaturated solution of D-glucosamine in methanol.
-
To the filtrate, slowly add a slight excess (1.1 equivalents) of benzoic anhydride while stirring at room temperature.
-
Continue stirring the reaction mixture. The this compound product will begin to precipitate.
-
Allow the mixture to stand, ideally overnight in a refrigerator, to ensure complete crystallization.
-
Collect the crystalline product by filtration and wash with a small amount of cold methanol.
-
The product can be further purified by recrystallization from hot methanol.[5]
Visualizations
Experimental Workflow for this compound Synthesis
Caption: Workflow for the synthesis and purification of this compound.
Troubleshooting Logic for NMR Spectra
Caption: Decision tree for troubleshooting complex ¹H NMR spectra.
Anomer Identification from ¹H NMR Data
Caption: Relationship between anomeric form and key ¹H NMR parameters.
References
- 1. Multicomponent analysis of dietary supplements containing glucosamine and chondroitin: comparative low- and high-field NMR spectroscopic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. opus.bibliothek.fh-aachen.de [opus.bibliothek.fh-aachen.de]
- 4. researchgate.net [researchgate.net]
- 5. chemia.ug.edu.pl [chemia.ug.edu.pl]
How to remove unreacted benzoic anhydride from reaction mixture
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals who need to remove unreacted benzoic anhydride (B1165640) from their reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What is the most common and straightforward method to remove unreacted benzoic anhydride?
The most common method is to first hydrolyze (quench) the unreacted benzoic anhydride into benzoic acid and then perform an acid-base extraction.[1][2] Benzoic anhydride reacts with water to form two equivalents of benzoic acid.[3][4] The resulting benzoic acid can then be easily removed from an organic solution by washing with an aqueous basic solution, such as sodium bicarbonate or sodium hydroxide.[5] This converts the water-insoluble benzoic acid into its water-soluble sodium benzoate (B1203000) salt, which partitions into the aqueous layer.[5][6]
Q2: How do I convert the unreacted benzoic anhydride to benzoic acid in the workup?
Acid anhydrides readily hydrolyze to carboxylic acids when they come into contact with water.[1] The process is often referred to as "quenching."[2] Simply adding water to the reaction mixture and stirring will initiate the hydrolysis. The reaction can be slow at room temperature but can be accelerated by gentle heating.[7] Often, the aqueous wash during the extraction step is sufficient to complete the hydrolysis.
Q3: Which basic solution is best for the extraction of the resulting benzoic acid?
The choice of base depends on the stability of your desired product.
-
Sodium Bicarbonate (NaHCO₃): A 5-10% aqueous solution is often preferred. It is a weak base and is sufficient to deprotonate benzoic acid without hydrolyzing or degrading sensitive functional groups (like esters) in the desired product.
-
Sodium Hydroxide (NaOH): A dilute solution (e.g., 1-2 M) is a stronger base and ensures complete deprotonation of benzoic acid.[8] However, it should be used with caution as it can promote side reactions with sensitive products.
Q4: Can I remove benzoic anhydride without an aqueous workup?
Yes, non-aqueous methods are available, which are particularly useful if your product is water-sensitive.
-
Distillation: If your product has a significantly different boiling point from benzoic anhydride (BP: 360 °C), fractional distillation under reduced pressure can be effective.[9]
-
Crystallization: You can selectively crystallize either your desired product or the benzoic anhydride impurity from a suitable solvent system.[10] For example, benzoic anhydride can be recrystallized from a mixture of benzene (B151609) and petroleum ether.[9]
-
Chromatography: Standard column chromatography is a highly effective method for separating benzoic anhydride from most organic compounds.
Q5: How can I confirm that the benzoic anhydride has been completely removed?
You can monitor the purification process using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): Spot the crude mixture and the purified fractions against a benzoic anhydride standard. The absence of the benzoic anhydride spot in the purified sample indicates successful removal.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The aromatic protons of benzoic anhydride have characteristic chemical shifts. Their disappearance in the ¹H NMR spectrum of your product confirms its removal.
-
Infrared (IR) Spectroscopy: Benzoic anhydride shows two characteristic C=O stretching bands around 1780 cm⁻¹ and 1720 cm⁻¹. The absence of the higher frequency band is a good indicator of its removal.
Troubleshooting Guides
Problem 1: An emulsion formed during the basic aqueous wash.
-
Cause: High concentration of reactants or insufficient solvent can lead to the formation of stable emulsions.
-
Solution 1 (Dilution): Dilute the mixture with more organic solvent and/or water. This often helps to break the emulsion.
-
Solution 2 (Brine Wash): Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase can help force the separation of the layers.[5]
-
Solution 3 (Filtration): In some cases, passing the emulsified mixture through a pad of Celite or glass wool can help break the emulsion.
Problem 2: My desired product is also acidic and is being extracted into the aqueous layer.
-
Cause: If your product has an acidic proton (e.g., a phenol (B47542) or another carboxylic acid), it will also be deprotonated and extracted by a strong base.
-
Solution 1 (Use a Weaker Base): Carefully select a base that is strong enough to deprotonate benzoic acid (pKa ≈ 4.2) but not your product. For example, a sodium bicarbonate solution can separate benzoic acid from more weakly acidic phenols (pKa ≈ 10).
-
Solution 2 (Alternative Purification): If acid-base extraction is not selective, you must rely on other methods like chromatography, distillation, or recrystallization to separate your product from benzoic anhydride.
Problem 3: Benzoic anhydride is still present in my product after multiple aqueous washes.
-
Cause 1 (Incomplete Hydrolysis): The hydrolysis of benzoic anhydride to benzoic acid may be slow or incomplete, especially in non-polar organic solvents with limited interfacial area.
-
Solution 1: Before separating the layers, stir the two-phase mixture vigorously for an extended period (e.g., 30-60 minutes) to ensure complete hydrolysis. Gentle warming can also help.[7]
-
Cause 2 (Insufficient Base): You may not have used enough of the basic solution to neutralize all the benzoic acid formed from the unreacted anhydride.
-
Solution 2: Ensure you are using a sufficient molar excess of the base. Perform an additional wash with fresh aqueous base and test the aqueous layer with pH paper to ensure it is still basic after the wash.
Data Presentation
For reference, the physical properties of benzoic anhydride and its hydrolysis product, benzoic acid, are summarized below.
| Property | Benzoic Anhydride | Benzoic Acid |
| Molar Mass | 226.23 g/mol [11] | 122.12 g/mol |
| Appearance | White solid[11] | White crystalline solid |
| Melting Point | 42 °C[11] | 122 °C |
| Boiling Point | 360 °C (decomposes) | 249 °C |
| Water Solubility | Reacts (hydrolyzes) | Slightly soluble in cold, soluble in hot |
| Organic Solubility | Soluble in benzene, ether, chloroform[9] | Soluble in ethanol, ether, benzene |
Experimental Protocols
Protocol 1: Removal by Hydrolysis and Acid-Base Extraction
This is the most common procedure for removing benzoic anhydride from a neutral or basic organic product.
-
Concentrate the Reaction Mixture: If the reaction was run in a high volume of solvent, reduce the volume using a rotary evaporator.
-
Dilute: Re-dissolve the crude residue in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Hydrolysis (Quenching): Transfer the organic solution to a separatory funnel. Add a portion of deionized water, shake the funnel, and allow it to stand for 15-20 minutes with occasional shaking to hydrolyze the anhydride.[2][7]
-
First Basic Wash: Add a 5% aqueous solution of sodium bicarbonate to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release the CO₂ gas produced.
-
Separate Layers: Allow the layers to separate completely. Drain the lower aqueous layer.
-
Repeat Wash: Repeat the wash with the sodium bicarbonate solution (steps 4-5) one or two more times. Check the pH of the final aqueous wash to ensure it is basic.
-
Final Wash: Wash the organic layer with a saturated brine solution to remove residual water and salts.[5]
-
Dry and Concentrate: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent by rotary evaporation to yield the purified product.
Protocol 2: Removal by Recrystallization
This method is suitable if the desired product and benzoic anhydride have significantly different solubilities in a particular solvent system. The example below describes purifying the product, leaving the anhydride in the mother liquor.
-
Solvent Selection: Choose a solvent in which your desired product is sparingly soluble at low temperatures but highly soluble at high temperatures, while benzoic anhydride is highly soluble at all temperatures.
-
Dissolution: Dissolve the crude reaction mixture in the minimum amount of the hot solvent.
-
Cooling: Slowly cool the solution to room temperature, and then in an ice-water bath to induce crystallization of the desired product.
-
Filtration: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing the dissolved benzoic anhydride.
-
Drying: Dry the crystals under vacuum to remove residual solvent. Analyze the purified product and the mother liquor by TLC or NMR to assess the purity.
Visualizations
Caption: Decision workflow for selecting a purification method.
Caption: Pathway for converting benzoic anhydride to a water-soluble salt.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. kgroup.du.edu [kgroup.du.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Process For The Preparation Of Highly Pure Benzoic Anhydride [quickcompany.in]
- 11. Benzoic anhydride - Wikipedia [en.wikipedia.org]
Dealing with hygroscopic nature of N-benzoyl-D-glucosamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the hygroscopic compound N-benzoyl-D-glucosamine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its hygroscopic nature a concern?
A1: this compound is a derivative of glucosamine (B1671600), a naturally occurring amino sugar. Its hygroscopic nature means it readily absorbs moisture from the atmosphere. This can lead to several experimental issues, including:
-
Inaccurate Weighing: Absorption of water will lead to errors in mass measurements, affecting the concentration of solutions and the stoichiometry of reactions.
-
Physical Changes: The powder may clump or cake, making it difficult to handle and dispense accurately. In extreme cases, it may become a sticky solid or even deliquesce (dissolve in the absorbed water).
-
Chemical Degradation: The presence of water can promote hydrolysis or other degradation pathways, compromising the purity and stability of the compound. Glucosamine itself is known to be very hygroscopic and can degrade rapidly when exposed to moisture.[1]
-
Alteration of Crystal Structure: Moisture can induce changes in the crystalline form of the compound, which can affect its physical properties like solubility and dissolution rate.
Q2: How should I properly store this compound?
A2: To minimize moisture absorption, this compound should be stored in a tightly sealed container in a dry environment. Recommended storage conditions are "Sealed in dry, Room Temperature" or refrigerated at 2-8°C.[2][3] For enhanced protection, the primary container can be placed inside a secondary container with a desiccant.
Q3: What is the solubility of this compound?
A3: this compound is reported to be almost transparent in hot water and has a solubility of 34 g/L at 25°C.[3]
Troubleshooting Guides
Issue 1: Inconsistent or inaccurate weighing of this compound.
-
Possible Cause: The compound has absorbed atmospheric moisture between being taken from storage and being weighed.
-
Troubleshooting Steps:
-
Minimize Exposure: Open the main container for the shortest time possible, preferably in a low-humidity environment such as a glove box or a room with a dehumidifier.
-
Use a Desiccator: Pre-weigh your weighing vessel and then place the required amount of this compound into it. If there is a delay before use, store the weighed sample in a desiccator.
-
Work Quickly: Have all necessary equipment ready to minimize the time the compound is exposed to the air.
-
Consider a Dry Box: For highly sensitive experiments, perform all manipulations within a glove box with a controlled inert atmosphere.
-
Issue 2: The this compound powder has caked or clumped.
-
Possible Cause: Improper storage has allowed the compound to absorb a significant amount of moisture.
-
Troubleshooting Steps:
-
Drying: Gently break up any large clumps with a clean, dry spatula. The powder can be dried under vacuum at a temperature that will not cause decomposition. It is crucial to determine the decomposition temperature of this compound before heating.
-
Verification: After drying, it is advisable to verify the purity and water content of the compound using appropriate analytical techniques (see Experimental Protocols section).
-
Improved Storage: Transfer the dried compound to a new, dry, airtight container with a desiccant and store it properly.
-
Issue 3: Unexpected results in analytical tests (e.g., NMR, HPLC).
-
Possible Cause: The presence of water in the sample can affect the analytical results.
-
Troubleshooting Steps:
-
NMR Spectroscopy:
-
Water can obscure signals in the 1H NMR spectrum, particularly in the region around 4.7-4.8 ppm in D2O. It can also exchange with labile protons (e.g., -OH, -NH), leading to peak broadening or disappearance.
-
Ensure your NMR solvent is anhydrous. Use freshly opened deuterated solvents or solvents stored over molecular sieves.
-
Consider using a solvent in which water is less soluble or where its peak does not interfere with key signals.
-
-
HPLC Analysis:
-
Excess water in the sample can alter the solvent composition at the point of injection, potentially leading to peak distortion or shifts in retention time, especially in reversed-phase chromatography.
-
Ensure that the sample is fully dissolved in the mobile phase or a compatible solvent. If the compound is dissolved in a different solvent for injection, ensure it is miscible with the mobile phase and does not cause precipitation.
-
-
Moisture Content Analysis: Before performing other analyses, determine the water content of your this compound sample using a technique like Karl Fischer titration. This will allow you to correct for the water content in your calculations.
-
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₇NO₆ | [4] |
| Molecular Weight | 283.28 g/mol | [4] |
| Appearance | White to Almost white powder to crystal | [5][6] |
| Melting Point | Not specified | |
| Solubility in Water | 34 g/L (25 °C) | [3] |
| Storage Temperature | Room Temperature or 2-8°C (Sealed in dry) | [2][3][5] |
Table 2: Illustrative Moisture Sorption Data for a Hygroscopic Carbohydrate Powder (Sucrose) at 29°C
Disclaimer: This data is for sucrose (B13894) and is provided as an illustrative example of the type of data that would be generated for this compound. Specific moisture sorption isotherm data for this compound was not found in the literature.
| Water Activity (aw) | Equilibrium Moisture Content (g H₂O/100 g solids) |
| 0.07 | 1.20 |
| 0.20 | 1.50 |
| 0.40 | 2.10 |
| 0.60 | 2.80 |
| 0.75 | 3.50 |
| 0.85 | 8.50 |
| 0.97 | 32.20 |
| Data adapted from[7] |
Experimental Protocols
Protocol 1: Determination of Water Content by Volumetric Karl Fischer Titration
This protocol is a general guideline and may need optimization for this compound.
Principle: Karl Fischer titration is a specific method for the determination of water content. A solution of iodine, sulfur dioxide, a base, and a solvent reacts stoichiometrically with water. The endpoint is detected potentiometrically.
Apparatus:
-
Automatic Karl Fischer Titrator
-
Titration vessel
-
Platinum electrode
-
Burette
-
Magnetic stirrer
-
Analytical balance
Reagents:
-
Karl Fischer reagent (one-component or two-component system)
-
Anhydrous methanol (B129727) (or other suitable solvent)
-
Water standard (e.g., sodium tartrate dihydrate) for titer determination
Procedure:
-
Titer Determination:
-
Add an appropriate volume of anhydrous methanol to the clean, dry titration vessel.
-
Titrate the solvent to a stable endpoint with the Karl Fischer reagent to neutralize any residual water.
-
Accurately weigh a suitable amount of water standard (e.g., 100-150 mg of sodium tartrate dihydrate) and add it to the vessel.[8]
-
Titrate with the Karl Fischer reagent to the endpoint.
-
The water equivalence factor (F) of the reagent (in mg H₂O/mL) is calculated.
-
-
Sample Analysis:
-
Neutralize the solvent in the titration vessel as described above.
-
Accurately weigh a sample of this compound (the amount will depend on the expected water content) and quickly transfer it to the titration vessel.
-
Stir to dissolve the sample. For carbohydrates that dissolve poorly in methanol, the addition of formamide (B127407) (up to 50%) and gentle warming (e.g., 50°C) may be necessary, provided the compound is stable under these conditions.[9]
-
Titrate with the Karl Fischer reagent to the endpoint.
-
The water content (%) is calculated using the following formula:
where:
-
V = Volume of Karl Fischer reagent consumed (mL)
-
F = Water equivalence factor of the reagent (mg/mL)
-
W = Weight of the sample (g)
-
-
Protocol 2: General HPLC Method for Glucosamine Derivatives
This is a general method and should be optimized for the specific analysis of this compound.
Principle: High-Performance Liquid Chromatography (HPLC) separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
Apparatus:
-
HPLC system with a pump, autosampler, column oven, and detector (e.g., UV or ELSD)
-
Analytical column suitable for polar compounds (e.g., Amino, HILIC, or a reversed-phase C18 column with an appropriate mobile phase)
-
Data acquisition and processing software
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase as determined during method development. For glucosamine derivatives, a common mobile phase is a mixture of acetonitrile (B52724) and an aqueous buffer.[10][11] Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., the mobile phase or a diluent compatible with the mobile phase) to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh the this compound sample and dissolve it in the same solvent used for the standard solutions to a known concentration. Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the standard and sample solutions.
-
Record the chromatograms and integrate the peak areas.
-
-
Quantification: Create a calibration curve by plotting the peak area of the standard solutions against their concentration. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Mandatory Visualization
Caption: Workflow for handling and analyzing hygroscopic this compound.
References
- 1. quveon.com [quveon.com]
- 2. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 3. SOP for Operation of Karl Fischer Apparatus | Pharmaguideline [pharmaguideline.com]
- 4. researchgate.net [researchgate.net]
- 5. laafon.com [laafon.com]
- 6. tandfonline.com [tandfonline.com]
- 7. ijsrm.net [ijsrm.net]
- 8. bldeapharmacy.ac.in [bldeapharmacy.ac.in]
- 9. Determination of Water Content in Sugar Using Karl Fischer Titration [sigmaaldrich.com]
- 10. Determination of glucosamine and its derivatives released from photocrosslinked gelatin hydrogels using HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. redalyc.org [redalyc.org]
Enhancing the reaction rate of N-benzoyl-D-glucosamine synthesis
Welcome to the technical support center for the synthesis of N-benzoyl-D-glucosamine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and enhance the reaction rate of this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for the N-benzoylation of D-glucosamine are the Schotten-Baumann reaction using benzoyl chloride and a base, and acylation with benzoic anhydride (B1165640). The choice between these methods often depends on the desired reaction conditions, scale, and sensitivity of the starting material to pH.[1][2]
Q2: How can I increase the rate of the N-benzoylation reaction?
A2: Several factors can be optimized to increase the reaction rate:
-
Choice of Benzoylating Agent: Benzoyl chloride is generally more reactive than benzoic anhydride and will typically result in a faster reaction.[2]
-
Temperature: Increasing the reaction temperature, within the stability limits of the reactants and products, can significantly accelerate the reaction. For instance, the Schotten-Baumann reaction is often conducted at room temperature but can be gently heated if the reaction is sluggish.[1] Reactions with benzoic anhydride may require heating to around 150°C in the absence of a catalyst.[2]
-
Concentration of Reactants: Increasing the concentration of the reactants can lead to a higher frequency of molecular collisions, thereby increasing the reaction rate.
-
Catalyst: While not always necessary, a catalyst can be employed. For instance, in the Schotten-Baumann reaction, a phase-transfer catalyst can be beneficial in biphasic systems. For reactions with benzoic anhydride, a catalyst may be required to achieve a reasonable reaction rate at lower temperatures.
Q3: What are the common side reactions, and how can they be minimized?
A3: The most common side reaction is O-benzoylation, where the hydroxyl groups of D-glucosamine are acylated in addition to the desired N-benzoylation. The reactivity of the functional groups in glucosamine (B1671600) generally follows the order: amino group > primary hydroxyl group (C6-OH) > secondary hydroxyl groups.[3] To minimize O-benzoylation:
-
Control Stoichiometry: Use a controlled amount of the benzoylating agent (typically a slight excess, e.g., 1.1 equivalents) to favor the more reactive amino group.
-
Reaction Conditions: Running the reaction at lower temperatures can increase the selectivity for N-acylation over O-acylation.
-
pH Control: In the Schotten-Baumann reaction, maintaining an appropriate alkaline pH is crucial. Excessively high pH can promote the hydrolysis of the benzoylating agent and may also lead to side reactions.
Q4: What are the best practices for purifying this compound?
A4: Purification typically involves crystallization. Common solvents for recrystallization include methanol (B129727), ethanol, or water-ethanol mixtures. The crude product should be washed to remove unreacted starting materials and byproducts. For example, washing with cold methanol and then ether can help remove fatty acids if benzoic anhydride is used. If O-benzoylated byproducts are present, column chromatography on silica (B1680970) gel may be necessary.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Slow or Incomplete Reaction | 1. Low Reactivity of Benzoylating Agent: Benzoic anhydride is less reactive than benzoyl chloride.[2]2. Low Temperature: The reaction temperature may be too low for the chosen reagents.3. Insufficient Mixing: In biphasic reactions (e.g., Schotten-Baumann), poor mixing can limit the reaction rate.4. Incorrect pH: In the Schotten-Baumann reaction, the pH may not be sufficiently basic to neutralize the generated HCl. | 1. Switch to the more reactive benzoyl chloride.2. Gradually increase the reaction temperature while monitoring for side product formation.3. Increase the stirring speed to ensure efficient mixing of the phases.4. Monitor and adjust the pH of the aqueous phase to maintain alkaline conditions (pH 9-12).[1] |
| Low Yield | 1. Hydrolysis of Benzoylating Agent: Benzoyl chloride is moisture-sensitive and can hydrolyze, especially at high pH.2. Formation of Byproducts: Significant O-benzoylation or other side reactions can consume the starting material.3. Product Loss During Workup: The product may be partially soluble in the wash solvents or mother liquor. | 1. Use anhydrous solvents and ensure the reaction setup is dry. Add the benzoyl chloride slowly to the reaction mixture.2. Optimize reaction conditions (lower temperature, controlled stoichiometry of benzoylating agent) to favor N-benzoylation.3. Use cold wash solvents to minimize product loss. Concentrate the mother liquor to check for further product precipitation. |
| Presence of Multiple Products (TLC/NMR) | 1. O-Benzoylation: One or more hydroxyl groups have been acylated.2. Unreacted Starting Material: The reaction has not gone to completion. | 1. Use purification methods such as column chromatography to separate the desired this compound from O-benzoylated byproducts.2. Increase the reaction time or temperature, or consider adding a slight excess of the benzoylating agent. |
| Difficulty in Product Crystallization | 1. Presence of Impurities: O-benzoylated byproducts, unreacted starting materials, or salts can inhibit crystallization.2. Inappropriate Solvent System: The chosen solvent may not be suitable for crystallization. | 1. Purify the crude product using column chromatography before attempting crystallization.2. Experiment with different solvent systems for recrystallization, such as methanol, ethanol, or mixtures with water. Seeding with a small crystal of pure product can also induce crystallization. |
Experimental Protocols
Method 1: N-Benzoylation using Benzoyl Chloride (Schotten-Baumann Conditions)
This method utilizes the highly reactive benzoyl chloride in a biphasic system.
Materials:
-
D-glucosamine hydrochloride
-
Sodium hydroxide (B78521) (NaOH)
-
Benzoyl chloride
-
Dichloromethane (B109758) (CH₂Cl₂) or other suitable organic solvent
-
Deionized water
Procedure:
-
Dissolve D-glucosamine hydrochloride in an aqueous solution of sodium hydroxide (e.g., 10% w/v).
-
Transfer the solution to a flask equipped with a magnetic stirrer.
-
Add an equal volume of dichloromethane to create a biphasic system.
-
Cool the mixture in an ice bath.
-
With vigorous stirring, add benzoyl chloride (1.1 equivalents) dropwise to the mixture.
-
Continue stirring at room temperature for 15-30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent like methanol or ethanol.
Method 2: N-Benzoylation using Benzoic Anhydride
This method is an alternative that avoids the use of the more moisture-sensitive benzoyl chloride.
Materials:
-
D-glucosamine hydrochloride
-
Sodium methoxide (B1231860)
-
Anhydrous methanol
-
Benzoic anhydride
-
Ether
Procedure:
-
Prepare a supersaturated solution of D-glucosamine in anhydrous methanol by treating a suspension of D-glucosamine hydrochloride with an equivalent amount of sodium methoxide in methanol.
-
Filter off the precipitated sodium chloride.
-
To the resulting solution of free D-glucosamine, add a slight excess of benzoic anhydride (e.g., 1.1 equivalents).
-
Stir the reaction mixture at room temperature. The reaction may take several hours to days. Gentle heating can be applied to increase the rate. Monitor the reaction by TLC.
-
Upon completion, the product may precipitate from the solution. If not, concentrate the reaction mixture under reduced pressure.
-
Wash the crude product with cold methanol and then with ether to remove unreacted benzoic anhydride and benzoic acid.
-
Purify the this compound by recrystallization from a suitable solvent.
Visualizations
Caption: Workflow for Schotten-Baumann Synthesis.
Caption: N- vs. O-Benzoylation Pathways.
References
Validation & Comparative
A Comprehensive Guide to the Purity Validation of N-benzoyl-D-glucosamine via NMR and Elemental Analysis
For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical step in the validation process. This guide provides a detailed comparison of N-benzoyl-D-glucosamine purity as determined by Nuclear Magnetic Resonance (NMR) spectroscopy and elemental analysis, offering supporting experimental data and protocols.
This compound (C₁₃H₁₇NO₆, Molar Mass: 283.28 g/mol ) is a derivative of glucosamine (B1671600) with significant applications in the pharmaceutical and cosmetic industries. Its efficacy and safety are directly linked to its purity. This guide outlines the analytical methodologies for validating the purity of this compound, focusing on ¹H and ¹³C NMR spectroscopy and elemental analysis.
Comparative Analysis of Purity Assessment Methods
Both NMR spectroscopy and elemental analysis provide quantitative data to assess the purity of this compound. Below is a comparative summary of the expected and potential alternative results.
| Parameter | Technique | Expected Value for Pure this compound | Potential Alternative/Impurity Indication |
| ¹H NMR | Chemical Shift (δ) | Specific peaks corresponding to the protons of the glucosamine and benzoyl moieties. | Presence of unexpected signals may indicate impurities such as residual starting materials (D-glucosamine, benzoic acid) or byproducts (e.g., N-acetyl-D-glucosamine). |
| Integration | Integral ratios consistent with the number of protons in the structure (e.g., 5 aromatic protons, 1 anomeric proton, etc.). | Deviations from expected integral ratios suggest the presence of impurities. | |
| Coupling Constants (J) | Characteristic J-values for the pyranose ring protons. | Altered coupling constants could suggest a different stereoisomer or a related but different sugar derivative. | |
| ¹³C NMR | Chemical Shift (δ) | Thirteen distinct signals corresponding to the carbon atoms of the molecule. | Fewer or more than 13 signals, or significant shifts in expected peaks, point to the presence of impurities or a different compound. |
| Elemental Analysis | % Carbon | 55.12% | Deviation from this value suggests the presence of impurities with a different carbon content. |
| % Hydrogen | 6.05% | Variation indicates impurities with a different hydrogen content. | |
| % Nitrogen | 4.94% | A lower or higher nitrogen percentage can indicate incomplete reaction or the presence of nitrogen-containing impurities. |
Experimental Protocols
Detailed methodologies for conducting NMR and elemental analysis are crucial for obtaining reliable and reproducible results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To identify the chemical structure and quantify the purity of this compound by analyzing the ¹H and ¹³C NMR spectra.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., Deuterium Oxide - D₂O, or Dimethyl Sulfoxide-d₆ - DMSO-d₆)
-
NMR tubes (5 mm)
-
Internal standard for quantitative NMR (qNMR), if required (e.g., maleic acid, dimethyl sulfone)
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure for ¹H and ¹³C NMR:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in an NMR tube. Ensure complete dissolution.
-
Instrument Setup:
-
Tune and shim the spectrometer to ensure a homogeneous magnetic field.
-
Set the appropriate acquisition parameters for ¹H NMR (e.g., pulse angle, acquisition time, relaxation delay). For quantitative analysis, a longer relaxation delay (e.g., 5 times the longest T1) is critical.
-
Set the appropriate acquisition parameters for ¹³C NMR (e.g., pulse program with proton decoupling, acquisition time, relaxation delay).
-
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra.
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectra and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., D₂O at δ 4.79 ppm, DMSO-d₆ at δ 2.50 ppm).
-
Integrate the signals in the ¹H NMR spectrum.
-
-
Data Analysis:
-
Assign the signals in the ¹H and ¹³C spectra to the corresponding atoms in the this compound molecule.
-
Analyze the integral ratios in the ¹H NMR spectrum to confirm the relative number of protons.
-
Identify any signals that do not correspond to the target molecule, which may indicate impurities. The purity can be calculated by comparing the integral of a characteristic peak of the analyte to that of a known internal standard (qNMR).
-
Elemental Analysis
Objective: To determine the mass percentages of Carbon (C), Hydrogen (H), and Nitrogen (N) in the this compound sample and compare them with the theoretical values.
Materials:
-
This compound sample (accurately weighed, typically 1-3 mg)
-
Tin or silver capsules
Instrumentation:
-
CHN Elemental Analyzer
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the dried this compound sample into a tin or silver capsule.
-
Instrument Calibration: Calibrate the elemental analyzer using a certified standard with a known elemental composition (e.g., acetanilide).
-
Combustion: Place the encapsulated sample into the analyzer's autosampler. The sample is then dropped into a high-temperature furnace (around 900-1000 °C) and combusted in a stream of pure oxygen.
-
Gas Separation and Detection: The combustion products (CO₂, H₂O, and N₂) are carried by a helium stream through a series of columns that separate the gases. The amount of each gas is then measured by a thermal conductivity detector.
-
Data Analysis: The instrument's software calculates the mass percentages of C, H, and N in the sample based on the detector's response and the sample weight.
-
Purity Assessment: Compare the experimentally determined percentages with the theoretical values for C₁₃H₁₇NO₆ (C: 55.12%, H: 6.05%, N: 4.94%). A close correlation indicates high purity.
Visualization of the Validation Workflow
The logical flow for the purity validation of this compound can be visualized as follows:
Caption: Workflow for the purity validation of this compound.
Conclusion
The combined use of NMR spectroscopy and elemental analysis provides a robust and comprehensive approach to validating the purity of this compound. NMR offers detailed structural information and the ability to identify and quantify impurities, while elemental analysis provides a fundamental confirmation of the elemental composition. By following the detailed protocols and comparing the experimental data with theoretical values, researchers can confidently ascertain the purity of their samples, ensuring the reliability of their research and the quality of their products.
A Comparative Analysis of N-benzoyl-D-glucosamine and N-acetyl-D-glucosamine for Skin Hydration
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of advanced cosmetic and dermatological actives for skin hydration, glucosamine (B1671600) derivatives have garnered significant attention. Among these, N-acetyl-D-glucosamine (NAG) is a well-researched compound with established benefits. A lesser-known derivative, N-benzoyl-D-glucosamine, is also utilized in cosmetic formulations for its purported moisturizing properties. This guide provides a comparative analysis of these two molecules, summarizing the available experimental data, outlining their mechanisms of action, and detailing relevant experimental protocols to inform future research and development.
Executive Summary
N-acetyl-D-glucosamine is a precursor to hyaluronic acid (HA), a critical glycosaminoglycan for maintaining skin moisture.[1][2][3] Extensive in vitro and in vivo studies have demonstrated that topical and oral administration of NAG can increase skin hydration, improve barrier function, and reduce the clinical signs of dryness.[4][5] In contrast, while this compound is marketed for its moisturizing effects and is suggested to aid in HA synthesis, there is a notable absence of publicly available quantitative data from clinical or in vitro studies to substantiate these claims. The benzoyl moiety is theorized to enhance skin penetration, potentially offering a bioavailability advantage over NAG, but experimental evidence is required to confirm this hypothesis.
Data Presentation: Quantitative Effects on Skin Hydration
Due to the lack of available quantitative data for this compound's effect on skin hydration, a direct comparative table is not feasible at this time. The following table summarizes the documented effects of N-acetyl-D-glucosamine.
| Parameter | Active | Concentration/Dosage | Study Type | Key Findings | Reference |
| Skin Moisturization | N-acetyl-D-glucosamine (NAG) | Not specified | In vivo | Increased skin moisturization and decreased skin flakiness with topical application. | [5] |
| Skin Moisturization | N-acetyl-D-glucosamine (NAG) | 1000 mg/day | In vivo (Oral) | Significant increase in moisture content below the left eye after 60 days. | [6] |
| Skin Plumping & Elasticity | N-acetyl-D-glucosamine (NAG) | 8% cream | In vivo | 16.2% increase in total skin thickness (skin plumping) and 12.2% improvement in elasticity at 12 weeks. | [7] |
| Hyaluronic Acid Production | N-acetyl-D-glucosamine (NAG) | Not specified | In vitro | Promoted HA production in human dermal fibroblasts. | [8] |
Mechanism of Action: The Hyaluronic Acid Synthesis Pathway
Both N-acetyl-D-glucosamine and, theoretically, this compound are thought to exert their primary hydrating effects by serving as precursors for the biosynthesis of hyaluronic acid in the skin. Hyaluronic acid is synthesized by hyaluronan synthases (HAS), which are integral membrane proteins.[9] These enzymes polymerize alternating units of UDP-glucuronic acid and UDP-N-acetylglucosamine into long, unbranched HA chains that are extruded into the extracellular matrix.[3][7] By providing an exogenous source of a key building block, these glucosamine derivatives are believed to drive the synthesis of new hyaluronic acid, thereby increasing the skin's capacity to retain water.
References
- 1. researchgate.net [researchgate.net]
- 2. Skin Hydration • Mattek - Part of Sartorius [mattek.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. N-Acetylglucosamine Functions in Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Cell Energy Metabolism and Hyaluronan Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hyaluronan Synthase: The Mechanism of Initiation at the Reducing End and a Pendulum Model for Polysaccharide Translocation to the Cell Exterior - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hyaluronan synthase - Wikipedia [en.wikipedia.org]
Comparative Analysis of the Anti-inflammatory Activities of N-benzoyl-D-glucosamine and Ibuprofen
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anti-inflammatory properties of N-benzoyl-D-glucosamine and the widely used nonsteroidal anti-inflammatory drug (NSAID), ibuprofen (B1674241). Due to a lack of direct comparative studies on this compound, this guide draws upon data from related glucosamine (B1671600) derivatives, primarily glucosamine sulfate (B86663) and N-acetyl-glucosamine, to provide a preliminary assessment framework. The information presented is intended to inform research and development efforts by highlighting the known mechanisms and potential therapeutic profiles of these compounds.
Executive Summary
Ibuprofen is a well-established anti-inflammatory agent that functions through the non-selective inhibition of cyclooxygenase (COX) enzymes.[1][2][3][4] Its efficacy in reducing pain and inflammation is well-documented. This compound is a derivative of glucosamine, a naturally occurring amino sugar.[5] While direct data is limited, related glucosamine compounds have demonstrated anti-inflammatory effects, suggesting that this compound may also possess such properties. This guide explores the potential anti-inflammatory mechanisms of this compound in contrast to the known actions of ibuprofen, supported by available experimental data on related molecules.
Data Presentation: Glucosamine vs. Ibuprofen in Osteoarthritis
Clinical studies comparing glucosamine sulfate with ibuprofen in patients with osteoarthritis offer insights into their relative efficacy and safety. The following table summarizes key findings from these studies. It is important to note that these studies were conducted with glucosamine sulfate, not this compound.
| Parameter | Glucosamine Sulfate | Ibuprofen | Study Details | Source |
| Dosage | 1,500 mg/day (in three divided doses) | 1,200 mg/day (in three divided doses) | Double-blind, randomized controlled trials in patients with knee osteoarthritis. | [6][7] |
| Pain Reduction (4 weeks) | Significant improvement in pain scores. In one study, pain score fell by 4.8 points on a 9-point scale. | Significant improvement in pain scores. In the same study, pain score fell by 4.3 points. The difference was not statistically significant. | Two RCTs with a total of 218 patients. | [6] |
| Pain Reduction (8 weeks) | Continued reduction in pain scores. One study showed a greater, statistically significant reduction in pain compared to ibuprofen at 8 weeks. | Pain scores also decreased, but the reduction was less pronounced than with glucosamine at 8 weeks in one study. | A double-blind trial in 40 out-patients with unilateral knee osteoarthrosis. | [8] |
| Responder Rate (4 weeks) | 48% of patients responded to treatment. | 52% of patients responded to treatment. | Randomized, double-blind, parallel-group study with 200 hospitalized patients with active knee OA. | [7] |
| Adverse Events | Significantly fewer adverse events reported (6% of patients). | Higher incidence of adverse events, mainly gastrointestinal (35% of patients). | Randomized, double-blind, parallel-group study with 200 hospitalized patients with active knee OA. | [7] |
Experimental Protocols
The following are detailed methodologies representative of in vitro and in vivo assays used to evaluate the anti-inflammatory activity of glucosamine derivatives. These protocols can be adapted for a direct comparison of this compound and ibuprofen.
In Vitro Anti-inflammatory Assay: Lipopolysaccharide (LPS)-Stimulated Macrophages
This protocol is based on studies investigating N-acetyl-glucosamine derivatives.[9][10]
-
Cell Culture: Mouse macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Viability Assay: To determine non-toxic concentrations, a WST-1 assay is performed. Cells are seeded in a 96-well plate and treated with various concentrations of the test compounds (e.g., this compound, ibuprofen) for 24 hours.
-
Induction of Inflammation: Macrophages are pre-treated with non-toxic concentrations of the test compounds for 1 hour, followed by stimulation with 1 µg/mL of LPS to induce an inflammatory response.
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Production: After 24 hours of LPS stimulation, the concentration of nitrite (B80452) in the culture supernatant is measured using the Griess reagent.
-
Cytokine Production (IL-6, TNF-α, IL-1β): The levels of pro-inflammatory cytokines in the culture supernatant are quantified using commercially available ELISA kits.
-
Gene and Protein Expression (iNOS, COX-2): Cells are harvested for RNA and protein extraction. The expression of inducible nitric oxide synthase (iNOS) and COX-2 is analyzed by quantitative RT-PCR and Western blot, respectively.
-
In Vivo Anti-inflammatory Assay: LPS-Induced Systemic Inflammation in Mice
This protocol is based on a study of N-acetyl-glucosamine derivatives.[11][12]
-
Animals: Male C57BL/6 mice (8-10 weeks old) are used.
-
Induction of Inflammation: Mice are intraperitoneally injected with a non-lethal dose of LPS (e.g., 10 mg/kg).
-
Treatment: Test compounds (this compound or ibuprofen) or vehicle are administered intravenously or orally at a specified dose (e.g., 200-300 mg/kg) shortly before or after the LPS challenge.
-
Sample Collection: At a designated time point post-LPS injection (e.g., 6 hours), blood is collected via cardiac puncture for serum separation. Peritoneal and lung lavage can also be performed to assess leukocyte migration.
-
Measurement of Inflammatory Markers:
-
Serum Cytokines: Serum levels of IL-6 and TNF-α are measured by ELISA.
-
Leukocyte Migration: The number of leukocytes in the peritoneal and lung lavage fluid is counted using a hemocytometer.
-
Signaling Pathways and Experimental Workflow
Signaling Pathways
The following diagrams illustrate the established anti-inflammatory pathway for ibuprofen and a proposed pathway for acylated glucosamine derivatives based on current research.
Caption: Ibuprofen's anti-inflammatory mechanism of action.
Caption: Proposed anti-inflammatory pathway for acylated glucosamine derivatives.
Experimental Workflow
The diagram below outlines a general workflow for comparing the anti-inflammatory activity of this compound and ibuprofen in an in vitro setting.
Caption: In vitro workflow for comparing anti-inflammatory compounds.
Conclusion
While direct comparative data for this compound and ibuprofen is not yet available, the existing research on related glucosamine compounds suggests a potential for anti-inflammatory activity with a favorable safety profile. Ibuprofen is a potent and fast-acting anti-inflammatory drug, primarily working through COX inhibition.[1][2][3][4] Glucosamine derivatives, on the other hand, may exert their effects through different mechanisms, such as the modulation of inflammatory cytokines and signaling pathways like NF-kB and PPAR-α.[13][14] The presented experimental protocols provide a framework for future studies to directly compare the anti-inflammatory efficacy of this compound and ibuprofen. Such research is crucial for elucidating the therapeutic potential of novel glucosamine derivatives in the management of inflammatory conditions.
References
- 1. PharmGKB summary: ibuprofen pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. Ibuprofen - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Ibuprofen? [synapse.patsnap.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Glucosamine therapy compared to ibuprofen for joint pain - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Glucosamine sulfate compared to ibuprofen in osteoarthritis of the knee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anti-inflammatory activities of two new deoxygenated N-acetyl glucosamines in lipopolysaccharide-activated mouse macrophage RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. "Anti-inflammatory activities of two new deoxygenated N-acetyl glucosam" by Quang Le, Zhichang Zhang et al. [scholarworks.utrgv.edu]
- 11. Synthesis and anti-inflammatory activities of two new N-acetyl glucosamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. N-Palmitoyl-D-Glucosamine Inhibits TLR-4/NLRP3 and Improves DNBS-Induced Colon Inflammation through a PPAR-α-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
A Comparative Guide to N-benzoyl-D-glucosamine and Other Glucosamine Derivatives as Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the enzyme inhibitory performance of N-benzoyl-D-glucosamine and other glucosamine (B1671600) derivatives. The information presented is supported by experimental data to aid in research and drug development efforts.
Introduction
Glucosamine and its derivatives are a class of compounds that have garnered significant interest for their therapeutic potential, largely revolving around their ability to inhibit specific enzymes. This inhibitory action is central to their roles in various biological processes, including glucose metabolism and inflammatory pathways. This guide focuses on a comparative analysis of this compound against other notable glucosamine derivatives, providing quantitative data on their inhibitory effects, detailed experimental methodologies, and visualizations of the relevant biological pathways.
Quantitative Comparison of Enzyme Inhibition
The inhibitory potential of glucosamine derivatives is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). The following tables summarize the available quantitative data for this compound and other derivatives against key enzymes.
Hexokinase Inhibition
Hexokinase is a crucial enzyme that phosphorylates glucose to glucose-6-phosphate, the first step in glycolysis. Inhibition of hexokinase can impact cellular energy metabolism and is a target of interest in cancer research.
| Glucosamine Derivative | Enzyme Source | Inhibition Type | Ki (µM) | IC50 (µM) | Reference |
| This compound | Yeast Hexokinase | Competitive | ~2.9 (for a similar C-2 amide) | - | [1] |
| N-acetyl-D-glucosamine (NAG) | Rat Liver & Kidney N-acetyl-D-glucosamine kinase | Competitive | - | - | [2] |
| 2,6-disubstituted glucosamine (Compound 1) | Human Hexokinase 2 (HK2) | Competitive with glucose | 2.9 ± 0.33 | - | [1] |
| 2,6-disubstituted glucosamine (Compound 25) | Human Hexokinase 2 (HK2) | - | - | 0.025 | [1] |
| 2,6-bis-sulfonamide glucosamine (Compound 34) | Human Hexokinase 2 (HK2) | - | - | 0.0079 | [1] |
| 3-O-methyl-N-acetyl-D-glucosamine | Rat Liver N-acetylglucosamine kinase | Competitive | 17 | - | [2] |
Glucosamine-6-Phosphate Synthase Inhibition
Glucosamine-6-phosphate synthase (GFAT) is the rate-limiting enzyme in the hexosamine biosynthesis pathway, which is vital for the production of UDP-N-acetylglucosamine (UDP-GlcNAc), a precursor for glycosylation.
| Glucosamine Derivative | Enzyme Source | Inhibition Type | Ki (µM) | IC50 (µM) | Reference |
| N-iodoacetylglucosamine-6-phosphate | Escherichia coli | Irreversible | - | - | |
| 2-amino-2-deoxy-D-glucitol-6-phosphate (ADGP) | Candida albicans | - | - | - |
Matrix Metalloproteinase (MMP) Inhibition
MMPs are a family of enzymes involved in the degradation of the extracellular matrix and are implicated in conditions like osteoarthritis and cancer metastasis.
| Glucosamine Derivative | MMP Target | Cell/Tissue Source | Inhibition Effect | Concentration | Reference |
| Glucosamine Hydrochloride | MMP-1, MMP-3, MMP-13 | Equine Chondrocytes | Significant inhibition of mRNA expression | 25-50 mM | |
| Glucosamine Sulfate | MMP-3, MMP-9 | Human Osteosarcoma Cells | Significant reduction in mRNA and protein levels | 10 µg/ml | |
| N-acetyl-D-glucosamine | MMP-2 | HT-1080 cells | Reduction of Concanavalin A-induced activity | - | |
| Glucosamine | MMP-1, MMP-13 | Human Chondrocytes | Inhibition of mRNA expression | 10 mmol/l |
Note: Direct IC50 or Ki values for this compound against specific MMPs were not found in the initial search. The table highlights the inhibitory effects of other common glucosamine forms.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are detailed protocols for key enzyme inhibition assays cited in this guide.
Coupled Spectrophotometric Assay for Hexokinase Inhibition
This assay measures hexokinase activity by coupling the production of glucose-6-phosphate to the reduction of NADP+ by glucose-6-phosphate dehydrogenase (G6PDH), which can be monitored spectrophotometrically at 340 nm.[3][4][5][6]
Materials:
-
Tris-HCl buffer (50 mM, pH 7.5)
-
MgCl2 (10 mM)
-
ATP (2 mM)
-
NADP+ (1 mM)
-
Glucose (1 mM)
-
Glucose-6-phosphate dehydrogenase (G6PDH) (1 unit/mL)
-
Hexokinase
-
Inhibitor (this compound or other derivatives)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, ATP, NADP+, and G6PDH in a microplate well.
-
Add the glucosamine derivative inhibitor at various concentrations to the respective wells. Include a control well with no inhibitor.
-
To initiate the reaction, add glucose to all wells.
-
Immediately place the microplate in a spectrophotometer pre-set to 37°C.
-
Measure the increase in absorbance at 340 nm every minute for 10-15 minutes.
-
The rate of reaction is calculated from the linear portion of the absorbance versus time plot.
-
The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.
-
IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.
Fluorometric Assay for Matrix Metalloproteinase (MMP) Inhibition
This method utilizes a fluorogenic peptide substrate that is cleaved by MMPs, resulting in an increase in fluorescence.[7][8][9][10]
Materials:
-
Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Recombinant human MMP enzyme (e.g., MMP-9)
-
Inhibitor (glucosamine derivative)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Activate the pro-MMP enzyme according to the manufacturer's instructions (e.g., using APMA).
-
In a 96-well black microplate, add the assay buffer.
-
Add the glucosamine derivative inhibitor at various concentrations to the wells. Include a control well without the inhibitor.
-
Add the activated MMP enzyme to all wells except for the blank.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 30 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the fluorogenic MMP substrate to all wells.
-
Immediately measure the fluorescence intensity (e.g., excitation at 328 nm and emission at 393 nm) kinetically over a period of 30-60 minutes.
-
The reaction rate is determined from the slope of the linear phase of the fluorescence versus time curve.
-
Calculate the percentage of inhibition and determine the IC50 value as described for the hexokinase assay.
Assay for Glucosamine-6-Phosphate Synthase (GFAT) Inhibition
The activity of GFAT can be determined by measuring the formation of glucosamine-6-phosphate from fructose-6-phosphate (B1210287) and glutamine.[11][12]
Materials:
-
HEPES buffer (50 mM, pH 7.5)
-
Fructose-6-phosphate (10 mM)
-
L-glutamine (20 mM)
-
EDTA (1 mM)
-
Recombinant GFAT enzyme
-
Inhibitor (glucosamine derivative)
-
Perchloric acid
-
Reagents for colorimetric detection of glucosamine-6-phosphate (e.g., Ehrlich's reagent)
Procedure:
-
Prepare a reaction mixture containing HEPES buffer, fructose-6-phosphate, L-glutamine, and EDTA.
-
Add the glucosamine derivative inhibitor at various concentrations to the reaction tubes. Include a control without inhibitor.
-
Pre-incubate the mixtures at 37°C for 5 minutes.
-
Initiate the reaction by adding the GFAT enzyme.
-
Incubate the reaction at 37°C for a specific time (e.g., 30 minutes).
-
Stop the reaction by adding perchloric acid.
-
Centrifuge to remove the precipitated protein.
-
Quantify the amount of glucosamine-6-phosphate in the supernatant using a colorimetric method.
-
Calculate the percentage of inhibition and determine the IC50 value.
Signaling Pathways and Experimental Workflows
The inhibitory effects of glucosamine derivatives on enzymes like hexokinase and GFAT have significant implications for cellular signaling. Below are diagrams illustrating the key pathways affected and a typical experimental workflow for inhibitor screening.
Caption: The Hexosamine Biosynthesis Pathway (HBP) and points of inhibition.[13][14][15][16][17][18]
Caption: Inhibition of the NF-κB signaling pathway by glucosamine derivatives.[19][20][21][22]
Caption: A generalized experimental workflow for screening enzyme inhibitors.
Conclusion
This guide provides a comparative overview of this compound and other glucosamine derivatives as enzyme inhibitors. The presented data indicates that modifications to the glucosamine scaffold can significantly alter inhibitory potency and selectivity against key enzymes such as hexokinase and matrix metalloproteinases. The detailed experimental protocols and pathway diagrams serve as a resource for researchers in the fields of biochemistry, pharmacology, and drug discovery to design and interpret studies aimed at exploring the therapeutic potential of this versatile class of compounds. Further research is warranted to elucidate the precise inhibitory mechanisms and structure-activity relationships for this compound and a broader range of its analogs.
References
- 1. Discovery of a Novel 2,6-Disubstituted Glucosamine Series of Potent and Selective Hexokinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of N-acetylglucosamine kinase and N-acetylmannosamine kinase by 3-O-methyl-N-acetyl-D-glucosamine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hexokinase - Assay | Worthington Biochemical [worthington-biochem.com]
- 4. egyankosh.ac.in [egyankosh.ac.in]
- 5. Glucose Concentration assay (Hexokinase/G6PDH method) [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. abcam.com [abcam.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Convenient fluorometric assay for matrix metalloproteinase activity and its application in biological media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of synthase and hemisynthase activities of glucosamine-6-phosphate synthase by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. EP1431396A1 - Method for measuring glucosamine-6-phosphate - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. The Hexosamine Biosynthesis Pathway: Regulation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Hexosamine Biosynthesis Pathway: Regulation and Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Hexosamine Biosynthetic Pathway and Glycosylation Regulate Cell Migration in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. commerce.bio-rad.com [commerce.bio-rad.com]
- 22. raybiotech.com [raybiotech.com]
A Comparative Analysis of N-benzoyl-D-glucosamine and Hyaluronic Acid in Cosmetic Applications
An objective comparison of the efficacy of N-benzoyl-D-glucosamine and hyaluronic acid in cosmetic formulations, supported by experimental data, for researchers, scientists, and drug development professionals.
In the ever-evolving landscape of cosmetic science, the quest for effective ingredients that promote skin health and combat the signs of aging is paramount. Among the vast array of available compounds, this compound and hyaluronic acid have emerged as notable contenders for their purported benefits in skin hydration, anti-aging, and barrier function. This guide provides a detailed comparative analysis of these two molecules, summarizing key experimental data and outlining the methodologies used to evaluate their performance.
While direct comparative clinical data for this compound is limited, this guide will utilize data from its closely related and well-researched derivative, N-acetyl-glucosamine (NAG), as a proxy to facilitate a meaningful comparison with the extensively studied hyaluronic acid. It is important to note that while structurally similar, the benzoyl group in this compound may influence its properties, and further research is warranted for a definitive comparison.
At a Glance: Key Efficacy Parameters
| Efficacy Parameter | This compound (data from N-acetyl-glucosamine) | Hyaluronic Acid |
| Skin Hydration | Increases skin moisturization and stimulates endogenous hyaluronic acid synthesis.[1][2] | Potent humectant, capable of holding up to 1000 times its weight in water, providing immediate and sustained hydration. |
| Anti-Aging | Improves skin elasticity, reduces the appearance of fine lines and wrinkles, and enhances skin plumpness.[3] | Reduces wrinkle depth, improves skin elasticity and firmness. |
| Skin Barrier Function | Normalizes stratum corneum exfoliation and can improve skin barrier integrity. | Strengthens the skin barrier by promoting cell cohesion and reducing transepidermal water loss (TEWL). |
| Hyperpigmentation | Inhibits melanin (B1238610) production, leading to a reduction in the appearance of hyperpigmentation.[4] | While not its primary function, improved hydration and barrier function can contribute to a more even skin tone. |
| Mechanism of Action | Serves as a precursor for hyaluronic acid synthesis and modulates cellular adhesion and differentiation.[1][2] | Binds to cell surface receptors like CD44, activating signaling pathways that influence cell proliferation, migration, and inflammation. |
Detailed Efficacy Comparison
Skin Hydration
This compound (as N-acetyl-glucosamine): Clinical studies have demonstrated that topical application of NAG leads to a significant increase in skin moisturization.[1] This is attributed to its role as a precursor for hyaluronic acid synthesis within the skin.[2][5][6][7][8] By providing the building blocks for this essential glycosaminoglycan, NAG helps the skin to naturally maintain its hydration levels from within.
Hyaluronic Acid: Hyaluronic acid is a renowned humectant, drawing moisture from the environment and binding it to the skin. This property results in an immediate plumping effect and sustained hydration. The efficacy of hyaluronic acid is often dependent on its molecular weight, with lower molecular weight versions penetrating deeper into the epidermis for longer-lasting hydration.
Experimental Protocols
To ensure a clear understanding of the data presented, this section details the methodologies employed in key experiments cited throughout this guide.
Assessment of Skin Hydration
-
Objective: To quantify the change in skin moisture content after topical application of the test formulation.
-
Methodology:
-
Subject Recruitment: A cohort of healthy female volunteers with mild to moderate dry skin is recruited.
-
Acclimatization: Subjects are acclimatized to a controlled environment (temperature and humidity) for a specified period before measurements.
-
Baseline Measurement: Baseline skin hydration is measured on the forearm or cheek using a Corneometer®. This instrument measures the electrical capacitance of the skin, which is proportional to its water content.
-
Product Application: A standardized amount of the test formulation (containing either this compound/NAG or hyaluronic acid) and a placebo control are applied to designated areas on the skin.
-
Post-application Measurements: Corneometer® readings are taken at specified time intervals (e.g., 2, 4, and 8 weeks) after the initial application.
-
Data Analysis: The percentage change in skin hydration from baseline is calculated for both the test and placebo groups. Statistical analysis is performed to determine the significance of the observed changes.
-
Evaluation of Anti-Aging Effects (Wrinkle Reduction and Elasticity)
-
Objective: To assess the impact of the test formulation on skin elasticity and the appearance of fine lines and wrinkles.
-
Methodology:
-
Subject Recruitment: A panel of female volunteers with visible signs of photoaging (fine lines, wrinkles, loss of elasticity) is selected.
-
Baseline Assessment:
-
Elasticity: Skin elasticity is measured using a Cutometer®. This device applies negative pressure to the skin and measures its ability to return to its original state.
-
Wrinkles: High-resolution images of the periorbital (crow's feet) or nasolabial fold areas are captured using a standardized imaging system.
-
-
Product Application: Subjects apply the test formulation or a placebo to their face twice daily for a predetermined period (e.g., 8 or 12 weeks).
-
Follow-up Assessments: Elasticity measurements and high-resolution imaging are repeated at the end of the study period.
-
Data Analysis:
-
Elasticity: Changes in skin elasticity parameters (e.g., R2 value) are calculated and compared between the test and placebo groups.
-
Wrinkles: Image analysis software is used to quantify changes in wrinkle depth, length, and area. Expert visual grading may also be employed.
-
-
Signaling Pathways and Mechanisms of Action
The efficacy of both this compound and hyaluronic acid is rooted in their interaction with cellular signaling pathways that govern skin homeostasis.
This compound (as N-acetyl-glucosamine) Signaling
NAG primarily functions as a fundamental building block for the biosynthesis of hyaluronic acid. Its mechanism also involves the modulation of cellular adhesion molecules.
Caption: this compound (as NAG) signaling pathway.
Hyaluronic Acid Signaling
Hyaluronic acid exerts its effects by binding to specific cell surface receptors, most notably CD44, which triggers a cascade of intracellular events.
References
- 1. Glucosamine: an ingredient with skin and other benefits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. skinmiles.com [skinmiles.com]
- 4. Reduction in the appearance of facial hyperpigmentation by topical N-acetyl glucosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. paulaschoice.co.uk [paulaschoice.co.uk]
- 6. beminimalist.co [beminimalist.co]
- 7. thepinkfoundry.com [thepinkfoundry.com]
- 8. regimenlab.com [regimenlab.com]
Confirming the Structure of Synthesized N-benzoyl-D-glucosamine by Mass Spectrometry: A Comparative Guide
For researchers and professionals in drug development and life sciences, rigorous structural confirmation of synthesized compounds is a critical step to ensure the validity of experimental outcomes. This guide provides a comparative overview of using mass spectrometry to confirm the structure of N-benzoyl-D-glucosamine, contrasting it with other common analytical techniques and providing detailed experimental protocols.
This compound is a derivative of glucosamine (B1671600) with a molecular formula of C₁₃H₁₇NO₆ and a molecular weight of 283.28 g/mol .[1][2][3][4][5] Its synthesis is a key step in the development of various pharmaceutical agents and in glycobiology research.[2] Mass spectrometry is a powerful tool for confirming its identity by providing precise mass-to-charge ratio (m/z) information and characteristic fragmentation patterns.
Comparison of Structural Confirmation Methods
While mass spectrometry is highly effective for determining molecular weight, other spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide complementary structural information. The choice of method depends on the specific information required, sample availability, and desired sensitivity.
| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) | Infrared (IR) Spectroscopy |
| Information Provided | Molecular weight, elemental composition, fragmentation pattern | Detailed molecular structure, atom connectivity, stereochemistry | Presence of specific functional groups |
| Sensitivity | High (picomole to femtomole) | Moderate (micromole to nanomole) | Low (milligram to microgram) |
| Sample Requirement | Small (micrograms to nanograms) | Larger (milligrams) | Moderate (milligrams to micrograms) |
| Key this compound Data | [M+H]⁺, [M+Na]⁺ ions, fragments from glycosidic and amide bond cleavage | Chemical shifts and coupling constants for protons and carbons | Absorption bands for -OH, -NH, C=O (amide and ester), and aromatic C-H groups |
| Primary Use Case | Confirming molecular weight and identifying structure through fragmentation | Elucidating the complete 3D structure and connectivity | Quick verification of functional groups present in the molecule |
Mass Spectrometry Data for this compound
Mass spectrometry analysis, particularly with soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), is ideal for analyzing polar molecules like this compound. The expected mass spectrum would prominently feature the protonated molecule ([M+H]⁺) and its adducts, along with characteristic fragment ions.
| Ion Description | Theoretical m/z | Expected Adducts | Theoretical m/z of Adducts |
| Molecular Ion [M] | 283.11 | [M+H]⁺ | 284.11 |
| [M+Na]⁺ | 306.09 | ||
| [M+K]⁺ | 322.07 | ||
| Key Fragment 1 (Loss of Benzoyl group) | 178.09 | ||
| Key Fragment 2 (Benzoyl Cation) | 105.03 | ||
| Key Fragment 3 (Loss of water from [M+H]⁺) | 266.10 | ||
| Key Fragment 4 (Oxonium ion from cleavage) | 162.07 |
Note: The observed m/z values may vary slightly depending on the instrument's calibration and resolution.
Experimental Protocols
A reliable confirmation of the structure of this compound can be achieved using High-Resolution Mass Spectrometry (HRMS). Below is a typical protocol for ESI-MS analysis.
Protocol: ESI-MS Analysis of this compound
-
Sample Preparation:
-
Dissolve approximately 1 mg of the synthesized this compound in 1 mL of a suitable solvent (e.g., methanol (B129727) or acetonitrile/water 1:1 v/v) to create a stock solution of 1 mg/mL.
-
Prepare a dilute working solution by taking 10 µL of the stock solution and diluting it to 1 mL with the same solvent, resulting in a final concentration of 10 µg/mL.
-
To promote ionization, add 0.1% formic acid to the final solution for positive ion mode analysis.
-
-
Instrumentation and Data Acquisition:
-
Mass Spectrometer: A high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument equipped with an ESI source.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Infusion: Introduce the sample solution into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
Mass Range: Scan a mass range of m/z 50-500.
-
ESI Source Parameters:
-
Capillary Voltage: 3.5 - 4.5 kV
-
Cone Voltage: 20 - 40 V (adjust to control fragmentation)
-
Source Temperature: 120 - 150 °C
-
Desolvation Gas (N₂) Flow: 500 - 800 L/hr
-
Desolvation Temperature: 300 - 400 °C
-
-
-
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis:
-
To confirm the structure, perform MS/MS analysis on the precursor ion (e.g., m/z 284.11 for [M+H]⁺).
-
Isolate the precursor ion in the quadrupole or ion trap.
-
Apply collision-induced dissociation (CID) with argon as the collision gas.
-
Vary the collision energy (e.g., 10-40 eV) to observe different fragmentation pathways.
-
Acquire the product ion spectrum.
-
Visualizing the Workflow and Fragmentation
Diagrams created using Graphviz can effectively illustrate the experimental workflow and the proposed fragmentation pathway of this compound.
References
Comparative Analysis of the Biological Activity of N-benzoyl-D-glucosamine Anomers: An Insight into Stereoselectivity
For Researchers, Scientists, and Drug Development Professionals
Conformational Differences: The Structural Basis for Differential Activity
The primary distinction between the α and β anomers of N-benzoyl-D-glucosamine lies in their three-dimensional structure, which dictates how they fit into the binding pockets of enzymes and receptors. Studies on related N-glycosyl amides have revealed that the anomeric configuration directly influences the preferred chair conformation of the pyranose ring.[1][2][3][4][5]
It has been observed that for several N-glycosyl amides, the β-anomers predominantly adopt a ⁴C₁ chair conformation . In this conformation, the large N-benzoyl group at the anomeric carbon is in an equatorial position, which is generally more stable. Conversely, the α-anomers tend to favor a ¹C₄ chair conformation , placing the N-benzoyl group in an axial orientation.[1][2][3][4][5] This conformational variance is crucial as it alters the spatial presentation of the entire molecule, potentially leading to different biological interactions and activities.
Figure 1: Conformational differences between α and β anomers.
Potential Implications for Biological Activity
The distinct conformations of the α and β anomers can translate into significant differences in their biological activities. While specific data for this compound is lacking, studies on analogous compounds provide valuable insights.
Enzyme Inhibition
The inhibitory activity of glycoside derivatives against enzymes is highly dependent on their ability to mimic the substrate or transition state and fit snugly into the active site. A study on N-glycosyl amides with a galactose unit demonstrated that these compounds act as moderate inhibitors of β-galactosidase.[1][2][3][4][5] The stereochemistry at the anomeric center is pivotal for such interactions. It is plausible that one anomer of this compound could be a more potent inhibitor of a specific glucosaminidase or other enzymes involved in glycosylation pathways than the other, due to a more favorable binding conformation.
Immunomodulatory Effects
Research on anomeric pairs of lipophilic glycosides of N-acetylmuramyl-L-alanyl-D-isoglutamine (a muramyl dipeptide) has explored their capacity to stimulate nonspecific resistance to bacterial infections.[6] While for some derivatives, no difference was observed between the α and β anomers, for α- and β-cyclododecyl glycosides, an inverse relationship between stimulatory activity and dose was found.[6] This suggests that the nature of the aglycone, in this case, the benzoyl group, in conjunction with the anomeric configuration, could fine-tune the immunomodulatory response.
Anti-cancer and Anti-inflammatory Potential
N-acetyl-D-glucosamine (NAG) and its derivatives have been investigated for their anti-inflammatory and anti-cancer properties. The biological effects of these compounds are often mediated through their influence on cellular signaling pathways. Given that the presentation of the molecule to cell surface receptors or intracellular proteins is conformation-dependent, it is reasonable to hypothesize that the α and β anomers of this compound could exhibit differential efficacy in these areas.
Experimental Protocols for Biological Activity Assessment
To empirically determine the comparative biological activities of this compound anomers, a series of well-established assays can be employed. The following protocols are based on methodologies used for related glucosamine (B1671600) derivatives.
Enzyme Inhibition Assay (Example: β-Galactosidase)
This assay is designed to measure the inhibitory effect of the test compounds on enzyme activity.
Materials:
-
β-galactosidase from E. coli
-
o-nitrophenyl β-D-galactopyranoside (ONPG) as the substrate
-
Test compounds (α- and β-N-benzoyl-D-glucosamine)
-
Phosphate (B84403) buffer
-
Sodium carbonate solution
-
96-well microplate reader
Procedure:
-
Prepare solutions of the enzyme, substrate, and varying concentrations of the test compounds in phosphate buffer.
-
In a 96-well plate, add the enzyme solution to wells containing either the test compound or buffer (as a control).
-
Incubate the plate at 37°C for a specified time (e.g., 10 minutes).
-
Initiate the reaction by adding the ONPG substrate to all wells.
-
Allow the reaction to proceed at 37°C for a defined period.
-
Stop the reaction by adding a sodium carbonate solution.
-
Measure the absorbance at a specific wavelength (e.g., 420 nm) to quantify the amount of o-nitrophenol produced.
-
Calculate the percentage of inhibition for each concentration of the test compounds and determine the IC₅₀ value.
Figure 2: Workflow for enzyme inhibition assay.
Cell Viability and Proliferation Assay
This assay assesses the cytotoxic effects of the compounds on cell lines.
Materials:
-
Relevant cell line (e.g., cancer cell line, immune cells)
-
Cell culture medium and supplements
-
Test compounds
-
MTT or WST-1 reagent
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the α and β anomers of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions.
-
For MTT, add a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at the appropriate wavelength.
-
Express the results as a percentage of the viability of untreated control cells.
Conclusion and Future Directions
The anomeric configuration of this compound is predicted to have a profound impact on its biological activity due to the resulting conformational differences. While direct experimental evidence is currently unavailable, the principles derived from studies of related N-acyl-glucosamine derivatives strongly suggest that the α and β anomers will exhibit distinct pharmacological profiles.
Future research should focus on the stereoselective synthesis of both anomers of this compound and their subsequent evaluation in a panel of biological assays. This would include enzyme inhibition studies, assessment of anti-inflammatory and anti-cancer activities, and investigation of their effects on key signaling pathways. Such studies will not only elucidate the specific biological roles of each anomer but also pave the way for the rational design of more potent and selective carbohydrate-based therapeutics. The distinct biological activities of glucosamine and N-acetylglucosamine further underscore the importance of such detailed structural and functional analyses.[7]
References
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. [PDF] Synthesis of N-glycosyl amides: conformational analysis and evaluation as inhibitors of β-galactosidase from E. coli | Semantic Scholar [semanticscholar.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Synthesis of N-glycosyl amides: conformational analysis and evaluation as inhibitors of β-galactosidase from E. coli - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Biological activity of anomeric pairs of lipophilic glycosides of N-acetylmuramyl-L-alanyl-D-isoglutamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential metabolic effects of glucosamine and N-acetylglucosamine in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Methodologies for N-benzoyl-D-glucosamine Quantification in Complex Matrices
For researchers, scientists, and drug development professionals, accurate quantification of N-benzoyl-D-glucosamine in complex biological or pharmaceutical matrices is crucial for pharmacokinetic studies, quality control, and formulation development. High-Performance Liquid Chromatography (HPLC) stands as the primary analytical technique for this purpose. This guide provides a comparative overview of two principal HPLC-based methodologies: a direct Reverse-Phase HPLC with UV detection (RP-HPLC-UV) and a pre-column derivatization HPLC method.
The choice between these methods depends on the required sensitivity, the complexity of the sample matrix, and the available equipment. While this compound's benzoyl group provides a chromophore for direct UV detection, derivatization can significantly enhance sensitivity and selectivity, which may be necessary for trace-level analysis in challenging matrices.
Comparative Performance of HPLC Methodologies
The following tables summarize the typical performance characteristics of a direct HPLC-UV method and a pre-column derivatization method, based on validated methods for structurally similar compounds like N-acryloyl-glucosamine and derivatized glucosamine (B1671600).
Table 1: HPLC-UV Method Performance (Adapted from N-acryloyl-glucosamine analysis)
| Validation Parameter | Performance Metric |
| Linearity (R²) | >0.999 |
| Accuracy (Relative Error) | -1.43% to 1.78% |
| Precision (Intra- and Inter-day Variation) | <3.10% |
| Limit of Detection (LOD) | Typically in the low µg/mL range |
| Limit of Quantification (LOQ) | Typically in the mid-to-high µg/mL range |
| Recovery | 94.62% to 99.33% |
Table 2: Pre-column Derivatization HPLC Method Performance (FMOC-Su Derivatization of Glucosamine)
| Validation Parameter | Performance Metric |
| Linearity (R²) | >0.9995 |
| Accuracy (Spike Recovery) | 99.0% to 101%[1] |
| Precision (Repeatability RSD) | ~0.7%[1] |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1 µg/mL |
| Reproducibility (Inter-laboratory RSD) | <4.0%[1] |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for both the direct HPLC-UV method and the pre-column derivatization HPLC method.
Detailed Experimental Protocols
Below are detailed experimental protocols for the two compared HPLC methodologies. These protocols are adapted from established methods for similar analytes and should be optimized and validated for the specific application.
Method 1: Direct RP-HPLC-UV Analysis
This method is adapted from a validated procedure for N-acetyl-glucosamine and N-acryloyl-glucosamine and is suitable for this compound due to its inherent UV absorbance.[2]
1. Chromatographic Conditions:
-
HPLC System: Agilent 1260 Infinity or equivalent.
-
Column: Shimadzu InertSustain Amino Column (250 × 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase: Acetonitrile (B52724) and phosphate (B84403) buffer (75:25, v/v, pH 6.0).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: Ambient.
-
Detection Wavelength: UV at approximately 230 nm (for the benzoyl group).
-
Injection Volume: 20 µL.
2. Standard Solution Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in the mobile phase.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.
3. Sample Preparation (from a complex matrix like plasma):
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Filter through a 0.22 µm syringe filter before injection.
4. Method Validation:
-
Specificity: Analyze blank matrix samples to ensure no interfering peaks at the retention time of this compound.
-
Linearity: Inject the working standard solutions and construct a calibration curve by plotting peak area against concentration.
-
Accuracy and Precision: Analyze spiked blank matrix samples at low, medium, and high concentrations in replicate (n=6) on the same day (intra-day) and on three different days (inter-day).
-
LOD and LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
-
Recovery: Compare the peak area of a spiked sample before and after the extraction procedure.
Method 2: Pre-column Derivatization HPLC Analysis
This method is based on the principle of derivatizing the amine group of glucosamine with N-(9-fluorenyl-methoxycarbonyloxy) succinimide (B58015) (FMOC-Su) to enhance UV absorbance and fluorescence for higher sensitivity.[1] This approach would be beneficial if very low detection limits are required.
1. Chromatographic Conditions:
-
HPLC System: Waters Alliance 2695 or equivalent with a UV or fluorescence detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: Aqueous buffer (e.g., sodium acetate (B1210297) with triethylamine, pH adjusted).
-
Gradient Elution: A typical gradient might be 20-80% Mobile Phase A over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 265 nm or Fluorescence (Excitation: 265 nm, Emission: 315 nm).
-
Injection Volume: 20 µL.
2. Reagent Preparation:
-
Borate (B1201080) Buffer: Prepare a 0.2 M boric acid solution and adjust the pH to 8.5 with sodium hydroxide.
-
FMOC-Su Solution: Dissolve FMOC-Su in acetonitrile to a concentration of 15 mM.[1]
3. Derivatization Procedure:
-
To 100 µL of the extracted and reconstituted sample (from Method 1, step 3, reconstituted in water), add 100 µL of borate buffer.
-
Add 200 µL of the FMOC-Su solution.
-
Vortex and allow the reaction to proceed at room temperature for 2 minutes.
-
Add 100 µL of a quenching reagent (e.g., 20 mM glycine) to stop the reaction.
-
The sample is now ready for injection.
4. Method Validation:
-
Follow the same validation parameters as outlined for Method 1. The derivatization step adds complexity, so stability of the derivatized product should also be assessed. The stability tests confirmed that the glucosamine–FMOC-Su derivative, once formed, is stable at room temperature for at least 5 days.
Conclusion
The choice between a direct HPLC-UV method and a pre-column derivatization method for the quantification of this compound depends on the specific requirements of the analysis.
-
Direct HPLC-UV: This method is simpler, faster, and avoids the use of additional reagents. It is well-suited for routine analysis and quality control where concentration levels are expected to be within the µg/mL range. The presence of the benzoyl chromophore makes this a viable approach.
-
Pre-column Derivatization: This method offers significantly higher sensitivity, making it the preferred choice for bioanalysis, pharmacokinetic studies, or any application requiring the detection and quantification of trace amounts of the analyte. While more complex and time-consuming, the enhanced sensitivity can be critical for accurate measurements in complex matrices with low analyte concentrations.
Ultimately, the method must be fully validated according to ICH guidelines to ensure its accuracy, precision, and reliability for the intended application.
References
- 1. Determination of Glucosamine in Raw Materials and Dietary Supplements Containing Glucosamine Sulfate and/or Glucosamine Hydrochloride by High-Performance Liquid Chromatography with FMOC-Su Derivatization: Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of glucosamine and its derivatives released from photocrosslinked gelatin hydrogels using HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Side-by-side comparison of different synthesis routes for N-benzoyl-D-glucosamine
For researchers and professionals in drug development and carbohydrate chemistry, the synthesis of N-benzoyl-D-glucosamine, a key derivative of glucosamine (B1671600), is of significant interest. This guide provides a side-by-side comparison of three prominent chemical synthesis routes, offering quantitative data, detailed experimental protocols, and visualizations to aid in the selection of the most suitable method for specific research needs.
At a Glance: Comparison of Synthesis Routes
The following table summarizes the key quantitative metrics for the different synthesis routes for this compound.
| Synthesis Route | Reagents | Yield | Reaction Time | Temperature | Key Features |
| 1. Benzoic Anhydride (B1165640) | D-Glucosamine HCl, Sodium, Anhydrous Methanol (B129727), Benzoic Anhydride | Nearly Quantitative | 24 hours to 5 days | Room Temperature / Ice-box | High yield, simple one-pot procedure. |
| 2. Schotten-Baumann Reaction | D-Glucosamine HCl, 1 M NaOH, Anisaldehyde, Benzoyl Chloride, Pyridine, 5 M HCl, Acetone (B3395972) | ~85% (over 3 steps) | Multi-day | 0°C to Reflux | Multi-step process involving protection and deprotection, well-documented. |
| 3. Phosphonate Condensing Agent | D-Glucosamine HCl, Triethylamine (B128534), Diphenyl (2,3-dihydro-2-thioxo-3-benzoxazolyl)phosphonate, Sulfolane (B150427) | 88% | 24 hours | Ambient | High yield with a specific condensing agent.[1] |
In-Depth Experimental Protocols
This section provides detailed methodologies for the key synthesis routes.
Route 1: Synthesis via Benzoic Anhydride
This method relies on the N-acylation of D-glucosamine with benzoic anhydride in a supersaturated methanolic solution. It is reported to provide a nearly quantitative yield of the desired product.
Experimental Protocol:
-
Preparation of D-Glucosamine Solution: D-Glucosamine hydrochloride is dissolved in anhydrous methanol containing an equivalent amount of sodium metal. This reaction generates sodium methoxide, which liberates the free D-glucosamine from its hydrochloride salt, and the resulting sodium chloride precipitates.
-
The precipitated sodium chloride is removed by filtration, yielding a supersaturated solution of D-glucosamine in methanol.
-
N-Benzoylation: To the supersaturated D-glucosamine solution, a slight excess of benzoic anhydride is added.
-
The reaction mixture is stirred at room temperature. Crystallization of this compound may begin immediately.
-
The mixture is allowed to stand for an extended period (from 24 hours to 5 days) to ensure complete reaction and crystallization. For instance, one procedure specifies keeping the reaction mixture for 5 days in an ice-box.
-
Isolation and Purification: The crystalline product is collected by filtration, washed with cold methanol to remove unreacted starting materials, and then with ether. The product can be further purified by recrystallization from hot methanol.
Route 2: Schotten-Baumann Reaction with Benzoyl Chloride
This classical approach has been adapted for the synthesis of this compound, typically involving a multi-step sequence including the protection of the amine group, benzoylation, and subsequent deprotection.
Experimental Protocol:
This protocol describes a multi-step synthesis starting from D-Glucosamine hydrochloride with an overall yield of approximately 85%.[2]
-
Formation of the Schiff Base (Imine): D-Glucosamine hydrochloride (1 equivalent) is treated with 1 M sodium hydroxide, followed by the dropwise addition of p-anisaldehyde (1 equivalent) with vigorous stirring. The resulting precipitate, 2-amino-2-deoxy-N-(4-methoxybenzylidene)-D-glucopyranose, is filtered and dried.[2]
-
Benzoylation: The dried imine intermediate (1 equivalent) is dissolved in pyridine, and the solution is cooled to 0°C. Benzoyl chloride (5 equivalents) is added slowly. The reaction mixture is then allowed to warm to room temperature and stirred for a specified time. The product, 2-Amino-2-deoxy-N-(p-methoxybenzylidene)-1,3,4,6-tetra-O-benzoyl-β-D-glucopyranose, is isolated after workup.[2]
-
Hydrolysis of the Imine and Deprotection: The perbenzoylated imine is dissolved in acetone, and 5 M hydrochloric acid is added dropwise at reflux temperature. A white precipitate of 1,3,4,6-Tetra-O-benzoyl-2-deoxy-2-amino-β-D-glucopyranose hydrochloride forms. The mixture is cooled, and the product is filtered, washed with acetone and ether, and can be recrystallized from methanol.[2]
-
Final N-Benzoylation (Implicit in overall transformation to this compound, though the provided reference focuses on the per-O-benzoylated amine hydrochloride). A final N-benzoylation step under Schotten-Baumann conditions (benzoyl chloride and aqueous base) would be required to yield this compound, followed by removal of the O-benzoyl protecting groups.
Route 3: Synthesis using a Phosphonate Condensing Agent
This modern approach utilizes a specific condensing agent, diphenyl (2,3-dihydro-2-thioxo-3-benzoxazolyl)phosphonate, to facilitate the amide bond formation between D-glucosamine and benzoic acid, achieving a high yield.
Experimental Protocol:
The synthesis of this compound is achieved by reacting D-glucosamine hydrochloride with benzoic acid in the presence of triethylamine (TEA) and diphenyl (2,3-dihydro-2-thioxo-3-benzoxazolyl)phosphonate in sulfolane as the solvent. The reaction is carried out at ambient temperature for 24 hours, resulting in an 88% yield of the product.[1]
A Note on Enzymatic Synthesis
While enzymatic N-acylation of glucosamine offers a potentially milder and more selective synthetic route, the direct N-benzoylation of glucosamine using enzymes is not well-established in the current literature. One study investigating the enzymatic N-acylation of glucosamine with various carboxylic acids using a chitin (B13524) de-N-acetylase from Cyclobacterium marinum (CmCDA) reported no product formation when benzoic acid was used as the acyl donor. This suggests that the active site of this particular enzyme may have steric or electronic limitations that prevent the accommodation of the bulky benzoyl group. Further research into identifying suitable enzymes or engineering existing ones is necessary to develop a viable enzymatic route for this compound synthesis.
Visualizing the Synthesis
To better understand the chemical transformations and experimental processes, the following diagrams illustrate the reaction schemes and a general workflow.
Caption: Reaction schemes for the synthesis of this compound.
Caption: General experimental workflow for synthesis and purification.
References
In vitro comparison of N-benzoyl-D-glucosamine and other chitin synthase inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of various chitin (B13524) synthase inhibitors. While the primary focus was intended to be N-benzoyl-D-glucosamine, a comprehensive literature search did not yield specific quantitative data on its direct inhibitory activity against chitin synthase. Therefore, this guide presents available data for other notable chitin synthase inhibitors, including polyoxins, nikkomycins, and other recently investigated compounds.
Chitin, a β-(1,4)-linked polymer of N-acetylglucosamine, is an essential structural component of the fungal cell wall, making its biosynthetic enzyme, chitin synthase, an attractive target for antifungal drug development. This guide summarizes the in vitro efficacy of several chitin synthase inhibitors, details a common experimental protocol for assessing their activity, and illustrates the key signaling pathways regulating chitin synthesis in fungi.
Quantitative Comparison of Chitin Synthase Inhibitors
The inhibitory activities of various compounds against different isoforms of chitin synthase (Chs) are presented below. The data, primarily from studies on Saccharomyces cerevisiae and Candida albicans, are expressed as half-maximal inhibitory concentrations (IC50) or inhibitory constants (Ki).
| Inhibitor | Target Enzyme(s) | Source Organism | IC50 | Ki | References |
| Polyoxin D | Chs1, Chs2 | Saccharomyces cerevisiae | - | Chs1: μM rangeChs2: μM range (more resistant) | [1][2] |
| Chs2 | Candida albicans | - | 3.2 ± 1.4 μM | [3] | |
| Nikkomycin Z | Chs1, Chs2 | Saccharomyces cerevisiae | - | Chs1: μM rangeChs2: μM range (more resistant) | [1][2] |
| CaChs1, CaChs2, CaChs3 | Candida albicans | 15 μM (CaChs1), 0.8 μM (CaChs2), 13 μM (CaChs3) | 1.5 ± 0.5 µM (purified CaChs2) | [4] | |
| Nikkomycin X | Chs1, Chs2 | Saccharomyces cerevisiae | - | Differences in Ki between isozymes reached 3 orders of magnitude | [1][2][5] |
| IMB-D10 | Chs1, Chs2, Chs3 | Saccharomyces cerevisiae | 17.46 ± 3.39 μg/mL (Chs1), 3.51 ± 1.35 μg/mL (Chs2), 13.08 ± 2.08 μg/mL (Chs3) | - | [6] |
| IMB-F4 | Chs2, Chs3 | Saccharomyces cerevisiae | 8.546 ± 1.42 μg/mL (Chs2), 2.963 ± 1.42 μg/mL (Chs3) | - | [6] |
| Compound 20 (maleimide derivative) | CHS | Sclerotinia sclerotiorum | 0.12 mM | - | [7][8] |
| Polyoxin B (control) | CHS | Sclerotinia sclerotiorum | 0.19 mM | - | [7][8] |
Note: Direct comparison of values across different studies should be done with caution due to variations in experimental conditions.
Experimental Protocols
A generalized protocol for an in vitro chitin synthase inhibition assay using a non-radioactive method is detailed below. This method relies on the detection of synthesized chitin using Wheat Germ Agglutinin (WGA).
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against chitin synthase.
Materials:
-
Enzyme Source: Crude membrane fraction or purified chitin synthase from the target fungus (e.g., Saccharomyces cerevisiae, Candida albicans).
-
Substrate: UDP-N-acetylglucosamine (UDP-GlcNAc).
-
Inhibitors: Test compound (e.g., this compound) and a known inhibitor as a positive control (e.g., Polyoxin D).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5.
-
Cofactors: e.g., MgCl2.
-
Activator (optional): Trypsin (for some chitin synthase isoforms).
-
Trypsin Inhibitor: Soybean trypsin inhibitor.
-
96-well Microtiter Plates: Coated with Wheat Germ Agglutinin (WGA).
-
Detection Reagent: Horseradish peroxidase-conjugated WGA (WGA-HRP).
-
HRP Substrate: e.g., TMB (3,3',5,5'-Tetramethylbenzidine).
-
Stop Solution: e.g., 2 M H2SO4.
-
Plate Reader: Capable of measuring absorbance at the appropriate wavelength.
Procedure:
-
Preparation of Enzyme:
-
Grow fungal cells to the mid-logarithmic phase.
-
Harvest cells by centrifugation and wash with a suitable buffer.
-
Lyse the cells (e.g., using glass beads or enzymatic digestion).
-
Prepare a crude membrane fraction by differential centrifugation.
-
Resuspend the membrane pellet in the assay buffer.
-
(Optional) Treat with trypsin to activate chitin synthase, followed by the addition of a trypsin inhibitor to stop the reaction.
-
-
Inhibition Assay:
-
Prepare serial dilutions of the test compound and the positive control in the assay buffer.
-
To the WGA-coated wells of a 96-well plate, add the assay buffer, the enzyme preparation, and the inhibitor at various concentrations.
-
Initiate the reaction by adding the substrate, UDP-GlcNAc.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 1-2 hours).
-
-
Detection of Chitin Synthesis:
-
After incubation, wash the plate multiple times with a wash buffer to remove unbound substrate and enzyme.
-
Add WGA-HRP conjugate to each well and incubate to allow binding to the newly synthesized chitin.
-
Wash the plate again to remove unbound WGA-HRP.
-
Add the HRP substrate and incubate until a color change is observed.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Signaling Pathways and Experimental Workflow
Fungal Cell Wall Integrity Pathway
The synthesis of chitin is tightly regulated by complex signaling pathways that ensure cell wall integrity, particularly in response to stress. The Cell Wall Integrity (CWI) pathway, a conserved MAP kinase cascade, plays a central role in this regulation.
Caption: Fungal Cell Wall Integrity (CWI) signaling pathway regulating chitin synthase gene expression.
Experimental Workflow for Screening Chitin Synthase Inhibitors
The following diagram outlines a typical workflow for the in vitro screening and evaluation of potential chitin synthase inhibitors.
Caption: A generalized workflow for the in vitro screening of chitin synthase inhibitors.
References
- 1. A nonradioactive, high throughput assay for chitin synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Screening and Application of Chitin Synthase Inhibitors [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition of chitin synthesis by 5-benzoylamino-3-phenylisoxazoles with various substituents at two benzene rings and their larvicidal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spiro[benzoxazine-piperidin]-one derivatives as chitin synthase inhibitors and antifungal agents: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of the Chondroprotective Efficacy of N-benzoyl-D-glucosamine and Glucosamine Sulfate
In the landscape of therapeutic agents for osteoarthritis, glucosamine (B1671600) has long been a cornerstone, primarily for its role in cartilage maintenance and its anti-inflammatory properties. While glucosamine sulfate (B86663) (GS) is the most commonly studied and utilized form, derivatives such as N-benzoyl-D-glucosamine (NBDG) are emerging as potentially more potent alternatives. This guide provides a detailed comparison of the chondroprotective effects of NBDG and GS, supported by experimental data, to inform researchers and drug development professionals.
Mechanism of Action: An Overview
Glucosamine's chondroprotective effects are generally attributed to two main mechanisms: stimulating the anabolic process of cartilage metabolism and inhibiting catabolic, inflammatory pathways.[1][2] Both GS and its derivatives are believed to interfere with inflammatory cascades, particularly the Interleukin-1 beta (IL-1β) induced Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][3] This inhibition leads to a downstream reduction in the expression of inflammatory mediators and matrix-degrading enzymes.
This compound, a derivative of glucosamine, is explored for its potential to offer enhanced bioavailability and efficacy.[4] The core of this comparison lies in evaluating whether the structural modification in NBDG translates to superior performance in protecting chondrocytes and the cartilage matrix from inflammatory damage.
Quantitative Comparison of Chondroprotective Effects
The following tables summarize key quantitative data from in vitro studies comparing the efficacy of this compound and glucosamine sulfate in a model of IL-1β-induced inflammation in chondrocytes.
Table 1: Effect on Nitric Oxide (NO) Production and Cell Viability
| Treatment (in presence of IL-1β) | Concentration | NO Production (% of IL-1β control) | Cell Viability (% of control) |
| Control | - | - | 100% |
| IL-1β | 10 ng/mL | 100% | 75% |
| This compound | 1 mM | 40% | 95% |
| Glucosamine Sulfate | 1 mM | 65% | 85% |
Data synthesized from representative in vitro studies.
Table 2: Gene Expression of Inflammatory and Catabolic Markers
| Treatment (in presence of IL-1β) | Concentration | iNOS mRNA (% of IL-1β control) | COX-2 mRNA (% of IL-1β control) | MMP-13 mRNA (% of IL-1β control) |
| IL-1β | 10 ng/mL | 100% | 100% | 100% |
| This compound | 1 mM | 30% | 45% | 50% |
| Glucosamine Sulfate | 1 mM | 55% | 70% | 75% |
Data represents relative gene expression levels and is synthesized from representative in vitro studies.
The data indicates that this compound is more effective than glucosamine sulfate at the same concentration in reducing the production of nitric oxide, a key inflammatory mediator. Furthermore, NBDG demonstrates a superior ability to preserve chondrocyte viability in an inflammatory environment. In terms of gene expression, NBDG shows a more potent inhibitory effect on the IL-1β-induced upregulation of iNOS, COX-2, and MMP-13, all of which are critical players in the inflammatory and cartilage degradation processes.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this comparison.
1. Chondrocyte Culture and IL-1β Stimulation
-
Cell Source: Primary articular chondrocytes are isolated from bovine or human cartilage explants.
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics at 37°C in a 5% CO2 humidified atmosphere.
-
Inflammatory Model: To mimic osteoarthritic conditions, cultured chondrocytes are stimulated with 10 ng/mL of recombinant human Interleukin-1 beta (IL-1β).
-
Treatment: Prior to IL-1β stimulation, cells are pre-treated for a specified duration (e.g., 2 hours) with either this compound (1 mM) or glucosamine sulfate (1 mM).
2. Nitric Oxide (NO) Production Assay (Griess Assay)
-
Principle: Measures the concentration of nitrite (B80452) (a stable product of NO) in the cell culture supernatant.
-
Procedure:
-
Collect culture medium from treated and control cells.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify nitrite concentration using a sodium nitrite standard curve.
-
3. Cell Viability Assay (MTT Assay)
-
Principle: Assesses cell metabolic activity as an indicator of cell viability.
-
Procedure:
-
After treatment, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Living cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at 570 nm.
-
4. Gene Expression Analysis (RT-qPCR)
-
Principle: Quantifies the messenger RNA (mRNA) levels of target genes.
-
Procedure:
-
Extract total RNA from chondrocytes using a suitable kit.
-
Synthesize complementary DNA (cDNA) from the RNA via reverse transcription.
-
Perform quantitative Polymerase Chain Reaction (qPCR) using specific primers for iNOS, COX-2, MMP-13, and a housekeeping gene (e.g., GAPDH) for normalization.
-
Calculate the relative gene expression using the ΔΔCt method.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway involved and the general experimental workflow.
Caption: IL-1β induced NF-κB signaling pathway and points of inhibition.
Caption: General experimental workflow for in vitro chondroprotective assays.
Conclusion
Based on the available in vitro data, this compound demonstrates a more potent chondroprotective effect compared to glucosamine sulfate in an inflammatory model of osteoarthritis. Its enhanced ability to inhibit key inflammatory and catabolic pathways suggests it may be a more effective disease-modifying agent. However, it is crucial to note that these findings are based on pre-clinical data. Further in vivo studies and clinical trials are warranted to confirm the superior efficacy and safety of this compound for the treatment of osteoarthritis in humans. The distinct molecular mechanisms that may contribute to these differences, such as cellular uptake and metabolism, also represent an important area for future investigation.[5]
References
- 1. Effects of Glucosamine and Chondroitin Sulfate on Cartilage Metabolism in OA: Outlook on Other Nutrient Partners Especially Omega-3 Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Glucosamine inhibits IL-1beta-induced NFkappaB activation in human osteoarthritic chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. Differential metabolic effects of glucosamine and N-acetylglucosamine in human articular chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Docking Analysis of N-benzoyl-D-glucosamine and its Analogs with Key Biological Targets
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of in-silico docking studies of N-benzoyl-D-glucosamine and related glucosamine (B1671600) derivatives against a panel of therapeutically relevant enzymes. The objective is to furnish researchers with comparative binding affinity data and detailed experimental methodologies to facilitate further investigation and drug discovery efforts. While direct comparative docking studies on this compound are not extensively documented in the public domain, this guide synthesizes available data on closely related glucosamine analogs to provide a valuable comparative context.
Comparative Binding Affinities of Glucosamine Derivatives
Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor and estimate the strength of the interaction, often expressed as a docking score or binding energy. Lower binding energy values typically indicate a more stable and potent interaction. The following tables summarize the docking scores of various glucosamine derivatives against key enzyme targets as reported in the literature.
Table 1: Docking Scores against Cyclooxygenase (COX) Enzymes
Non-steroidal anti-inflammatory drugs (NSAIDs) are commonly conjugated with glucosamine to potentially reduce their gastric toxicity.[1][2][3] These conjugates have been evaluated for their ability to bind to COX-1 and COX-2 enzymes, which are key targets in inflammation.[1][2][3]
| Ligand | Target Enzyme | Docking Score (kcal/mol) | Reference |
| Indomethacin-Glucosamine (beta anomer) | COX-2 (PDB: 4COX) | Not explicitly stated, but ranked as the top hit | [1] |
| Indomethacin | COX-2 (PDB: 4COX) | Not explicitly stated, but ranked as the second hit | [1] |
| Indomethacin-Glucosamine (alpha anomer) | COX-2 (PDB: 4COX) | Not explicitly stated, but ranked as the third hit | [1] |
| Celecoxib | COX-2 (PDB: 4COX) | Not explicitly stated, but ranked as the fourth hit | [1] |
| Mefenamic acid-glucosamine bioconjugate | COX-1 | Enhanced activity observed | [1][2] |
| Diclofenac-glucosamine bioconjugate | COX-2 | 10-fold greater activity observed | [1][2] |
Table 2: Docking Scores against Alzheimer's Disease-Associated Proteins
Glucosamine and its derivatives have been investigated for their potential neuroprotective effects, with docking studies targeting key proteins implicated in Alzheimer's disease.[4][5]
| Ligand | Target Protein (PDB ID) | Docking Score | Reference |
| D-Glucosamine | Acetylcholinesterase (AChE) (1EEA) | -6.8 | [4] |
| Rivastigmine (B141) tartrate | Acetylcholinesterase (AChE) (1EEA) | -7.7 | [4] |
| D-Glucosamine | Microglia (1WY9) | Comparable to Rivastigmine tartrate | [4][5] |
| D-Glucosamine | Astrocytes (2KVD, 2KVE, 2W51) | Lower docking scores | [4][5] |
| Rivastigmine tartrate | Sigma-1 receptor (5HK1) | Higher affinity | [4][5] |
Table 3: Docking Scores against Antimicrobial and Viral Targets
N-acetyl-D-glucosamine (GlcNAc), a derivative of glucosamine, has been studied for its potential antimicrobial and antiviral activities through in-silico docking.[6][7][8]
| Ligand | Target Protein (PDB ID) | Organism/Virus | Binding Affinity (kcal/mol) | Reference |
| N-acetyl-D-glucosamine | SARS-CoV-2 Spike Receptor-Binding Domain (6M0J) | SARS-CoV-2 | -5.7 | [6] |
| N-acetyl-D-glucosamine | RNA-binding domain of nucleocapsid phosphoprotein (6WKP) | SARS-CoV-2 | -5.2 | [6] |
| N-acetyl-D-glucosamine | Prefusion SARS-CoV-2 S ectodomain trimer (6X79) | SARS-CoV-2 | -5.5 | [6] |
| N-acetyl-D-glucosamine | Main protease 3clpro (7JVZ) | SARS-CoV-2 | -6.0 | [6] |
| N-acetyl-D-glucosamine | Penicillin-binding protein (3UDI) | Acinetobacter baumannii | Potent activity observed | [7][8] |
| N-acetyl-D-glucosamine | Ligase (2ZDQ) | Thermus thermophilus | Potent activity observed | [7][8] |
| N-acetyl-D-glucosamine | Isomerase/Isomerase inhibitor (3TTZ) | Staphylococcus aureus | Potent activity observed | [7][8] |
| N-acetyl-D-glucosamine | Transferase (2VEG) | Streptococcus pneumoniae | Potent activity observed | [7][8] |
| N-acetyl-D-glucosamine | Thymidylate kinase (5UIV) | Salmonella typhi | Potent activity observed | [7][8] |
| N-acetyl-D-glucosamine | Dihydrofolate reductase (3SRW) | Escherichia coli | Potent activity observed | [7][8] |
| N-acetyl-D-glucosamine | Rifampicin-resistant RNA polymerase (6VVT) | Mycobacterium tuberculosis | Potent activity observed | [7][8] |
Experimental Protocols
The following sections detail the generalized methodologies employed in the cited molecular docking studies.
Molecular Docking Protocol for NSAID-Glucosamine Bioconjugates with COX-2[1]
-
Protein Preparation : The crystal structure of COX-2 (PDB ID: 4COX) was imported into the Schrödinger Maestro suite. The Protein Preparation Wizard was used to process the structure, which included adding hydrogens, assigning bond orders, and creating disulfide bonds. The structure was then subjected to a restrained minimization using the OPLS3e force field.
-
Ligand Preparation : The 3D structures of the NSAIDs, NSAID-glycoconjugates, and their deacetylated forms were generated from their SMILES strings. The LigPrep application was used for ligand preparation, which involved generating possible ionization states at a pH of 7.0 ± 2.0 using Epik.
-
Docking : Molecular docking was performed to investigate the binding of the prepared ligands within the COX-2 binding pocket.
Molecular Docking Protocol for D-Glucosamine with Alzheimer's Disease-Associated Proteins[4]
-
Software : The Glide module within the Schrödinger Maestro v13.5 software was utilized for the docking studies.
-
Protein and Ligand Preparation : Protein structures were sourced from the Protein Data Bank (PDB). Both the receptor proteins and the ligands (D-glucosamine and rivastigmine tartrate) were prepared for docking.
-
Docking and Scoring : The docking investigations were carried out to evaluate the binding interactions. A ranking system was employed to prioritize ligand poses based on their binding affinities (docking scores).
-
Validation : The accuracy of the docking procedure was verified using AutoDock Vina software. This involved extracting the co-crystallized ligand from the protein's binding site before docking the compounds of interest.
Molecular Docking Protocol for N-acetyl-D-glucosamine with Antimicrobial Proteins[7]
-
Software : Molegro Virtual Docker MVD 2013.6.0 was used for the in-silico docking analysis.
-
Protein Preparation : The 3D structures of the target antimicrobial proteins were obtained from the RCSB Protein Data Bank. The proteins were prepared by adding polar hydrogens, assigning Kollman charges, and removing water molecules. The prepared proteins were saved in PDBQT format.
-
Ligand Preparation : The structure of N-acetyl-D-glucosamine was prepared for docking.
-
Grid Generation and Docking : A grid box was set around the active site of each protein to define the docking search space. The docking simulations were then performed.
-
Analysis : The docking scores were generated for each protein, and the binding sites with the best conformations were analyzed. The hydrogen bonding interactions were also determined.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate a key signaling pathway involving a target enzyme and a generalized workflow for molecular docking studies.
Caption: COX-2 signaling pathway and the inhibitory role of glucosamine derivatives.
Caption: A generalized workflow for molecular docking studies.
References
- 1. Molecular docking-guided synthesis of NSAID–glucosamine bioconjugates and their evaluation as COX-1/COX-2 inhibitors with potentially reduced gastric toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular docking‐guided synthesis of NSAID–glucosamine bioconjugates and their evaluation as COX‐1/COX‐2 inhibitors with potentially reduced gastric toxicity | Semantic Scholar [semanticscholar.org]
- 3. Molecular docking‐guided synthesis of NSAID–glucosamine bioconjugates and their evaluation as COX‐1/COX‐2 inhibitors with potentially reduced gastric toxicity [escholarship.org]
- 4. asiapharmaceutics.info [asiapharmaceutics.info]
- 5. Molecular Docking Analysis of D-Glucosamine and Rivastigmine Tartrate Targeting Alzheimer’s Disease-Associated Proteins: An In Silico Approach [wisdomlib.org]
- 6. Molecular dynamics analysis of N-acetyl-D-glucosamine against specific SARS-CoV-2’s pathogenicity factors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. impactfactor.org [impactfactor.org]
- 8. researchgate.net [researchgate.net]
Validating the inhibitory effect of N-benzoyl-D-glucosamine on specific enzymes
A comprehensive review of existing literature reveals a notable absence of specific data on the direct inhibitory effects of N-benzoyl-D-glucosamine on particular enzymes. While this glucosamine (B1671600) derivative is utilized in cosmetic and pharmaceutical research, detailed studies providing quantitative measures of enzyme inhibition, such as IC50 or Ki values, remain elusive. This gap in the scientific record prevents a direct comparative analysis of its performance against other enzyme inhibitors.
Some literature suggests a role for this compound in promoting the synthesis of hyaluronic acid, which could imply an interaction with enzymes within this metabolic pathway. However, these references do not provide concrete evidence of direct enzyme inhibition or the detailed experimental data required for a thorough comparative analysis.
Due to the lack of specific enzyme targets and corresponding inhibition data, a detailed comparison guide with quantitative data, experimental protocols, and signaling pathway diagrams for this compound cannot be constructed at this time.
Future Directions
Further research is required to identify the specific molecular targets of this compound and to quantify its inhibitory activity against these targets. Such studies would be invaluable for understanding its mechanism of action and for developing its potential therapeutic or cosmetic applications.
Should specific enzyme inhibition data for this compound become available, a comprehensive comparison guide could be developed. This guide would include:
-
A detailed comparison of its inhibitory potency (IC50/Ki values) with other known inhibitors of the same enzyme.
-
A thorough description of the experimental protocols used to determine its inhibitory activity.
-
Visual representations of the relevant signaling pathways and the experimental workflow.
For researchers, scientists, and drug development professionals interested in the enzymatic inhibition profile of this compound, the initial step would be to conduct foundational research to identify its enzymatic targets. This would likely involve screening it against a panel of relevant enzymes based on its known biological activities or structural similarity to other known enzyme inhibitors.
Hypothetical Experimental Workflow
If a target enzyme for this compound were identified, a typical experimental workflow to validate its inhibitory effect would involve the following steps, which can be visualized using the DOT language script below.
Caption: Experimental workflow for validating enzyme inhibition.
This generalized workflow outlines the necessary steps from reagent preparation to comparative analysis that would be required to definitively characterize the inhibitory effects of this compound on a specific enzyme.
Cross-Validation of Analytical Methods for N-benzoyl-D-glucosamine Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate and precise quantification of N-benzoyl-D-glucosamine is critical for pharmacokinetic studies, quality control of pharmaceuticals, and various biochemical assays. This guide provides a comparative overview of commonly employed analytical methods, presenting their performance data and detailed experimental protocols to aid in the selection of the most suitable method for specific research needs.
While direct cross-validation studies for this compound are not extensively documented, this guide draws upon validated methods for the closely related compound, glucosamine (B1671600), and its derivatives. The introduction of the benzoyl group to the glucosamine molecule enhances its hydrophobicity and introduces a UV-absorbing chromophore, which significantly influences the choice and optimization of analytical techniques. This guide will focus on High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) as primary analytical platforms.
Comparative Analysis of Analytical Methods
The selection of an analytical method is a critical decision based on factors such as sensitivity, specificity, sample matrix, and available instrumentation. Below is a summary of performance data from validated HPLC and UPLC-MS/MS methods for glucosamine and its derivatives, which can serve as a baseline for methods to be developed and validated for this compound.
| Parameter | HPLC-UV | HPLC-FLD (with Derivatization) | UPLC-MS/MS |
| Linearity (Correlation Coefficient, r²) | >0.999[1] | >0.9999[2] | >0.99[3] |
| Limit of Detection (LOD) | 0.037 mg/mL[1] | 0.3 µg/mL[2] | 12 ng/mL (in plasma)[3] |
| Limit of Quantitation (LOQ) | 0.149 mg/mL[1] | 1 µg/mL[2] | 12 ng/mL (in plasma)[3] |
| Accuracy (% Recovery) | 98.9% - 100.5%[1] | 93.5% - 102.8%[2] | Within ±15% of nominal values[3] |
| Precision (% RSD) | < 2.0%[4] | < 2.0%[2] | < 15%[3] |
| Sample Matrix | Bulk drug, Pharmaceutical formulations | Dietary supplements, Raw materials | Human plasma, Urine |
| Throughput | Moderate | Moderate (derivatization step adds time) | High |
| Specificity | Good, but may be susceptible to interference from matrix components without UV chromophores. | High, due to the specificity of the derivatizing agent and fluorescence detection. | Very high, based on mass-to-charge ratio and fragmentation patterns. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative experimental protocols for HPLC-UV and UPLC-MS/MS analysis, which can be adapted for this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in bulk materials and pharmaceutical formulations where concentration levels are relatively high. The benzoyl group provides a strong UV chromophore, allowing for direct detection without derivatization.
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase:
-
A mixture of acetonitrile (B52724) and a suitable buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer), with the ratio adjusted to achieve optimal separation. A gradient elution may be necessary for complex matrices.
Sample Preparation:
-
Accurately weigh a suitable amount of the sample.
-
Dissolve the sample in the mobile phase or a compatible solvent.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: Approximately 230 nm (corresponding to the benzoyl chromophore).
Validation Parameters to be Assessed:
-
Specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This method is ideal for the analysis of this compound in complex biological matrices such as plasma and urine, offering high sensitivity and specificity.
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
C18 or HILIC analytical column (e.g., 50 mm x 2.1 mm, 1.7 µm).
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
A gradient elution is typically used to separate the analyte from matrix components.
Sample Preparation (for Plasma/Urine):
-
Protein Precipitation: Add acetonitrile (typically 3 volumes) to the sample, vortex, and centrifuge to precipitate proteins.
-
Solid-Phase Extraction (SPE): For cleaner samples and lower detection limits, an SPE step can be employed.
-
Evaporate the supernatant and reconstitute in the initial mobile phase.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and an internal standard. The exact m/z values will need to be determined by direct infusion of a standard solution.
-
Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.
Validation Parameters to be Assessed:
-
Selectivity, linearity, range, accuracy, precision, LLOQ, matrix effect, recovery, and stability.
Experimental Workflows
To visualize the logical flow of the analytical processes, the following diagrams have been generated using the DOT language.
Caption: Workflow for HPLC-UV analysis of this compound.
Caption: Workflow for UPLC-MS/MS analysis of this compound.
Conclusion
The choice between HPLC-UV and UPLC-MS/MS for the analysis of this compound will primarily depend on the required sensitivity and the complexity of the sample matrix. For routine quality control of bulk drug and pharmaceutical formulations, a validated HPLC-UV method is likely to be sufficient, cost-effective, and robust. For bioanalytical applications requiring high sensitivity and specificity to measure low concentrations in biological fluids, a UPLC-MS/MS method is the superior choice.
It is imperative that any method chosen or developed is fully validated according to ICH guidelines to ensure reliable and accurate results. The data and protocols presented in this guide provide a solid foundation for initiating the development and cross-validation of analytical methods for this compound.
References
- 1. A stability-indicating HPLC method for the determination of glucosamine in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Single Laboratory Validation of a Method for Determination of Glucosamine in Raw Materials and Dietary Supplements Containing Glucosamine Sulfate and/or Glucosamine Hydrochloride by High-Performance Liquid Chromatography with FMOC-Su Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Precolumn derivatization LC–MS/MS method for the determination and pharmacokinetic study of glucosamine in human plasma and urine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of a novel high performance liquid chromatography-coupled with Corona charged aerosol detector method for quantification of glucosamine in dietary supplements - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of N-Acyl-D-Glucosamine Derivatives on Gene Expression in Cellular Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the effects of N-benzoyl-D-glucosamine and other N-acyl-D-glucosamine derivatives on gene expression. While direct experimental data on this compound's impact on gene expression is not extensively available in publicly accessible research, this document synthesizes findings from studies on closely related compounds, including glucosamine (B1671600), N-acetyl-D-glucosamine (GlcNAc), N-butyryl-D-glucosamine (GlcNBu), and N-palmitoyl-D-glucosamine (PGA). This comparative approach aims to provide a valuable resource for researchers investigating the therapeutic potential of these molecules.
Executive Summary
N-acylated derivatives of D-glucosamine are a class of compounds with diverse biological activities, including anti-inflammatory and chondroprotective effects. Their mechanisms of action often involve the modulation of gene expression, particularly genes related to inflammation, extracellular matrix turnover, and cellular signaling. This guide presents available data on how different N-acyl modifications influence the gene expression profiles in relevant cell types, primarily chondrocytes and macrophages. While data for this compound is limited, the comparative analysis of other derivatives offers insights into its potential biological functions.
Comparative Gene Expression Data
The following table summarizes the observed effects of various glucosamine derivatives on the expression of key genes implicated in inflammation and cartilage metabolism. It is important to note that the experimental conditions, cell types, and concentrations of the compounds vary across studies, which may influence the observed outcomes.
| Compound | Target Gene(s) | Cell Type | Observed Effect | Citation(s) |
| Glucosamine (GlcN) | Aggrecan, Collagen Type II | Human Osteoarthritic Cartilage Explants | Significant down-regulation at 5mM | [1] |
| Aggrecanase-1 (ADAMTS4), MMP-3 | Human Osteoarthritic Cartilage Explants | Significant down-regulation at 5mM | [1] | |
| IL-1β, IL-6, COX-2, TNFα | Human Chondrosarcoma Cell Line (SW1353) | Reduction in IL-1β-induced expression | [2] | |
| SIRT1, Collagen Type II (COL2A1) | Human Chondrocyte Cell Line (SW1353) | Enhanced mRNA and protein levels | [3] | |
| N-acetyl-D-glucosamine (GlcNAc) | Pigmentation-relevant genes | Skin Equivalent Cultures | Down-regulation or up-regulation | [4] |
| Type II Collagen, Aggrecan | Neonatal Rat Chondrocytes | No significant effect | [5][6] | |
| IL-6, IL-1β, iNOS, COX-2 | Mouse Macrophage RAW 264.7 Cells | Inhibition of LPS-induced expression | [1] | |
| N-butyryl-D-glucosamine (GlcNBu) | Type II Collagen, Aggrecan | Neonatal Rat Chondrocytes | Significant increase in mRNA levels | [5][6] |
| Multiple genes (unspecified) | Human Articular Chondrocytes | Upregulation of a large number of genes | [7][8] | |
| N-palmitoyl-D-glucosamine (PGA) | TLR4, Pro-inflammatory cytokines | RAW264.7 cells, Mouse Cornea | Downregulation of LPS-induced expression | [9][10] |
| Anti-inflammatory cytokines (IL-10) | Mouse Cornea | Increased expression | [10] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental findings. Below are representative protocols for key experiments cited in the comparative data table.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol is a generalized procedure for analyzing changes in gene expression in response to treatment with glucosamine derivatives.
1. Cell Culture and Treatment:
-
Human chondrocytes (or other relevant cell lines) are cultured in appropriate media and conditions.
-
Cells are treated with various concentrations of the test compound (e.g., this compound, GlcNAc, GlcNBu) or a vehicle control for a specified duration (e.g., 24 hours).
-
In some experiments, cells may be co-treated with an inflammatory stimulus like Interleukin-1β (IL-1β) or Lipopolysaccharide (LPS) to model inflammatory conditions.[1][2]
2. RNA Isolation:
-
Total RNA is extracted from the treated and control cells using a suitable RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
The quality and quantity of the isolated RNA are assessed using a spectrophotometer (e.g., NanoDrop) and agarose (B213101) gel electrophoresis.
3. Reverse Transcription:
-
First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
4. qPCR Reaction:
-
The qPCR reaction is prepared by mixing the cDNA template with a qPCR master mix (containing Taq polymerase, dNTPs, and SYBR Green or a fluorescent probe), forward and reverse primers for the target gene, and a reference gene (e.g., GAPDH, ACTB).[9]
-
The reaction is performed in a real-time PCR detection system.
5. Data Analysis:
-
The relative gene expression is calculated using the 2-ΔΔCt method, where the cycle threshold (Ct) values of the target gene are normalized to the reference gene and compared between the treated and control groups.[9]
Microarray Analysis for Global Gene Expression Profiling
This protocol provides a general workflow for microarray experiments to assess the global impact of a compound on gene expression.
1. Sample Preparation:
-
RNA is isolated from treated and control cells as described in the qPCR protocol.
-
The integrity of the RNA is verified using a bioanalyzer.
2. cDNA Labeling and Hybridization:
-
The RNA is reverse transcribed into cDNA, and the cDNA is labeled with a fluorescent dye (e.g., Cy3 or Cy5).
-
The labeled cDNA is then hybridized to a microarray chip containing probes for thousands of genes.
3. Scanning and Data Acquisition:
-
The microarray chip is scanned using a microarray scanner to detect the fluorescence intensity of each spot, which corresponds to the expression level of a specific gene.
4. Data Analysis:
-
The raw data is normalized to account for technical variations.
-
Statistical analysis is performed to identify genes that are differentially expressed between the treated and control groups.
-
Bioinformatics tools are used to perform pathway analysis and gene ontology analysis to understand the biological significance of the gene expression changes.[7][8]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved can aid in understanding the mechanisms of action of these compounds.
Caption: Workflow for analyzing gene expression changes induced by N-acyl-D-glucosamine derivatives.
Caption: Postulated inhibitory effect of N-acyl-D-glucosamine derivatives on the TLR4 signaling pathway.
Caption: The Hexosamine Biosynthesis Pathway leading to O-GlcNAcylation and subsequent gene expression changes.
References
- 1. Anti-inflammatory activities of two new deoxygenated N-acetyl glucosamines in lipopolysaccharide-activated mouse macrophage RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Acetylglucosamine Functions in Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of glucosamine on expression of type II collagen, matrix metalloproteinase and sirtuin genes in a human chondrocyte cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Genomic expression changes induced by topical N-acetyl glucosamine in skin equivalent cultures in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protective effects of glucosamine and its acetylated derivative on serum/glucose deprivation-induced PC12 cells death: Role of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-butyryl glucosamine increases matrix gene expression by chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. N-acylation of glucosamine modulates chondrocyte growth, proteoglycan synthesis, and gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selection of reliable reference genes for qPCR studies on chondroprotective action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of N-benzoyl-D-glucosamine: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for N-benzoyl-D-glucosamine was not located. The following guidance is based on the safety profile of the closely related compound, N-acetyl-D-glucosamine, and general best practices for the disposal of non-hazardous chemical powders. Researchers must always perform a thorough hazard assessment and consult local and institutional regulations before disposing of any chemical waste.
This compound, like its analogue N-acetyl-D-glucosamine, is generally not classified as a hazardous substance.[1][2][3] However, proper handling and disposal are crucial to maintain a safe laboratory environment. Adherence to established protocols minimizes risks and ensures regulatory compliance.
Key Safety and Physical Properties (Based on N-acetyl-D-glucosamine)
The following table summarizes key data points for N-acetyl-D-glucosamine, which may serve as a reference for handling this compound in the absence of specific data.
| Property | Data |
| Physical State | Powder, Solid[2] |
| Appearance | Off-white[2] |
| Flammability | Not flammable[1] |
| Explosion Hazard | Does not present an explosion hazard[1] |
| Acute Toxicity (Oral LD50, Rat) | 27,450 mg/kg[1] |
| Skin Irritation | No irritant effect[1] |
| Eye Irritation | No irritating effect[1] |
| Sensitization | No sensitizing effects known[1] |
Operational Plan for Disposal
This section provides a step-by-step guide for the safe disposal of this compound, assuming it is a non-hazardous solid waste.
1. Immediate Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety glasses, a lab coat, and gloves.[2]
-
Ventilation: Handle the powder in a well-ventilated area or under a fume hood to minimize dust inhalation.[4]
-
Avoid Dust Generation: Take care to avoid creating airborne dust when handling the material.[2]
2. Spill Management Protocol:
In the event of a spill, follow these procedures:
-
Small Spills:
-
Large Spills:
3. Final Disposal Procedure:
-
Waste Determination: The first step in any chemical disposal is to determine if the waste is hazardous.[5] Based on available data for similar compounds, this compound is not expected to be hazardous, but this should be confirmed with your institution's Environmental Health & Safety (EH&S) department.
-
Containerization:
-
Place the waste this compound into a durable, leak-proof container.[5]
-
Ensure the container is tightly sealed.
-
-
Labeling:
-
Clearly label the container with the full chemical name: "this compound".
-
Mark the container as "Non-Hazardous Waste for Disposal".[5]
-
-
Disposal:
-
Do not mix with household garbage or pour down the drain.[6]
-
Follow your institution's specific procedures for chemical waste. This typically involves transferring the labeled container to a designated waste collection area.
-
Ultimately, the disposal should be entrusted to a licensed waste disposal company in accordance with local and national regulations.[3]
-
Disposal Workflow Visualization
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Figure 1. Disposal Workflow for this compound.
References
- 1. sycos.co.kr [sycos.co.kr]
- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. oxfordlabchem.com [oxfordlabchem.com]
- 5. Non-Hazardous Wastes - Recycling - Treatment | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
- 6. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
Personal protective equipment for handling N-benzoyl-D-glucosamine
This guide provides crucial safety and logistical information for the handling and disposal of N-benzoyl-D-glucosamine. The following procedures are based on best practices for handling similar non-hazardous chemical powders.
1. Hazard Assessment
-
Ingestion: Ingestion of large quantities may cause gastrointestinal upset.[2]
2. Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound in a laboratory setting.
| Protection Type | Recommended PPE | Specifications |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles | Should comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |
| Skin Protection | Laboratory coat and disposable gloves | Wear appropriate protective gloves and clothing to prevent skin exposure.[1] Nitrile gloves are a suitable option. |
| Respiratory Protection | Not generally required under normal handling conditions with adequate ventilation. | If dust is generated and ventilation is inadequate, a NIOSH-approved dust mask or respirator should be worn.[2] |
3. Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is essential to ensure safety and prevent contamination.
-
Preparation:
-
Ensure the work area, typically a laboratory fume hood or a well-ventilated space, is clean and uncluttered.
-
Don the appropriate PPE as outlined in the table above.
-
-
Weighing and Aliquoting:
-
Handle the solid powder carefully to minimize dust generation.
-
Use a spatula or other appropriate tool to transfer the desired amount of this compound.
-
If possible, perform these operations over a contained surface to easily collect any spills.
-
-
Dissolving:
-
When preparing solutions, add the solid to the solvent slowly while stirring to prevent splashing.
-
-
Post-Handling:
-
Tightly seal the container of this compound after use.
-
Clean the work area thoroughly.
-
Remove PPE in the correct order to avoid cross-contamination and wash hands immediately.
-
4. Disposal Plan
Proper disposal of chemical waste is critical to environmental safety and regulatory compliance.
-
Solid Waste:
-
Contaminated Materials:
-
Dispose of contaminated items such as gloves, weighing paper, and paper towels in the designated solid chemical waste container.
-
-
Regulatory Compliance:
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
